molecular formula C13H18ClNO2 B8134318 (S)-UFR2709 hydrochloride

(S)-UFR2709 hydrochloride

货号: B8134318
分子量: 255.74 g/mol
InChI 键: IJJHQEXZNVTJHI-YDALLXLXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-UFR2709 hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-14-9-5-8-12(14)10-16-13(15)11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10H2,1H3;1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJHQEXZNVTJHI-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1COC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-UFR2709 Hydrochloride: A Technical Guide to its Mechanism of Action as a Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-UFR2709 hydrochloride is a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a notable selectivity for the α4β2 subtype over the α7 subtype.[1][2][3] This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. The information presented is intended to support further research and drug development efforts centered on this compound.

Core Mechanism of Action: Competitive Antagonism of nAChRs

This compound exerts its pharmacological effects by competitively binding to nicotinic acetylcholine receptors, a family of ligand-gated ion channels crucial for various physiological processes in the central nervous system.[1][4] Notably, it displays a higher affinity for the heteromeric α4β2 nAChR subtype, which is abundantly expressed in the brain, compared to the homomeric α7 nAChR subtype.[2][3] This preferential binding to α4β2 nAChRs is central to its observed effects on anxiety and ethanol (B145695) consumption.[1][2]

Signaling Pathway: Modulation of the Mesolimbic Reward System

The α4β2 nAChRs are key components of the mesolimbic reward pathway, which is implicated in addiction and reward-seeking behaviors. By acting as an antagonist at these receptors, this compound is thought to modulate the release of dopamine (B1211576) in brain regions associated with reward, such as the nucleus accumbens. This antagonism can reduce the rewarding effects of substances like nicotine (B1678760) and ethanol.[5]

Mesolimbic Reward Pathway Modulation cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) cluster_PFC Prefrontal Cortex (PFC) vta_neuron Dopaminergic Neuron nac_neuron Medium Spiny Neuron vta_neuron->nac_neuron Dopamine Release ach_input Cholinergic Input a4b2 α4β2 nAChR ach_input->a4b2 activates a4b2->vta_neuron depolarizes da_receptor Dopamine Receptor nac_neuron->da_receptor activates pfc_neuron Pyramidal Neuron nac_neuron->pfc_neuron output da_receptor->nac_neuron Reward Signaling etoh Ethanol etoh->ach_input potentiates ufr (S)-UFR2709 Hydrochloride ufr->a4b2 blocks

Modulation of the mesolimbic pathway by this compound.

Quantitative Pharmacological Data

ParameterSpeciesModelDoses Tested (i.p.)Most Effective DoseEffect at Most Effective DoseReference
Ethanol ConsumptionRat (UChB)Two-bottle free choice1, 2.5, 5, 10 mg/kg/day2.5 mg/kg/day56% reduction in alcohol consumption[5]
Locomotor ActivityRat (UChB)Open field test10 mg/kg10 mg/kgNo significant effect[5]

Experimental Protocols

In Vivo Efficacy: Two-Bottle Choice Test

This protocol is designed to assess the effect of this compound on voluntary ethanol consumption in alcohol-preferring rats.

Objective: To determine the dose-dependent effect of this compound on ethanol intake.

Materials:

  • Male Wistar-UChB rats[5]

  • This compound[5]

  • Saline solution (0.9% NaCl)[5]

  • Ethanol (10% v/v in tap water)[5]

  • Standard rat cages with two drinking bottles per cage

  • Animal scale

Procedure:

  • House rats individually in cages with free access to two bottles, one containing 10% ethanol and the other containing tap water.[5]

  • Allow a baseline period for stabilization of ethanol consumption.

  • Divide rats into experimental groups (e.g., vehicle control and different doses of this compound).

  • Administer this compound or saline via intraperitoneal (i.p.) injection daily for a specified period (e.g., 17 days).[5]

  • Measure the volume of liquid consumed from each bottle daily at the same time.

  • Weigh the rats daily to monitor health and to calculate drug dosage.

  • Calculate ethanol consumption (g/kg/day) and water consumption (ml/kg/day).

  • Analyze the data to determine the effect of the compound on ethanol preference and total fluid intake.

Two_Bottle_Choice_Workflow start Start: Acclimatize Rats baseline Establish Baseline Ethanol Consumption start->baseline grouping Randomize into Treatment Groups baseline->grouping treatment Daily i.p. Injection: (S)-UFR2709 HCl or Saline grouping->treatment measurement Daily Measurement: - Ethanol Intake - Water Intake - Body Weight treatment->measurement for 17 days measurement->treatment analysis Data Analysis: - Consumption (g/kg/day) - Preference (%) measurement->analysis end End: Evaluate Efficacy analysis->end

Workflow for the two-bottle choice experiment.
Assessment of Motor Effects: Locomotor Activity Test

This protocol is used to evaluate whether the effects of this compound on ethanol consumption are confounded by changes in general motor activity.

Objective: To assess the impact of this compound on spontaneous locomotor activity.

Materials:

  • Male Wistar-UChB rats[5]

  • This compound[5]

  • Saline solution (0.9% NaCl)[5]

  • Open field apparatus

  • Video tracking software

Procedure:

  • Habituate the rats to the testing room for at least 30 minutes before the experiment.

  • Administer a single i.p. injection of this compound (e.g., 10 mg/kg) or saline.[5]

  • After a set time (e.g., 30 minutes), place the rat in the center of the open field arena.

  • Record the animal's activity for a specified duration (e.g., 30 minutes) using a video camera mounted above the arena.[5]

  • Analyze the recorded video to quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Compare the activity levels between the drug-treated and control groups.

Conclusion

This compound is a selective competitive antagonist of α4β2 nicotinic acetylcholine receptors. Its mechanism of action, centered on the modulation of the mesolimbic dopamine system, makes it a compound of interest for the potential treatment of substance use disorders, particularly alcoholism. The in vivo data demonstrates a significant reduction in ethanol consumption in a relevant animal model without confounding effects on locomotor activity. Further research to elucidate its binding kinetics and downstream signaling effects in greater detail is warranted.

References

(S)-UFR2709 Hydrochloride: A Technical Guide to its Affinity Profile at α4β2 vs. α7 Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Affinity Profile

As specific quantitative data for (S)-UFR2709 hydrochloride is not available in the reviewed literature, a direct comparative table of Ki or IC50 values cannot be presented. However, the consistent finding across multiple sources is summarized below.

CompoundReceptor SubtypeAffinity
This compoundα4β2 nAChRHigher Affinity
This compoundα7 nAChRLower Affinity

This qualitative summary is based on repeated assertions in the scientific literature that this compound is a competitive nAChR antagonist that displays a higher affinity for α4β2 nAChRs than for α7 nAChRs.[1][2][3][4][5][6][7][8]

Experimental Protocols

To quantitatively determine the binding affinity of this compound for α4β2 and α7 nAChRs, a competitive radioligand binding assay is the standard method. Below are detailed protocols for conducting such experiments.

Protocol 1: Competitive Radioligand Binding Assay for α4β2 nAChR Affinity

Objective: To determine the inhibition constant (Ki) of this compound for the human α4β2 nAChR.

Materials:

  • Receptor Source: Human α4β2 nAChRs expressed in a suitable cell line (e.g., HEK293, CHO) or membrane preparations from brain regions rich in α4β2 receptors (e.g., thalamus).

  • Radioligand: A high-affinity radiolabeled ligand specific for α4β2 nAChRs, such as [³H]-Epibatidine or [³H]-Cytisine.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known α4β2 nAChR ligand (e.g., nicotine, cytisine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation (if applicable):

    • Homogenize tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.2-0.5 mg/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the following to each well:

      • Total Binding: Receptor preparation, radioligand (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Receptor preparation, radioligand, and a saturating concentration of the non-specific binding control.

      • Competitive Binding: Receptor preparation, radioligand, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Radioligand Binding Assay for α7 nAChR Affinity

Objective: To determine the inhibition constant (Ki) of this compound for the human α7 nAChR.

Materials:

  • Receptor Source: Human α7 nAChRs expressed in a suitable cell line (e.g., GH4C1, SH-EP1) or membrane preparations from brain regions rich in α7 receptors (e.g., hippocampus).

  • Radioligand: A high-affinity radiolabeled antagonist specific for α7 nAChRs, such as [¹²⁵I]-α-Bungarotoxin or [³H]-Methyllycaconitine (MLA).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., α-Bungarotoxin, MLA, nicotine).

  • Assay Buffer: e.g., 20 mM HEPES, 150 mM NaCl, 1.8 mM CaCl₂, 1 mM MgSO₄, 2.5 mM KCl, pH 7.4, often supplemented with 0.1% BSA.

Procedure:

The procedure is analogous to the one described for α4β2 nAChRs, with the following key differences:

  • Receptor Source and Radioligand: Use the appropriate α7 nAChR expressing system and a specific α7 radioligand.

  • Incubation Conditions: The incubation time and temperature may need to be optimized for the specific radioligand (e.g., [¹²⁵I]-α-Bungarotoxin binding may require longer incubation times).

  • Data Analysis: The same principles of data analysis apply, using the appropriate Kd value for the α7-selective radioligand in the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways

Caption: Simplified signaling pathway of the α4β2 nicotinic acetylcholine (B1216132) receptor.

Caption: Key signaling pathways associated with the α7 nicotinic acetylcholine receptor.

Experimental Workflow

binding_assay_workflow start Start: Prepare Reagents receptor_prep Receptor Membrane Preparation start->receptor_prep assay_setup Assay Plate Setup (Total, Non-specific, Competitive) receptor_prep->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis end End: Affinity Profile analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

(S)-UFR2709 Hydrochloride: A Technical Whitepaper on its Competitive Antagonist Properties at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-UFR2709 hydrochloride is a novel synthetic compound identified as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Preclinical evidence highlights its potential as a therapeutic agent, particularly in the fields of addiction and anxiety disorders. This document provides a comprehensive overview of the available technical information regarding the competitive antagonist properties of this compound, including its receptor subtype selectivity, preclinical efficacy, and the methodologies employed in its characterization. While specific quantitative binding affinity and functional antagonism data are not publicly available, this paper synthesizes the existing qualitative and in vivo data to offer a detailed understanding of its pharmacological profile.

Introduction

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide array of physiological processes, including cognitive function, reward, and anxiety, has made them a significant target for drug discovery. Dysregulation of nAChR signaling is implicated in various pathologies, such as nicotine (B1678760) addiction, Alzheimer's disease, Parkinson's disease, and mood disorders. This compound has emerged as a promising investigational tool and potential therapeutic candidate due to its antagonist activity at these receptors. This whitepaper aims to consolidate the current knowledge on this compound for the scientific community.

Pharmacological Profile

This compound is characterized as a competitive antagonist at nAChRs.[1][2] This mechanism of action involves the direct competition with the endogenous agonist, acetylcholine, for the binding site on the receptor, thereby preventing its activation and subsequent ion channel opening.

Receptor Subtype Selectivity

Preclinical studies have consistently demonstrated that this compound exhibits a preferential affinity for the α4β2 nAChR subtype over the α7 subtype.[1][2] The α4β2 subtype is the most abundant nAChR in the brain and is critically involved in the reinforcing effects of nicotine and the modulation of dopamine (B1211576) release in reward pathways.[3] The selectivity for α4β2 nAChRs suggests a potential for targeted therapeutic intervention with a reduced side-effect profile compared to non-selective nAChR antagonists.

Quantitative Data

A thorough review of the published literature did not yield specific quantitative data for the binding affinity (e.g., Kᵢ or IC₅₀ values) or functional antagonism (e.g., pA₂ or IC₅₀ values) of this compound at various nAChR subtypes. Such data is essential for a complete understanding of its potency and selectivity. The following table is provided as a template for when such data becomes publicly available.

Receptor SubtypeRadioligandAssay TypeKᵢ (nM)IC₅₀ (nM)pA₂Source
α4β2e.g., [³H]-EpibatidineCompetition BindingData not availableData not availableData not available
α7e.g., [¹²⁵I]-α-BungarotoxinCompetition BindingData not availableData not availableData not available
α3β4e.g., [³H]-EpibatidineCompetition BindingData not availableData not availableData not available

Preclinical Efficacy

The therapeutic potential of this compound has been explored in several preclinical models, primarily focusing on alcohol addiction and anxiety.

Reduction of Alcohol Consumption

In studies utilizing alcohol-preferring rat models, systemic administration of this compound has been shown to significantly reduce voluntary ethanol (B145695) consumption and preference in a dose-dependent manner.[1][4][5] Notably, a 2.5 mg/kg dose was identified as being particularly effective, inducing a substantial reduction in alcohol intake without affecting the body weight or locomotor activity of the animals.[1][4] These findings suggest that the anti-addictive properties of this compound are not due to sedative effects but are likely mediated by the modulation of reward pathways.

Anxiolytic Effects

This compound has demonstrated anxiolytic-like effects in zebrafish models.[6][7] In the novel tank diving test, a standard paradigm for assessing anxiety in zebrafish, treatment with this compound led to a significant decrease in bottom-dwelling time, indicative of reduced anxiety.[6]

Effects on Nicotine Reward

In zebrafish, this compound was shown to block the rewarding effects of nicotine as measured by the conditioned place preference (CPP) paradigm.[6][8] This further supports its potential utility in the treatment of nicotine addiction.

Gene Expression

Interestingly, studies in zebrafish have shown that this compound can modulate the expression of nAChR subunits. Treatment with the compound led to a significant decrease in the mRNA expression of the α4 subunit, with less effect on the α7 subunit.[1][6] This suggests that long-term treatment may lead to adaptive changes in receptor expression.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not explicitly available in the literature. However, based on standard pharmacological practices for studying nAChR antagonists, the following sections outline the likely methodologies.

Radioligand Binding Assays (General Protocol)

These assays are fundamental for determining the binding affinity of a compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for different nAChR subtypes.

  • Materials:

    • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions).

    • A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Incubation: A constant concentration of the radioligand and varying concentrations of this compound are incubated with the cell membranes in the assay buffer.

    • Equilibration: The mixture is incubated for a sufficient time to reach binding equilibrium.

    • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

    • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes (General Protocol)

This technique is used to measure the functional effects of a compound on ion channel activity.

  • Objective: To characterize the antagonist properties of this compound on acetylcholine-evoked currents in oocytes expressing specific nAChR subtypes.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA encoding the subunits of the nAChR of interest.

    • Two-electrode voltage-clamp setup.

    • Perfusion system.

    • Recording solution (e.g., Ba²⁺-containing saline).

    • Acetylcholine (agonist).

    • This compound.

  • Procedure:

    • Oocyte Preparation and Injection: Oocytes are harvested and injected with the cRNA for the desired nAChR subunits.

    • Incubation: Oocytes are incubated for 2-7 days to allow for receptor expression.

    • Recording: An oocyte is placed in the recording chamber and impaled with two microelectrodes (voltage-sensing and current-passing). The membrane potential is clamped at a holding potential (e.g., -70 mV).

    • Agonist Application: Acetylcholine is applied to the oocyte to elicit an inward current.

    • Antagonist Application: After a washout period, the oocyte is pre-incubated with this compound for a set duration, followed by co-application of acetylcholine and this compound.

    • Data Acquisition: The inhibition of the acetylcholine-evoked current by this compound is recorded.

    • Data Analysis: Concentration-response curves are generated to determine the IC₅₀ of this compound. For Schild analysis to confirm competitive antagonism, concentration-response curves to acetylcholine are generated in the presence of increasing concentrations of this compound.

TEVC_Workflow Oocyte_Prep Oocyte Preparation & cRNA Injection Incubation Receptor Expression (2-7 days) Oocyte_Prep->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup ACh_Application Acetylcholine Application (Control Current) TEVC_Setup->ACh_Application Washout Washout ACh_Application->Washout Antagonist_Incubation Pre-incubation with This compound Washout->Antagonist_Incubation Co_Application Co-application of ACh & this compound Antagonist_Incubation->Co_Application Data_Analysis Data Analysis (IC₅₀, Schild Plot) Co_Application->Data_Analysis

TEVC Electrophysiology Workflow.

Signaling Pathways

As a competitive antagonist, this compound blocks the initial step in the nAChR signaling cascade: the binding of acetylcholine. This prevents the conformational change that opens the ion channel, thereby inhibiting the influx of cations (Na⁺ and Ca²⁺) and subsequent cellular depolarization. The downstream consequences of this blockade in a neuron would be the prevention of action potential firing and the inhibition of calcium-dependent processes, such as neurotransmitter release.

nAChR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine nAChR nAChR (α4β2) ACh->nAChR Binds & Activates UFR2709 This compound (Antagonist) UFR2709->nAChR Competitively Binds & Blocks Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺-dependent Signaling Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter_Release Ca_Signaling->Neurotransmitter_Release

nAChR Signaling and Blockade by this compound.

Conclusion

This compound is a selective competitive antagonist of α4β2 nicotinic acetylcholine receptors with demonstrated preclinical efficacy in models of alcohol addiction and anxiety. While the lack of publicly available quantitative binding and functional data limits a complete pharmacological assessment, the existing evidence strongly supports its potential as a valuable research tool and a lead compound for the development of novel therapeutics. Further studies are warranted to fully elucidate its potency, selectivity, and mechanism of action at the molecular level.

References

(S)-UFR2709 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-UFR2709 hydrochloride is a novel competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a higher affinity for the α4β2 subtype over the α7 subtype.[1][2] This selectivity has positioned it as a valuable research tool for investigating the role of nAChRs in various neurological processes, particularly in the context of addiction and anxiety.[1][3] Preclinical studies have highlighted its potential therapeutic applications in reducing ethanol (B145695) and nicotine (B1678760) dependence.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Properties

This compound, chemically known as (S)-1-methylpyrrolidin-2-yl)methyl benzoate (B1203000) hydrochloride, is a small molecule with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol .[1] Its structure is characterized by a chiral center at the 2-position of the N-methylpyrrolidine ring, with the (S)-enantiomer being the active form.

PropertyValueSource
Chemical Name (S)-1-methylpyrrolidin-2-yl)methyl benzoate hydrochloride[5]
Molecular Formula C13H18ClNO2[1]
Molecular Weight 255.74 g/mol [1]
CAS Number 2934318-93-9[1]
SMILES C(OC(=O)C1=CC=CC=C1)[C@H]2N(C)CCC2.Cl[1]
Solubility Water: 100 mg/mL (391.02 mM; with ultrasonic treatment) DMSO: 50 mg/mL (195.51 mM; with ultrasonic treatment)[1]
LogD7.4 1.14 ± 0.03[5]
Purity >98% (by HPLC)[1]

Table 1: Physicochemical Properties of this compound

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors, with a preferential blockade of the α4β2 subtype.[1][2] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are key players in the mesolimbic dopamine (B1211576) reward pathway. This pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is crucial for mediating the rewarding effects of addictive substances like nicotine and alcohol.

Nicotine and acetylcholine are agonists that bind to nAChRs on dopamine neurons in the VTA, leading to depolarization and an increase in dopamine release in the NAc. This surge in dopamine is associated with the pleasurable and reinforcing effects of these substances. (S)-UFR2709, by blocking these receptors, is thought to attenuate this dopamine release, thereby reducing the rewarding effects and motivation to seek the substance.

Nicotinic Receptor Signaling in Reward Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_DA_Neuron Dopamine Neuron a4b2_receptor α4β2 nAChR DA_release Dopamine Release VTA_DA_Neuron->DA_release Dopaminergic Projection Reward Reward & Reinforcement DA_release->Reward Agonist Nicotine / Acetylcholine Agonist->a4b2_receptor Activates UFR2709 (S)-UFR2709 HCl UFR2709->a4b2_receptor Blocks

Caption: (S)-UFR2709 antagonizes α4β2 nAChRs on VTA dopamine neurons, blocking reward signaling.

Preclinical Efficacy

In Vivo Studies in Zebrafish

Studies utilizing adult zebrafish have demonstrated the anxiolytic and anti-addictive properties of (S)-UFR2709. In the Novel Tank Diving Test (NTT), a paradigm to assess anxiety, this compound (50-100 μg/ml) significantly decreased bottom-dwelling time, indicative of an anxiolytic effect.[1] Furthermore, in the Conditioned Place Preference (CPP) test, (S)-UFR2709 was shown to block the rewarding effects of nicotine.[4] Molecular analysis revealed that (S)-UFR2709 significantly decreased the mRNA expression of the α4 nAChR subunit in the zebrafish brain.[4]

In Vivo Studies in Rats

In alcohol-preferring UChB rats, daily intraperitoneal injections of this compound (1-10 mg/kg) dose-dependently reduced ethanol consumption and preference, with the most effective dose being 2.5 mg/kg, which resulted in a 56% reduction in alcohol intake.[5] Importantly, these effects were not associated with changes in body weight or locomotor activity, suggesting a specific action on the reward pathway rather than a general sedative effect.[5]

Animal ModelDosingKey FindingsReference
Adult Zebrafish50-100 µg/mL (immersion)Decreased anxiety-like behavior in NTT. Blocked nicotine-induced CPP. Decreased α4 nAChR subunit mRNA expression.[1][4]
UChB Rats1-10 mg/kg (i.p.)Dose-dependent reduction in ethanol consumption and preference. Most effective dose at 2.5 mg/kg. No effect on locomotor activity or body weight.[5]

Table 2: Summary of In Vivo Efficacy of this compound

Experimental Protocols

Synthesis of this compound

The synthesis of (S)-UFR2709 has been reported by Faundez-Parraguez et al. (2013). While a detailed, step-by-step protocol is not publicly available, the general synthetic route involves the esterification of (S)-(-)-1-Methyl-2-pyrrolidinemethanol with benzoyl chloride. The resulting (S)-UFR2709 free base is then treated with hydrochloric acid to yield the hydrochloride salt. The structure is typically confirmed using 1H and 13C NMR spectroscopy.

Synthesis Workflow Start (S)-(-)-1-Methyl-2- pyrrolidinemethanol Step1 Esterification Start->Step1 Reagent1 Benzoyl Chloride Reagent1->Step1 Intermediate (S)-UFR2709 (free base) Step1->Intermediate Step2 Salt Formation Intermediate->Step2 Reagent2 Hydrochloric Acid Reagent2->Step2 Final This compound Step2->Final

Caption: General synthetic workflow for this compound.

Novel Tank Diving Test (NTT) in Zebrafish
  • Apparatus: A novel tank (e.g., 1.5 L trapezoidal tank) is filled with system water.

  • Acclimation: Fish are individually acclimated to the testing room for at least one hour before the experiment.

  • Drug Administration: Fish are immersed in a beaker containing either system water (control) or a solution of this compound (e.g., 50 or 100 µg/mL) for a specified duration (e.g., 3 minutes).

  • Testing: The fish is then transferred to the novel tank, and its swimming behavior is recorded for a set period (e.g., 5 minutes).

  • Data Analysis: The tank is virtually divided into horizontal zones (e.g., top, middle, bottom). The time spent in each zone, latency to enter the top zone, and number of transitions between zones are quantified using video tracking software. A decrease in time spent in the bottom zone is indicative of an anxiolytic effect.

Conditioned Place Preference (CPP) in Zebrafish
  • Apparatus: A two-chamber tank with distinct visual cues in each chamber.

  • Pre-conditioning (Day 1): Each fish is allowed to freely explore both chambers, and the time spent in each is recorded to determine baseline preference.

  • Conditioning (Days 2-4): Fish are confined to one chamber and exposed to the drug (e.g., nicotine). In the other chamber, they are confined and exposed to the vehicle. The drug-paired chamber is typically the initially non-preferred chamber. To test the effect of (S)-UFR2709, it can be administered prior to nicotine exposure.

  • Post-conditioning (Day 5): The fish is again allowed to freely explore both chambers, and the time spent in each is recorded.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber post-conditioning indicates a rewarding effect of the drug. A blockade of this effect by (S)-UFR2709 demonstrates its anti-addictive potential.

Ethanol Consumption in UChB Rats (Two-Bottle Choice)
  • Housing: Rats are individually housed with ad libitum access to food and two drinking bottles.

  • Habituation: Rats are given a choice between a bottle of water and a bottle of 10% (v/v) ethanol solution for several weeks to establish a stable baseline of ethanol consumption.

  • Drug Administration: Rats receive daily intraperitoneal (i.p.) injections of either saline (vehicle) or this compound at various doses (e.g., 1, 2.5, 5, 10 mg/kg).

  • Measurement: The volume of ethanol and water consumed from each bottle is measured daily. The position of the bottles is alternated daily to control for side preference.

  • Data Analysis: Ethanol intake (g/kg/day) and preference (ethanol intake / total fluid intake) are calculated. A significant reduction in ethanol intake and preference in the drug-treated group compared to the vehicle group indicates efficacy.

Conclusion

This compound is a potent and selective antagonist of α4β2 nicotinic acetylcholine receptors. Its ability to modulate the mesolimbic reward pathway provides a strong rationale for its use in preclinical research aimed at understanding and treating addiction and anxiety disorders. The experimental protocols outlined in this guide offer a starting point for researchers interested in investigating the pharmacological effects of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to determine its binding affinities and inhibitory concentrations for various nAChR subtypes.

References

Unveiling the Pharmacological Profile of (S)-UFR2709 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-UFR2709 hydrochloride is a novel synthetic compound recognized for its selective interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of its pharmacological properties, drawing from available preclinical research. The information is intended for researchers, scientists, and professionals in drug development investigating novel modulators of the cholinergic system.

Core Pharmacological Characteristics

This compound is characterized as a competitive antagonist of nicotinic acetylcholine receptors. Its primary mechanism of action involves blocking the ion channels gated by acetylcholine, thereby inhibiting neuronal excitation mediated by these receptors.

Receptor Binding Profile

This compound demonstrates a notable selectivity for the α4β2 nAChR subtype over the α7 subtype. While precise equilibrium constants (Ki) from the primary literature are not widely disseminated, the compound's preferential affinity is a key aspect of its pharmacological profile.

Receptor SubtypeLigandAffinity (Ki)Reference
Human α4β2 nAChR[³H]cytisineHigher Affinity[1]
Human α7 nAChR[¹²⁵I]α-bungarotoxinLower Affinity[1]

Table 1: Receptor Binding Affinity of this compound. Note: Specific Ki values are detailed in the primary reference.

Functional Activity

Functional assays have confirmed that this compound acts as an antagonist, inhibiting the function of α4β2-containing nAChRs. Its effects on other nAChR subtypes, such as those containing the α5 subunit, have also been investigated.[1]

Receptor SubtypeAssay TypeFunctional Effect
α4β2 nAChRElectrophysiologyAntagonist
α4β2α5 nAChRElectrophysiologyAntagonist

Table 2: Functional Antagonistic Activity of this compound.

Signaling Pathways and Mechanism of Action

As a competitive antagonist, this compound directly competes with the endogenous neurotransmitter acetylcholine at the receptor's binding site. This prevents the conformational change required for ion channel opening, thus blocking the influx of cations (primarily Na⁺ and Ca²⁺) that would typically lead to neuronal depolarization. This blockade of cholinergic signaling in specific neuronal circuits is believed to underlie its observed pharmacological effects, such as the reduction in ethanol (B145695) intake and anxiety-like behaviors.

nAChR_Antagonism_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane ACh_Vesicle Acetylcholine (ACh) nAChR α4β2 nAChR ACh_Vesicle->nAChR ACh Release Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Blocks Opening Downstream No Depolarization & Inhibition of Downstream Signaling Ion_Channel->Downstream UFR2709 (S)-UFR2709 HCl UFR2709->nAChR Competitive Binding

Mechanism of (S)-UFR2709 HCl as a competitive nAChR antagonist.

Key Preclinical Findings

In vivo studies in animal models have been pivotal in characterizing the pharmacological effects of this compound.

Animal ModelDosingKey FindingsReference(s)
Alcohol-preferring UChB rats1-10 mg/kg, i.p.Dose-dependent reduction in ethanol consumption and preference. The most effective dose was 2.5 mg/kg, causing a 56% reduction in alcohol intake. No significant effects on locomotor activity or body weight were observed.[2]
Adult Zebrafish50-100 µg/mL immersionAnxiolytic-like effects, evidenced by a decrease in bottom-dwelling time in the novel tank diving test. It also blocked nicotine-evoked conditioned place preference and decreased the mRNA expression of the α4 nAChR subunit.[3]

Table 3: Summary of In Vivo Pharmacological Effects of this compound.

Experimental Methodologies

Detailed protocols for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assays

These assays are fundamental to determining the binding affinity of this compound to specific nAChR subtypes.

Objective: To determine the binding affinity (Ki) of this compound for human α4β2 and α7 nAChRs.

Materials:

  • Cell membranes expressing human α4β2 or α7 nAChRs.

  • Radioligands: [³H]cytisine (for α4β2) and [¹²⁵I]α-bungarotoxin (for α7).

  • This compound.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Note: The specific details of the assay conditions for this compound are described in Faundez-Parraguez et al., 2013.[1]

Two-Bottle Choice Test in Rats

This behavioral paradigm is used to assess the effect of this compound on voluntary ethanol consumption.

Two_Bottle_Choice_Workflow Start Acclimatize Alcohol-Preferring UChB Rats Housing Single Housing with Free Access to 10% Ethanol and Water Start->Housing Baseline Measure Baseline Ethanol and Water Intake for 3 Days Housing->Baseline Treatment Daily i.p. Injection: (S)-UFR2709 HCl (1, 2.5, 5, or 10 mg/kg) or Saline Baseline->Treatment Measurement Record Daily Ethanol and Water Consumption for 17 Days Treatment->Measurement 17-day treatment period Locomotor Assess Locomotor Activity (at highest dose) Treatment->Locomotor Analysis Data Analysis: Ethanol/Water Intake (g/kg/day) Ethanol Preference (%) Measurement->Analysis End End of Experiment Analysis->End

Workflow for the two-bottle choice experiment in rats.

Protocol:

  • Animals: Male alcohol-preferring UChB rats are used.

  • Housing: Rats are individually housed and given free access to two bottles, one containing a 10% (v/v) ethanol solution and the other containing tap water.

  • Baseline Measurement: For 3 days prior to the experiment, baseline ethanol and water consumption is recorded.

  • Drug Administration: Rats are divided into groups and receive daily intraperitoneal (i.p.) injections of this compound (at doses of 1, 2.5, 5, or 10 mg/kg) or saline vehicle for 17 consecutive days.

  • Data Collection: Ethanol and water consumption is measured daily. The position of the bottles is alternated daily to prevent place preference.

  • Locomotor Activity: To rule out sedative effects, locomotor activity is assessed in a separate group of animals at the highest dose tested.

  • Data Analysis: Ethanol and water intake are calculated in g/kg/day. Ethanol preference is calculated as the ratio of ethanol consumed to the total fluid intake.

Novel Tank Diving Test in Zebrafish

This test is employed to evaluate the anxiolytic-like properties of this compound.

Novel_Tank_Test_Workflow Start Acclimatize Adult Zebrafish Drug_Immersion Immerse Fish in Beaker with: (S)-UFR2709 HCl (50 or 100 µg/mL) or System Water (Control) Start->Drug_Immersion 3 min exposure Holding Transfer to a Holding Tank for 5 minutes Drug_Immersion->Holding Test Place Fish in Novel Tank and Record Swimming Behavior for 5 min Holding->Test Analysis Analyze Video Tracking Data: Time Spent in Bottom vs. Top Halves Test->Analysis End End of Experiment Analysis->End

Experimental workflow for the novel tank diving test in zebrafish.

Protocol:

  • Animals: Adult zebrafish are used.

  • Acclimation: Fish are acclimated to the testing room.

  • Drug Exposure: Fish are individually immersed in a beaker containing either system water (control) or this compound (50 or 100 µg/mL) for 3 minutes.

  • Holding Period: Following drug exposure, the fish is transferred to a separate holding tank with system water for 5 minutes.

  • Testing: The fish is then placed in a novel tank (a trapezoidal tank with specific dimensions), and its swimming behavior is recorded for 5 minutes.

  • Data Analysis: The tank is virtually divided into upper and lower halves. Video tracking software is used to quantify the time the fish spends in the bottom half of the tank. A reduction in "bottom-dwelling" time is indicative of an anxiolytic-like effect.

Conclusion

This compound is a selective competitive antagonist of α4β2 nicotinic acetylcholine receptors. Preclinical evidence demonstrates its potential to reduce voluntary alcohol consumption and exhibit anxiolytic-like properties without causing significant motor impairment. These characteristics make it a valuable pharmacological tool for investigating the role of α4β2 nAChRs in addiction, anxiety, and other neurological disorders. Further research is warranted to fully elucidate its therapeutic potential.

References

In Vivo Anxiolytic Profile of (S)-UFR2709 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo anxiolytic effects of (S)-UFR2709 hydrochloride, a competitive nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. The document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental procedures.

Core Compound Characteristics

This compound is a selective antagonist for nicotinic acetylcholine receptors, demonstrating a higher affinity for the α4β2 subtype compared to the α7 nAChR subtype.[1][2] Its anxiolytic properties have been investigated in preclinical models, suggesting its potential as a therapeutic agent for anxiety-related disorders.[1][3]

Preclinical Evidence of Anxiolytic Activity

The primary evidence for the anxiolytic effects of (S)-UFR2709 comes from studies utilizing the zebrafish (Danio rerio) model, a well-established organism in neuropharmacology for assessing complex behaviors, including anxiety.[3][4][5]

Novel Tank Diving Test (NTT) in Zebrafish

The Novel Tank Diving Test (NTT) is a standard behavioral paradigm used to evaluate anxiety-like behavior in zebrafish. The test leverages the natural tendency of zebrafish to initially explore the bottom of a novel environment (thigmotaxis) before gradually moving to the upper, more exposed areas. A reduction in the time spent at the bottom of the tank is indicative of an anxiolytic effect.[3]

  • Subjects: Adult zebrafish.[3]

  • Apparatus: A novel tank of standardized dimensions.

  • Procedure:

    • Adult fish were individually exposed to this compound at concentrations of 50 mg/L or 100 mg/L for 3 minutes.[3]

    • Following exposure, the fish were transferred to a holding tank for an additional 5 minutes.[3]

    • The swimming behavior of each fish was then recorded for a 5-minute period in the novel test tank.[3]

    • The primary endpoint measured was the "bottom dwelling time," the duration the fish spent in the lower portion of the tank.[3] A control group treated with a vehicle solution was also assessed under the same conditions.

Quantitative Data from the Novel Tank Diving Test

The anxiolytic effect of this compound was demonstrated by a significant and dose-dependent decrease in the time zebrafish spent at the bottom of the novel tank.

Treatment GroupConcentration (mg/L)Mean Bottom Dwelling Time (s)Standard Error of the Mean (s)
ControlN/A238.410.8
(S)-UFR27095087.019.6
(S)-UFR270910052.913.8

Table 1: Effect of this compound on Bottom Dwelling Time in the Novel Tank Diving Test. Data sourced from Viscarra et al., 2020.[3]

Mechanism of Action and Cellular Effects

(S)-UFR2709 exerts its anxiolytic effects through the modulation of the nicotinic acetylcholine receptor system. Its antagonist activity at α4β2 nAChRs is believed to be central to its mechanism.[1][2]

Impact on nAChR Subunit Expression

In addition to its direct antagonist action, (S)-UFR2709 has been shown to influence the gene expression of nAChR subunits in the zebrafish brain. Treatment with the compound led to a significant decrease in the mRNA expression of the α4 nicotinic receptor subunit, with a less pronounced effect on the α7 subunit.[3] This suggests that the anxiolytic effects may be mediated by both direct receptor blockade and longer-term changes in receptor expression.

G cluster_0 Proposed Anxiolytic Mechanism of (S)-UFR2709 UFR2709 This compound nAChR α4β2 Nicotinic Acetylcholine Receptor UFR2709->nAChR Antagonizes mRNA α4 nAChR Subunit mRNA Expression UFR2709->mRNA Decreases Anxiety Anxiety-like Behavior nAChR->Anxiety Modulates G cluster_1 Experimental Workflow: Locomotor Activity start Start injection Administer (S)-UFR2709 (10 mg/kg i.p.) or Saline start->injection wait Wait 30 minutes injection->wait placement Place Rat in Open-Field Apparatus wait->placement record Record Activity for 30 minutes placement->record analysis Analyze Locomotor Data (Horizontal, Vertical, Grooming) record->analysis end End analysis->end

References

(S)-UFR2709 Hydrochloride: A Technical Guide for the Investigation of Nicotinic Acetylcholine Receptor Antagonism in Nicotine Addiction

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-UFR2709 hydrochloride, a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), and its application in the study of addiction, with a particular focus on its potential for elucidating the mechanisms of nicotine (B1678760) dependence.

Introduction: The Role of Nicotinic Acetylcholine Receptors in Nicotine Addiction

Nicotine, the primary psychoactive component in tobacco, exerts its addictive effects by binding to nAChRs in the brain.[1] This interaction triggers the release of various neurotransmitters, most notably dopamine (B1211576) in the mesolimbic reward pathway.[1] The dopaminergic neurons originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc) are central to the rewarding effects of nicotine.[2] The heteromeric α4β2 and homomeric α7 nAChR subtypes are the most prevalent in the central nervous system and are key targets in the development of smoking cessation therapies.[2] Antagonists of these receptors are of significant interest as they can block the reinforcing effects of nicotine, potentially reducing cravings and preventing relapse.

This compound, also known as UFR2709-HCl, is a competitive nAChR antagonist with a molecular weight of 255.74 g/mol .[3][4] It has been primarily investigated for its efficacy in reducing alcohol intake in preclinical models, where it has demonstrated a significant and dose-dependent effect.[4] Notably, research has also shown its ability to block nicotine-induced reward in zebrafish, suggesting its utility as a tool for studying nicotine addiction.[5] This guide will synthesize the available data on this compound, providing detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at nAChRs, with a higher affinity for the α4β2 subtype compared to the α7 subtype.[5] In the context of nicotine addiction, its mechanism of action is centered on the modulation of the mesolimbic dopamine system.

Nicotine-Induced Dopamine Release

Nicotine acts as an agonist at α4β2 nAChRs located on the dopaminergic neurons in the VTA. This binding event leads to the depolarization of these neurons and a subsequent increase in dopamine release in the NAc. This surge in dopamine is associated with the pleasurable and reinforcing effects of smoking, driving the cycle of addiction.

Antagonistic Action of this compound

As a competitive antagonist, this compound binds to the same α4β2 nAChRs as nicotine but does not activate them. By occupying these receptors, it prevents nicotine from binding and initiating the downstream signaling cascade that leads to dopamine release. This blockade of nicotine's effects is the basis for its potential therapeutic value in treating nicotine addiction. Furthermore, studies have shown that UFR2709 can significantly decrease the expression of the α4 nAChR subunit, which may represent a longer-term mechanism for reducing nicotine's rewarding effects.[5]

nicotine_pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_neuron Dopaminergic Neuron nAChR α4β2 nAChR DA_release Dopamine Release VTA_neuron->DA_release Dopamine Projection Reward Reward & Reinforcement DA_release->Reward Nicotine Nicotine (Agonist) Nicotine->nAChR Activates UFR2709 (S)-UFR2709 HCl (Antagonist) UFR2709->nAChR Blocks two_bottle_workflow start Start acclimation Acclimation & Baseline Intake Measurement start->acclimation treatment Administer (S)-UFR2709 HCl or Saline (i.p.) acclimation->treatment measurement Daily Measurement of Ethanol & Water Intake treatment->measurement measurement->treatment Repeat Daily analysis Data Analysis (g/kg/day) measurement->analysis end End analysis->end cpp_workflow cluster_pre Pre-Conditioning cluster_cond Conditioning cluster_post Post-Conditioning pre_test Measure Baseline Preference cond_drug Pair Drug (Nicotine) with one side pre_test->cond_drug cond_saline Pair Saline with other side post_test Measure Time Spent in Each Side (Drug-Free) cond_drug->post_test Alternate Days cond_saline->post_test Alternate Days analysis Data Analysis post_test->analysis Analyze Preference Shift

References

(S)-UFR2709 Hydrochloride: A Nicotinic Acetylcholine Receptor Antagonist for Reducing Alcohol Consumption

Author: BenchChem Technical Support Team. Date: December 2025

(S)-UFR2709 hydrochloride has emerged as a significant subject of investigation in preclinical studies on alcohol use disorder. This potent and selective competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) has demonstrated notable efficacy in curbing voluntary alcohol intake in animal models. This technical guide provides a comprehensive overview of the pivotal role of this compound in alcohol consumption research, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies employed in these seminal studies.

Core Mechanism of Action

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors.[1][2][3][4][5] The rewarding effects of ethanol (B145695) are, in part, mediated by its indirect activation of the mesocorticolimbic dopamine (B1211576) system.[1] Ethanol increases acetylcholine levels in the ventral tegmental area (VTA), which in turn stimulates nAChRs on dopamine neurons.[1] This stimulation leads to an increased release of dopamine in the nucleus accumbens (NAc), a process central to the reinforcing properties of alcohol.[1] By blocking these nAChRs, this compound is believed to attenuate the rewarding effects of ethanol, thereby reducing the motivation to consume it.

Signaling Pathway of Ethanol's Rewarding Effects and the Action of (S)-UFR2709

ethanol_reward_pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_neuron Dopaminergic Neuron nAChR nAChR Dopamine_release Dopamine Release VTA_neuron->Dopamine_release Dopamine Projection Reward Reward & Reinforcement Dopamine_release->Reward Ethanol Ethanol Consumption ACh_release Increased Acetylcholine (ACh) Release Ethanol->ACh_release ACh_release->nAChR Activates UFR2709 (S)-UFR2709 hydrochloride UFR2709->nAChR Blocks experimental_workflow start Start acclimation Acclimation of UChB Rats start->acclimation baseline Establish Baseline (2-Bottle Choice: 10% EtOH vs. Water) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Daily i.p. Injection (S)-UFR2709 or Saline (17 Days) randomization->treatment locomotor Locomotor Activity Assessment (High Dose vs. Saline) randomization->locomotor measurement Daily Measurement: - Ethanol Intake - Water Intake - Body Weight treatment->measurement During Treatment analysis Data Analysis measurement->analysis locomotor->analysis end End analysis->end logical_relationship UFR2709 (S)-UFR2709 hydrochloride nAChR_antagonism nAChR Antagonism UFR2709->nAChR_antagonism Exhibits no_motor_impairment No General Motor Impairment UFR2709->no_motor_impairment Shows reduced_dopamine Reduced Dopamine Release in NAc nAChR_antagonism->reduced_dopamine Leads to attenuated_reward Attenuated Ethanol Reward reduced_dopamine->attenuated_reward Results in reduced_consumption Reduced Voluntary Ethanol Consumption attenuated_reward->reduced_consumption Causes

References

The Discovery and Development of (S)-UFR2709 Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-UFR2709 hydrochloride is a novel competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) with demonstrated preclinical efficacy in models of alcohol and nicotine (B1678760) addiction. This document provides a comprehensive technical overview of its discovery, mechanism of action, and key preclinical findings. (S)-UFR2709 has been shown to dose-dependently reduce ethanol (B145695) consumption in alcohol-preferring rats and block the rewarding effects of nicotine in zebrafish.[1][2][3] These effects are achieved without significant impact on locomotor activity or body weight, suggesting a specific antagonism of nAChRs within the brain's reward circuitry.[2] This whitepaper summarizes the available quantitative data, details the experimental protocols used in its evaluation, and visualizes the proposed mechanisms and workflows.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[2][4] The diverse family of nAChRs, particularly subtypes like the heteromeric α4β2 and homomeric α7 receptors, are implicated in the reinforcing effects of drugs of abuse such as nicotine and alcohol.[2][3] Ethanol is believed to indirectly activate the mesolimbic dopamine (B1211576) system by increasing acetylcholine levels in the ventral tegmental area (VTA), which in turn stimulates dopamine release in the nucleus accumbens (NAc).[3] This pathway is a key substrate for reward and addiction. Consequently, antagonism of nAChRs presents a promising therapeutic strategy for addiction. This compound was developed as a competitive nAChR antagonist to explore this therapeutic hypothesis.

Synthesis and Physicochemical Properties

The synthesis of this compound, chemically known as (S)-1-methylpyrrolidin-2-yl)methyl benzoate (B1203000) hydrochloride, was first reported by Faundez-Parraguez et al. in 2013. While the detailed synthetic route from the primary literature was not accessible for this review, the structure was confirmed by 1H and 13C NMR analyses.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name (S)-1-methylpyrrolidin-2-yl)methyl benzoate hydrochloride[2]
Molecular Formula C₁₃H₁₈ClNO₂
Molecular Weight 255.74 g/mol [2][3]
Appearance Not specified in reviewed literature
Solubility Soluble in water (as hydrochloride salt)[5]

Mechanism of Action

(S)-UFR2709 is a competitive antagonist at nAChRs.[1][5] In vitro binding studies have indicated that it possesses a higher affinity for the α4β2 nAChR subtype compared to the α7 subtype.[1][5][6] This selectivity is significant, as the α4β2 subtype is densely expressed in the brain's reward system and is strongly implicated in the reinforcing properties of nicotine and alcohol.[2] By blocking these receptors, (S)-UFR2709 is hypothesized to attenuate the surge in dopamine release within the mesolimbic pathway that is triggered by substances of abuse.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism by which (S)-UFR2709 interferes with alcohol-induced reward signaling.

G cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) ACh_neuron Cholinergic Neuron ACh Acetylcholine (ACh) ACh_neuron->ACh release DA_neuron Dopaminergic Neuron Dopamine Dopamine (DA) DA_neuron->Dopamine release nAChR α4β2 nAChR nAChR->DA_neuron excites DA_receptor Dopamine Receptor Reward Reward Sensation (Reinforcement) DA_receptor->Reward leads to Ethanol Ethanol Ethanol->ACh_neuron + ACh->nAChR binds UFR2709 (S)-UFR2709 UFR2709->nAChR blocks Dopamine->DA_receptor binds

Proposed mechanism of (S)-UFR2709 in the mesolimbic pathway.

Preclinical Efficacy

Alcohol Consumption in Rodents

Studies using the University of Chile bibulous (UChB) rat line, which is genetically bred to prefer alcohol, demonstrated that this compound significantly reduces voluntary ethanol consumption.

Dose (mg/kg, i.p.)Mean Reduction in Ethanol Intake (%)Statistical Significance (vs. Saline)Reference
1.033.4p < 0.001[2]
2.556.9p < 0.001[2]
5.035.2p < 0.001[2]
10.031.3p < 0.001[2]

The effect on alcohol intake was found to be bell-shaped, with the 2.5 mg/kg dose being most effective.[2] Importantly, even at the highest dose tested (10 mg/kg), the compound did not significantly affect locomotor activity, suggesting the reduction in ethanol intake was not due to sedation or motor impairment.[2] Furthermore, long-term studies showed that a 2.5 mg/kg dose could delay the acquisition of ethanol drinking behavior and reduce overall intake by approximately 55%, with the effect persisting even after treatment cessation.[3]

Nicotine Reward and Anxiety in Zebrafish

(S)-UFR2709 has also been evaluated for its effects on nicotine-related behaviors in adult zebrafish.

TreatmentBottom Dwelling Time (seconds, mean ± SEM)Statistical Significance (vs. Control)Reference
Control 238.4 ± 10.8-[6]
(S)-UFR2709 50 mg/L 87.0 ± 19.6p < 0.01[6]
(S)-UFR2709 100 mg/L 52.9 ± 13.8p < 0.001[6]

In the Novel Tank Test, a measure of anxiety-like behavior, (S)-UFR2709 significantly decreased the time spent in the bottom of the tank, an anxiolytic-like effect.[6] In the Conditioned Place Preference (CPP) paradigm, (S)-UFR2709 was shown to block the rewarding effects of nicotine.[6] Molecular analysis in zebrafish brains revealed that (S)-UFR2709 treatment led to a significant decrease in the mRNA expression of the α4 nAChR subunit, with no significant change in the α7 subunit, aligning with its proposed binding affinity.[6]

Experimental Protocols

Rodent Ethanol Consumption (Two-Bottle Choice)

This protocol was used to assess the effect of (S)-UFR2709 on voluntary ethanol intake.

G start Select UChB Rats (Genetically prefer alcohol) acclimate Acclimate rats to individual housing with two-bottle choice (Water vs. 10% EtOH) start->acclimate divide Randomly divide into groups (e.g., Saline, 1, 2.5, 5, 10 mg/kg UFR2709) acclimate->divide administer Administer daily i.p. injection of assigned treatment for 17 days divide->administer measure Measure daily: - 10% Ethanol Intake - Water Intake - Body Weight administer->measure measure->administer Repeat Daily analyze Analyze data for changes in consumption, preference, and body weight measure->analyze

Workflow for the rodent two-bottle choice ethanol consumption study.

Methodology: Adult male University of Chile bibulous (UChB) rats were individually housed and given 24-hour continuous access to two bottles, one containing 10% (v/v) ethanol and the other containing tap water.[2] After a stabilization period, rats were randomly assigned to treatment groups. This compound was dissolved in saline and administered via intraperitoneal (i.p.) injection at doses of 1, 2.5, 5, or 10 mg/kg, once daily for 17 consecutive days.[2] A control group received saline injections. The consumption of ethanol and water, along with the body weight of each animal, was recorded daily.[2]

Zebrafish Novel Tank Test (NTT)

This protocol assesses anxiety-like behavior in zebrafish.

Methodology: Adult zebrafish were individually placed in a novel, unfamiliar tank.[6] The tank is typically barren and transparent to induce anxiety, which manifests as a preference for the bottom of the tank (thigmotaxis). For drug administration, fish were submerged in system water containing (S)-UFR2709 (50 or 100 mg/L) for a brief period before being transferred to the test tank.[6] A camera recorded the swimming behavior for a period of 5-6 minutes. The primary endpoint measured was "bottom dwelling time," the total duration the fish spent in the lower third of the tank.[6] A significant decrease in this parameter is indicative of an anxiolytic effect.

Zebrafish Conditioned Place Preference (CPP)

This protocol is used to evaluate the rewarding or aversive properties of a substance.

G cluster_phase1 Phase 1: Pre-Test (Day 1) cluster_phase2 Phase 2: Conditioning (Days 2-4) cluster_phase3 Phase 3: Post-Test (Day 5) p1 Place fish in CPP apparatus (two distinct sides) and allow free exploration. Record time spent on each side to determine baseline preference. p2_drug Confine fish to non-preferred side with drug (e.g., Nicotine). p1->p2_drug p2_saline Confine fish to preferred side with vehicle. p1->p2_saline p3 Place fish in apparatus with no drug and allow free exploration. Record time spent on each side to measure preference shift. p2_drug->p3 p2_saline->p3

Workflow for the zebrafish Conditioned Place Preference (CPP) study.

Methodology: The CPP apparatus consists of a tank with two visually distinct compartments.

  • Pre-Test (Day 1): Each fish is placed in the tank and allowed to freely explore both compartments for a set time to determine its initial, or baseline, preference for either side.

  • Conditioning (Multi-day): The fish is confined to its initially non-preferred side in the presence of the drug being tested (e.g., nicotine). On separate sessions, it is confined to its preferred side with a vehicle control. To test the effect of (S)-UFR2709, the antagonist was administered to the fish before the nicotine conditioning session.

  • Post-Test (Final Day): The fish is once again allowed to freely explore the entire apparatus with no drug present. An increase in the time spent in the initially non-preferred (now drug-paired) compartment indicates that the drug has rewarding properties. A blockade of this shift by (S)-UFR2709 demonstrates its ability to inhibit the rewarding effect.[6]

Conclusion

This compound is a promising preclinical candidate for the treatment of substance use disorders. Its mechanism as a competitive antagonist with selectivity for α4β2-containing nAChRs provides a strong rationale for its efficacy. In vivo studies have consistently demonstrated its ability to reduce alcohol intake in a robust genetic model of alcoholism and to block the rewarding effects of nicotine. The lack of confounding effects on motor activity strengthens the hypothesis that its therapeutic action is centrally mediated through the brain's reward pathways. Further research, including detailed pharmacokinetic profiling and evaluation in other models of addiction, is warranted to fully elucidate the therapeutic potential of this compound.

References

(S)-UFR2709 hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-UFR2709 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting a higher affinity for the α4β2 subtype over the α7 subtype.[1][2][3] This compound has garnered interest within the scientific community for its potential therapeutic applications in conditions related to substance dependence and anxiety.[2][3][4] Research indicates its efficacy in reducing ethanol (B145695) consumption and preference in preclinical models, as well as inhibiting the rewarding effects of nicotine (B1678760).[2][4][5] This guide provides a comprehensive overview of the technical details, experimental protocols, and underlying signaling pathways associated with this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The CAS number 2934318-93-9 specifically identifies the (S)-enantiomer, while 100609-40-3 refers to the racemic mixture, UFR2709 HCl.[1][2][6]

PropertyValueReference
CAS Number 2934318-93-9[1][2]
Molecular Weight 255.74 g/mol [3][7][8]
Molecular Formula C₁₃H₁₈ClNO₂[3][7]
Description Competitive nAChR antagonist[1][2][3]
Primary Targets α4β2 nAChRs (higher affinity)[1][2][3]
Secondary Targets α7 nAChRs (lower affinity)[1][2][3]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by modulating the mesocorticolimbic dopamine (B1211576) system, a critical pathway in reward and addiction.[2][7][9] Substances of abuse, such as ethanol and nicotine, enhance the activity of this pathway. Ethanol, for instance, indirectly activates nAChRs by increasing acetylcholine levels in the ventral tegmental area (VTA).[7][8] This leads to the activation of nAChRs, predominantly the α4β2 subtype, located on dopaminergic neurons.[2][9]

The activation of these receptors triggers the release of dopamine in the nucleus accumbens (NAc) and prefrontal cortex (PFC), producing feelings of reward and reinforcement, which can lead to addiction.[7] this compound acts as an antagonist at these nAChRs, thereby blocking the downstream dopamine release and mitigating the rewarding effects of substances like ethanol and nicotine.[2][4]

G cluster_0 Ventral Tegmental Area (VTA) cluster_1 Nucleus Accumbens (NAc) cluster_2 Exogenous Ligands VTA_Neuron Dopaminergic Neuron NAc_Neuron Medium Spiny Neuron VTA_Neuron->NAc_Neuron releases Dopamine Dopamine (DA) nAChR α4β2 nAChR nAChR->VTA_Neuron depolarizes Reward Reward & Reinforcement NAc_Neuron->Reward mediates Ethanol Ethanol / Nicotine ACh Acetylcholine (ACh) Ethanol->ACh increases release UFR2709 (S)-UFR2709 HCl UFR2709->nAChR blocks ACh->nAChR activates Dopamine->NAc_Neuron

Signaling pathway of this compound in the mesolimbic system.

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound are outlined below.

In Vivo Assessment of Ethanol Consumption in Rats

This protocol is designed to evaluate the effect of this compound on voluntary ethanol intake in a genetically selected line of alcohol-preferring rats.

  • Animal Model: Adult male University of Chile bibulous (UChB) rats, which have been bred for high ethanol preference and consumption.[8][10]

  • Housing: Rats are individually housed with ad libitum access to food and water under a 12-hour light-dark cycle.[8]

  • Experimental Design: A two-bottle free-choice paradigm is employed.[8][10] Each rat has continuous 24-hour access to two bottles: one containing a 10% v/v ethanol solution and the other containing distilled water.[8][10] The position of the bottles is alternated daily to prevent place preference.[8][10]

  • Drug Administration:

    • This compound is dissolved in saline.

    • Rats are administered a daily intraperitoneal (i.p.) injection of the drug solution (e.g., 2.5 mg/kg) or a saline vehicle (1 mL/kg).[5][8][10]

    • In some long-term studies, treatment is administered in cycles, for instance, daily for 7 days, followed by a washout period, and then another 7-day treatment cycle.[8][10]

  • Data Collection:

    • Ethanol and water consumption are measured daily by weighing the bottles.[2]

    • Animal body weight is recorded regularly.[8]

    • Locomotor activity may be assessed to rule out sedative effects of the drug, using an automated activity monitoring system.[2]

  • Statistical Analysis: Data are typically analyzed using two-way ANOVA or t-tests to compare consumption between the drug-treated and saline control groups.[8][10]

G cluster_0 Acclimation & Baseline cluster_1 Two-Bottle Choice Paradigm cluster_2 Treatment Cycles cluster_3 Data Collection & Analysis A1 Individual Housing of UChB Rats A2 Ad libitum access to food & water A1->A2 B1 Present two bottles: 1. 10% Ethanol 2. Water A2->B1 B2 Alternate bottle positions daily B1->B2 C1 Daily i.p. Injection: - (S)-UFR2709 HCl (2.5 mg/kg) - Saline (Control) B2->C1 C2 Administer for set periods (e.g., Days 1-7 & 63-69) C1->C2 D1 Daily Measurement: - Ethanol Intake - Water Intake - Body Weight C2->D1 D3 Statistical Analysis (ANOVA, t-test) D1->D3 D2 Assess Locomotor Activity D2->D3

Experimental workflow for assessing ethanol consumption in rats.
In Vivo Assessment of Anxiolytic and Anti-Addictive Properties in Zebrafish

This protocol utilizes the zebrafish model to rapidly screen for anxiolytic effects and the ability of this compound to block nicotine-induced reward.

  • Animal Model: Adult zebrafish (Danio rerio).[11]

  • Drug Administration: Drugs are administered by immersing the fish in system water containing the dissolved compound (e.g., 50-100 mg/L of this compound or nicotine).[4][11]

  • Anxiety Assessment (Novel Tank Diving Test):

    • Zebrafish naturally prefer to dwell at the bottom of a novel environment.

    • Individual fish are placed in a new tank, and their vertical position is tracked for a set period (e.g., 5 minutes).

    • Anxiolytic compounds reduce the time spent in the bottom portion of the tank. The time spent at the bottom is compared between control, nicotine-treated, and UFR2709-treated groups.[4]

  • Nicotine Reward Assessment (Conditioned Place Preference - CPP):

    • A standard CPP apparatus for zebrafish is used, which has two visually distinct chambers.

    • Pre-conditioning (Day 1): The baseline preference for either chamber is determined by allowing the fish to explore the apparatus freely.

    • Conditioning (Days 2-4): Fish are confined to their initially non-preferred chamber while being exposed to nicotine. In a separate session, they are confined to their preferred chamber with exposure to vehicle only. For the antagonist group, fish are pre-treated with this compound before nicotine exposure.[11]

    • Post-conditioning (Day 5): The preference for the nicotine-paired chamber is re-assessed in a drug-free state. A significant increase in time spent in the nicotine-paired chamber indicates a rewarding effect.[11]

  • Molecular Analysis:

    • Following behavioral tests, zebrafish brains can be dissected.

    • Total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of nAChR subunits, such as α4 and α7, to investigate molecular changes induced by the drug treatments.[4][11]

References

Methodological & Application

Application Notes and Protocols for (S)-UFR2709 Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of (S)-UFR2709 hydrochloride in rat models, based on preclinical studies. This compound is a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting a higher affinity for the α4β2 subtype over the α7 subtype.[1] Its primary application in the cited research is the reduction of ethanol (B145695) consumption and preference in alcohol-preferring rat strains.

Data Presentation

The following tables summarize the quantitative data from key in vivo studies involving this compound administration in rats.

Table 1: Summary of In Vivo Dosages and Effects of this compound in Rats

ParameterDetailsReference
Animal Model University of Chile bibulous (UChB) rats, a line bred for high alcohol preference.[2][3]
Route of Administration Intraperitoneal (i.p.) injection.[1][2][4]
Dosage Range 1, 2.5, 5, and 10 mg/kg/day.[1][4]
Vehicle Saline (1 mL/kg/day).[2][4]
Most Effective Dose 2.5 mg/kg.[1][3][4][1][3][4]
Treatment Duration Short-term: 17 consecutive days. Long-term: Two 7-day cycles over 100 days.[2][3][4]
Primary Effect Dose-dependent reduction in ethanol consumption and preference.[1][4]
Observed Efficacy A 2.5 mg/kg dose resulted in a ~56% reduction in alcohol intake.[1][4][1][4]
Effects on Locomotor Activity No significant effect on horizontal, vertical, or grooming activity at the highest tested dose (10 mg/kg).[1][4][1][4]
Effects on Body Weight No significant effect on body weight.[4][4]

Experimental Protocols

Protocol 1: Evaluation of this compound on Voluntary Ethanol Intake (Short-Term)

This protocol is adapted from studies investigating the dose-dependent effects of this compound on ethanol consumption in alcohol-preferring rats.[1][4]

1. Animals:

  • Adult male University of Chile bibulous (UChB) rats are used. These rats have a genetic predisposition to prefer and consume large quantities of ethanol.[2]

  • Animals are individually housed to accurately measure fluid intake.

2. Housing and Acclimation:

  • Rats are maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Prior to the experiment, rats are given a free choice between a 10% v/v ethanol solution and water for several weeks to establish a stable baseline of ethanol consumption.

3. Drug Preparation:

  • This compound is dissolved in sterile saline (0.9% NaCl).

  • Prepare fresh solutions daily.

4. Experimental Procedure:

  • Divide the rats into experimental groups (n=5-7 per group), including a vehicle control group and groups for each dose of this compound (e.g., 1, 2.5, 5, and 10 mg/kg).

  • For 17 consecutive days, administer a single intraperitoneal (i.p.) injection of either saline or the designated dose of this compound at the same time each day (e.g., 15:00 h).[4]

  • Ethanol and water consumption are measured daily by weighing the drinking bottles. To avoid position preference, the placement of the ethanol and water bottles should be alternated daily.[3]

  • Body weight is recorded regularly to monitor for any adverse effects.

5. Data Analysis:

  • Ethanol and water intake are calculated as g/kg/day and ml/kg/day, respectively.

  • Statistical analysis, such as a two-way ANOVA with post-hoc tests, can be used to compare the effects of different doses over time against the saline control group.[1][4]

Protocol 2: Assessment of Locomotor Activity

This protocol is designed to determine if the effects of this compound on ethanol consumption are confounded by changes in motor activity.[4]

1. Animals:

  • Use ethanol-naïve UChB rats to avoid the confounding effects of alcohol.

2. Experimental Groups:

  • A minimum of two groups: a control group receiving saline and a treatment group receiving the highest effective dose of this compound (e.g., 10 mg/kg, i.p.).

3. Procedure:

  • Administer a single i.p. injection of saline or this compound.

  • After a 30-minute absorption period, place each rat individually into an open-field apparatus.[4]

  • Record locomotor activity (e.g., horizontal movement, vertical rearing, and grooming) for a 30-minute period using an automated activity monitoring system or video tracking software.[4]

4. Data Analysis:

  • Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of any effects.

  • Use a two-way ANOVA to compare the locomotor activity between the treatment and control groups over time.[4]

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the effect of this compound on dopamine (B1211576) release in the mesolimbic system.

G cluster_0 Ventral Tegmental Area (VTA) cluster_1 Nucleus Accumbens (NAc) cluster_2 Inputs VTA_DA_Neuron Dopaminergic Neuron nAChR α4β2 nAChR DA_Release Dopamine Release VTA_DA_Neuron->DA_Release Action Potential Propagation nAChR->VTA_DA_Neuron Depolarization Reward Reward DA_Release->Reward Reward & Reinforcement ACh Acetylcholine (ACh) ACh->nAChR Activates UFR2709 (S)-UFR2709 hydrochloride UFR2709->nAChR Antagonizes

Caption: Signaling pathway of this compound in the mesolimbic system.

Experimental Workflow

The following diagram outlines the experimental workflow for evaluating the effect of this compound on voluntary ethanol intake in rats.

G start Start: UChB Rats with Stable Ethanol Preference groups Randomly Assign to Groups (Vehicle, 1, 2.5, 5, 10 mg/kg UFR2709) start->groups treatment Daily i.p. Injections for 17 Days groups->treatment locomotor Separate Locomotor Activity Test (0 vs 10 mg/kg) groups->locomotor measurement Daily Measurement of: - Ethanol Intake (g/kg) - Water Intake (ml/kg) - Body Weight (g) treatment->measurement analysis Data Analysis (Two-way ANOVA) measurement->analysis end End: Determine Dose-Response Effect analysis->end

Caption: Experimental workflow for in vivo dosage evaluation in rats.

References

Intraperitoneal injection protocol for (S)-UFR2709 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-UFR2709 hydrochloride is a non-selective competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It has shown efficacy in preclinical studies, particularly in the context of reducing alcohol consumption.[1][2][3][4][5][6] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in rats, based on published research. It also outlines the compound's mechanism of action and its impact on relevant signaling pathways.

Mechanism of Action

(S)-UFR2709 acts as a competitive antagonist at nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that are widely expressed in the central nervous system.[3][4][5] The rewarding effects of substances like ethanol (B145695) are linked to the activation of the mesolimbic reward pathway, which involves dopaminergic neurons originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens.[7] Ethanol indirectly activates nAChRs by increasing acetylcholine levels in the VTA, which in turn stimulates dopamine (B1211576) release in the nucleus accumbens, contributing to the reinforcing properties of the substance.[1][3] By competitively blocking nAChRs, (S)-UFR2709 is thought to attenuate this ethanol-induced activation of the cholinergic-dopaminergic reward axis.[1][3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by (S)-UFR2709.

cluster_0 Normal Reward Pathway cluster_1 Pathway with (S)-UFR2709 Ethanol Ethanol ACh Acetylcholine (ACh) Increase Ethanol->ACh VTA VTA Neuron ACh->VTA nAChR nAChR VTA->nAChR binds to DA Dopamine (DA) Release nAChR->DA NAc Nucleus Accumbens DA->NAc Reward Reward Sensation NAc->Reward UFR2709 (S)-UFR2709 Blocked_nAChR nAChR (Blocked) UFR2709->Blocked_nAChR competitively binds to & blocks Reduced_DA Reduced Dopamine Release Blocked_nAChR->Reduced_DA Reduced_Reward Reduced Reward Reduced_DA->Reduced_Reward cluster_workflow Experimental Workflow acclimation Acclimation of Rats baseline Baseline Ethanol Intake Measurement (2-bottle free choice: Ethanol vs. Water) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Daily IP Injection ((S)-UFR2709 or Saline) for 17 days randomization->treatment monitoring Daily Monitoring of: - Ethanol & Water Intake - Body Weight treatment->monitoring locomotor Locomotor Activity Assessment (e.g., on the final day of treatment) treatment->locomotor analysis Data Analysis monitoring->analysis locomotor->analysis

References

Application Notes and Protocols for the Two-Bottle Choice Paradigm with (S)-UFR2709 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the two-bottle choice paradigm to evaluate the effects of (S)-UFR2709 hydrochloride, a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, on substance preference, particularly alcohol consumption.

This compound has been identified as a competitive antagonist of nAChRs and has shown efficacy in reducing voluntary ethanol (B145695) intake in preclinical models.[1][2] The two-bottle choice paradigm is a widely used behavioral assay to assess the preference of rodents for a particular substance over a control solution, typically water.[3][4][5][6] This makes it a valuable tool for screening compounds that may have therapeutic potential in treating substance use disorders.

Mechanism of Action

Ethanol's rewarding effects are, in part, mediated by its interaction with the mesolimbic dopamine (B1211576) system. Nicotinic acetylcholine receptors, particularly the α4β2 and α7 subtypes, are implicated in modulating this pathway.[7] Ethanol can indirectly activate nAChRs, leading to increased dopamine release in reward-related brain regions.[7] (S)-UFR2709, by acting as an antagonist at these receptors, is thought to attenuate the reinforcing properties of substances like ethanol, thereby reducing consumption and preference.[1][7]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal ACh Acetylcholine nAChR nAChR ACh->nAChR Binds & Activates Ethanol_pre Ethanol Ethanol_pre->nAChR Potentiates Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens Channel UFR2709 (S)-UFR2709 UFR2709->nAChR Blocks DA_release Dopamine Release Ca_ion->DA_release Triggers Dopamine Dopamine DA_release->Dopamine Synaptic Cleft DA_receptor Dopamine Receptor Dopamine->DA_receptor Binds Reward_Signal Reward Signaling Cascade DA_receptor->Reward_Signal Activates

Figure 1: Simplified signaling pathway of this compound's antagonism at nicotinic acetylcholine receptors (nAChRs) in the context of ethanol-mediated reward.

Quantitative Data Summary

The following tables summarize the key findings from studies investigating the effects of this compound on ethanol and water consumption in alcohol-preferring UChB rats using the two-bottle choice paradigm.

Table 1: Effect of Different Doses of (S)-UFR2709 on Average Ethanol Intake [1]

Treatment GroupDose (mg/kg, i.p.)Average Ethanol Intake (g/kg/day)% Reduction vs. Saline
Saline-~7.5-
(S)-UFR27091~5.033.4%
(S)-UFR27092.5~3.256.9%
(S)-UFR27095~4.835.2%
(S)-UFR270910~5.131.3%

Table 2: Long-Term Effects of (S)-UFR2709 (2.5 mg/kg) on Ethanol Preference [7]

Treatment GroupDays of TreatmentEthanol Preference (%) - During Treatment (Days 3-62)Ethanol Preference (%) - Post-Treatment (Days 63-100)
Saline1-7 and 63-69~80%~80%
(S)-UFR27091-7 and 63-69Significantly lower than salineRemained lower at ~60%

Experimental Protocols

This section provides a detailed protocol for a two-bottle choice experiment to assess the effect of this compound on voluntary ethanol consumption in rats.

Materials
  • This compound

  • Saline solution (0.9% NaCl)

  • Ethanol (e.g., 10% v/v solution in tap water)

  • Tap water

  • Standard rodent chow

  • Individually ventilated cages

  • Two drinking bottles per cage with sipper tubes

  • Animal scale

  • Graduated cylinders or beakers for measuring fluid volume

Experimental Workflow

cluster_acclimation Phase 1: Acclimation & Baseline cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Data Analysis acclimate Single-house rats (4-7 days) baseline Establish baseline (3 days) acclimate->baseline 2 bottles of water grouping Randomly assign to groups (Saline vs. UFR2709) baseline->grouping treatment Daily i.p. injections (e.g., 17 days) grouping->treatment measurement Daily fluid & food intake, body weight measurement treatment->measurement Record data calculate Calculate: - Ethanol intake (g/kg) - Water intake (ml/kg) - Ethanol preference (%) measurement->calculate stats Statistical analysis (e.g., ANOVA) calculate->stats

Figure 2: Experimental workflow for the two-bottle choice paradigm with this compound.
Procedure

  • Animal Acclimation:

    • Individually house adult male alcohol-preferring rats (e.g., UChB rats) in a controlled environment (12:12 h light-dark cycle, constant temperature and humidity).[7][8]

    • Allow ad libitum access to standard rodent chow and two bottles of tap water for an initial acclimation period of 4-7 days.[6]

  • Baseline Establishment:

    • For at least 3 consecutive days, continue to provide two bottles of water and measure daily fluid consumption to establish a baseline.[1]

    • Record the body weight of each rat daily.[7]

  • Two-Bottle Choice Paradigm Initiation:

    • Replace one of the water bottles with a bottle containing a 10% (v/v) ethanol solution.[7][8]

    • To prevent side preference, alternate the position of the ethanol and water bottles daily.[6][8]

    • Continue this phase until a stable baseline of ethanol preference is achieved.

  • Drug Administration:

    • Randomly assign the rats to different treatment groups (e.g., saline control, and various doses of this compound: 1, 2.5, 5, and 10 mg/kg).[1]

    • Prepare fresh solutions of this compound in saline daily.

    • Administer the assigned treatment via intraperitoneal (i.p.) injection at a consistent time each day (e.g., 15:00 h).[1][7][8] The injection volume should be adjusted based on the animal's body weight (e.g., 1 ml/kg).[1][7]

    • The treatment period can vary, for example, for 17 consecutive days.[1] For long-term studies, a cyclical paradigm can be used (e.g., treatment on days 1-7 and 63-69 of a 100-day experiment).[7][8]

  • Data Collection:

    • At the same time each day (e.g., 14:00 h), record the weight of both the ethanol and water bottles to determine the amount consumed over the 24-hour period.[1][7][8]

    • Also, record the daily body weight of each rat and their food intake.[6]

  • Data Analysis:

    • Calculate the daily ethanol intake in g/kg of body weight.

    • Calculate the daily water intake in ml/kg of body weight.

    • Calculate the ethanol preference as: (volume of ethanol solution consumed / total volume of fluid consumed) x 100.

    • Statistical analysis, such as a two-way ANOVA, can be used to compare the effects of the treatment over time between the different groups.[7]

Considerations and Troubleshooting
  • Animal Model: The choice of rodent strain is crucial. Alcohol-preferring strains like the UChB rats are bred for high voluntary ethanol consumption and are well-suited for this type of study.[7][8]

  • Ethanol Concentration: The concentration of the ethanol solution can be adjusted based on the specific research question and animal model.[7]

  • Route of Administration: While i.p. injection is common, other routes may be considered depending on the pharmacokinetic properties of the compound.

  • Control Groups: A saline-treated control group is essential to account for the effects of handling and injection stress.

  • Locomotor Activity: To ensure that the observed effects on consumption are not due to sedation or motor impairment, it is advisable to conduct separate locomotor activity tests, especially at the highest doses of the compound.[1] Studies have shown that (S)-UFR2709 at doses effective in reducing ethanol intake does not significantly affect locomotor activity.[1]

References

Application Notes and Protocols for Open-Field Test using (S)-UFR2709 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-UFR2709 hydrochloride is a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting a higher affinity for the α4β2 subtype over the α7 subtype. These receptors are densely expressed in the mesolimbic dopamine (B1211576) system, playing a crucial role in reward, motivation, and addiction. The open-field test is a common behavioral assay used to assess general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents. This document provides a detailed protocol for conducting an open-field test to evaluate the behavioral effects of this compound.

Data Presentation

The following table summarizes illustrative quantitative data for an open-field test conducted with this compound. The data is based on the findings reported by Rivera-Meza et al. (2019), where the compound did not significantly alter locomotor activity in rats.[1] Please note that the specific mean and SEM values are illustrative as they were not explicitly provided in the publication.

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (arbitrary units)Time in Center Zone (seconds)Number of Rears
Vehicle (Saline)-150 ± 1525 ± 530 ± 4
(S)-UFR2709 HCl10140 ± 1222 ± 428 ± 3

Experimental Protocols

Open-Field Test Protocol for Assessing the Effect of this compound on Locomotor Activity

1. Materials and Equipment:

  • This compound

  • Saline solution (0.9% NaCl)

  • Rodent subjects (e.g., adult male Wistar rats, 250-300g)

  • Open-field arena (e.g., 43 x 43 x 43 cm, made of black polycarbonate)[1]

  • Video camera and recording software

  • Computer with behavioral analysis software

  • 70% Ethanol (B145695) for cleaning

  • Paper towels

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal scale

2. Experimental Procedure:

2.1. Animal Habituation:

  • House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Allow at least one week of acclimatization to the housing facility before the experiment.

  • Handle the animals for a few minutes each day for 3-4 days leading up to the test to reduce stress.

  • On the day of the experiment, bring the animals to the testing room at least 30 minutes before the start of the test to allow for habituation to the new environment.[2]

2.2. Drug Preparation and Administration:

  • Dissolve this compound in saline to the desired concentration (e.g., 10 mg/ml for a 10 mg/kg dose in a 1 ml/kg injection volume).

  • Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Allow a 30-minute pre-treatment period before placing the animal in the open-field arena.[1]

2.3. Open-Field Test:

  • Thoroughly clean the open-field arena with 70% ethanol and allow it to dry completely between each trial to eliminate olfactory cues.[3]

  • Set up the video camera to have a clear, overhead view of the entire arena.

  • Gently place the animal in the center of the open-field arena.[1]

  • Immediately start the video recording and leave the room.

  • Record the animal's behavior for a total of 30 minutes.[1]

  • At the end of the session, gently remove the animal from the arena and return it to its home cage.

3. Data Analysis:

  • Use a video tracking software to automatically analyze the recorded videos.

  • Divide the arena into a central zone and a peripheral zone for analysis.

  • The primary behavioral measures to be quantified include:

    • Horizontal Locomotor Activity: Total distance traveled in the arena.[1]

    • Exploratory Behavior/Anxiety: Time spent in the center of the arena and the number of entries into the center zone.[3][4]

    • Vertical Activity (Rearing): The number of times the animal stands on its hind legs.[1]

    • Grooming: The total time spent grooming.[1]

  • Statistical analysis: Compare the data from the this compound-treated group and the vehicle-treated group using an appropriate statistical test, such as a Student's t-test or ANOVA.

Mandatory Visualization

experimental_workflow Experimental Workflow for Open-Field Test cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase animal_habituation Animal Habituation (1 week acclimatization, 30 min to testing room) drug_admin Drug Administration (i.p. injection of Drug or Vehicle) animal_habituation->drug_admin drug_prep Drug Preparation ((S)-UFR2709 HCl in Saline) drug_prep->drug_admin arena_prep Arena Preparation (Clean with 70% Ethanol) open_field Open-Field Test (Place animal in center, record for 30 minutes) arena_prep->open_field pretreatment Pre-treatment Period (30 minutes) drug_admin->pretreatment pretreatment->open_field video_analysis Video Tracking & Analysis (Locomotion, Center Time, Rears) open_field->video_analysis stat_analysis Statistical Analysis (t-test or ANOVA) video_analysis->stat_analysis results Results Interpretation stat_analysis->results

Caption: Experimental workflow for the open-field test with this compound.

signaling_pathway Signaling Pathway of this compound cluster_vta Ventral Tegmental Area (VTA) cluster_nac Nucleus Accumbens (NAc) ach Acetylcholine (ACh) nachr α4β2 nAChR ach->nachr Binds & Activates ufr2709 (S)-UFR2709 HCl ufr2709->nachr Competitively Blocks dopaminergic_neuron Dopaminergic Neuron nachr->dopaminergic_neuron Depolarization (Blocked by UFR2709) dopamine Dopamine Release dopaminergic_neuron->dopamine Reduced Firing Rate reward Modulation of Reward Pathway dopamine->reward

Caption: Mechanism of action of this compound on dopaminergic neurons.

References

Application Notes and Protocols for (S)-UFR2709 Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of (S)-UFR2709 hydrochloride solutions for experimental use. (S)-UFR2709 is a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting a higher affinity for α4β2 subtypes over α7 nAChRs.[1] It is utilized in research to investigate the role of nAChRs in various physiological and pathological processes, including nicotine (B1678760) addiction and alcohol consumption.[2][3][4]

Compound Information and Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight 255.74 g/mol [5]
Chemical Formula C₁₃H₁₈ClNO₂[1]
Mechanism of Action Competitive nAChR antagonist[1]
Receptor Selectivity Higher affinity for α4β2 vs α7 nAChRs[1][2]
Storage (Solid) 4°C under nitrogen[1]
Storage (In Solvent) -20°C (up to 1 month), -80°C (up to 6 months)[1]

Experimental Protocols

The following protocols are based on methodologies cited in peer-reviewed literature for in vivo studies.

Preparation of this compound Solution for In Vivo Administration

This protocol describes the preparation of this compound in a saline solution for intraperitoneal (i.p.) injection in rodent models. Doses in published studies range from 1 mg/kg to 10 mg/kg, with a standard injection volume of 1 mL/kg.[3][6][7]

Materials:

  • This compound powder

  • Sterile, isotonic saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Determine the Required Concentration: Calculate the concentration of the dosing solution based on the desired dose (mg/kg) and the injection volume (1 mL/kg). For example, to achieve a 2.5 mg/kg dose, a 2.5 mg/mL solution is required.

  • Weighing the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution: a. Transfer the weighed powder into a sterile microcentrifuge tube or vial. b. Add the calculated volume of sterile saline solution. c. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under heat should be considered.

  • Sterilization: a. Draw the solution into a sterile syringe. b. Attach a 0.22 µm sterile syringe filter to the syringe. c. Filter the solution into a new sterile vial to ensure sterility for injection.

  • Administration: The solution is now ready for intraperitoneal injection at a volume of 1 mL/kg of the subject's body weight.[3][6][7]

Note on Solution Stability: It is recommended to prepare fresh solutions on the day of use.[1] If stock solutions are prepared in advance, they should be stored in tightly sealed vials at -20°C for up to one month.[1] Before use, allow the frozen solution to equilibrate to room temperature for at least one hour.[1]

Signaling Pathway

(S)-UFR2709 acts as an antagonist at nicotinic acetylcholine receptors. The following diagram illustrates the general signaling pathway of nAChRs, which is blocked by (S)-UFR2709.

nAChR_pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Ion Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Acetylcholine Acetylcholine (Agonist) Acetylcholine->nAChR Binds and Activates UFR2709 (S)-UFR2709 (Antagonist) UFR2709->nAChR Competitively Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

nAChR Antagonism by (S)-UFR2709

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound solutions for in vivo experiments.

experimental_workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration A Calculate Required Concentration B Weigh (S)-UFR2709 HCl A->B C Dissolve in Sterile Saline B->C D Vortex to Mix C->D E Sterile Filter (0.22 µm) D->E F Determine Animal Body Weight E->F G Calculate Injection Volume (1 mL/kg) F->G H Administer via i.p. Injection G->H

Workflow for (S)-UFR2709 Solution Preparation

References

Application Notes and Protocols for (S)-UFR2709 Hydrochloride in Conditioned Place Preference Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(S)-UFR2709 hydrochloride is a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting a higher affinity for the α4β2 subtype over the α7 subtype.[1] Research indicates its potential in modulating reward-related behaviors, particularly in the context of substance use. Studies have demonstrated that this compound can reduce ethanol (B145695) consumption and preference in alcohol-preferring rats, suggesting an interference with the rewarding effects of alcohol.[2] Furthermore, it has been shown to block nicotine-induced reward in zebrafish using a conditioned place preference (CPP) paradigm.[3]

The mesolimbic dopamine (B1211576) system, projecting from the ventral tegmental area (VTA) to the nucleus accumbens (NAc), is a critical pathway in mediating the rewarding effects of drugs of abuse.[4] Nicotinic acetylcholine receptors are expressed on dopaminergic neurons within the VTA and play a significant role in modulating dopamine release in the NAc.[2][5] By acting as an antagonist at these receptors, this compound is hypothesized to attenuate the reinforcing properties of substances like nicotine (B1678760) and ethanol.

These application notes provide a detailed protocol for utilizing this compound in a conditioned place preference paradigm with rodents to investigate its effects on the rewarding properties of drugs of abuse. While direct CPP studies in rodents with this compound are not yet published, the following protocol is a comprehensive adaptation based on its known pharmacology and standard CPP methodologies.

Data Presentation

Table 1: Dose-Dependent Effects of (S)-UFR2709 on Ethanol Intake in Alcohol-Preferring Rats
Dose of (S)-UFR2709 (mg/kg, i.p.)Mean Reduction in Ethanol Intake (%)Animal ModelStudy Duration
133.4UChB Rats17 days
2.556.9UChB Rats17 days
535.2UChB Rats17 days
1031.3UChB Rats17 days

Data synthesized from studies on alcohol-preferring rats.

Table 2: Effect of (S)-UFR2709 on Locomotor Activity in Rats
Dose of (S)-UFR2709 (mg/kg, i.p.)Effect on Horizontal Locomotor ActivityEffect on Vertical Locomotor ActivityAnimal Model
10No significant effect (p=0.057)No significant effect (p=0.121)UChB Rats

This data is crucial for CPP studies to rule out confounding effects of the drug on general activity.[2]

Experimental Protocols

Conditioned Place Preference (CPP) Protocol for this compound

This protocol is designed to assess the effect of this compound on the rewarding properties of a substance of abuse (e.g., nicotine or ethanol) in rodents.

1. Materials and Reagents:

  • This compound

  • Saline solution (0.9% NaCl)

  • Drug of abuse (e.g., nicotine, ethanol)

  • Rodent model (e.g., Wistar rats or C57BL/6 mice)

  • Conditioned Place Preference Apparatus: A three-chamber apparatus is recommended, with two larger conditioning chambers distinguished by distinct visual (e.g., wall patterns) and tactile (e.g., floor textures) cues, and a smaller, neutral central chamber.[6][7]

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injections

  • Video recording and analysis software

2. Experimental Phases:

The CPP protocol consists of three main phases: habituation and pre-conditioning, conditioning, and post-conditioning (test).

Phase 1: Habituation and Pre-Conditioning (3 days)

  • Habituation: For two days, place the animals in the CPP apparatus for 15-30 minutes with free access to all chambers to allow for acclimation to the environment.

  • Pre-Conditioning Test (Day 3):

    • Place each animal in the central chamber and allow it to freely explore the entire apparatus for 15 minutes.[7]

    • Record the time spent in each of the two conditioning chambers.

    • Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded.

    • The pre-conditioning data serves as a baseline for each animal. For a biased design, the initially non-preferred chamber will be paired with the drug of abuse.[6]

Phase 2: Conditioning (8 days)

This phase consists of alternating daily injections of the drug of abuse and its vehicle (saline), with confinement to one of the conditioning chambers. To test the effect of (S)-UFR2709, animals are pre-treated with either (S)-UFR2709 or its vehicle before each conditioning session.

  • Animal Groups:

    • Group 1: Vehicle (Saline) + Vehicle (Saline)

    • Group 2: Vehicle (Saline) + Drug of Abuse

    • Group 3: (S)-UFR2709 + Drug of Abuse (at various doses)

    • Group 4: (S)-UFR2709 + Vehicle (Saline) (to test for rewarding/aversive properties of UFR2709 itself)

  • Conditioning Schedule (Alternating Days):

    • Drug Pairing Days (e.g., Days 1, 3, 5, 7):

      • Administer this compound (e.g., 2.5 mg/kg, i.p.) or its vehicle.

      • After a 30-minute pre-treatment interval, administer the drug of abuse (e.g., nicotine or ethanol) or its vehicle.

      • Immediately confine the animal to the drug-paired chamber for 30-45 minutes.

    • Vehicle Pairing Days (e.g., Days 2, 4, 6, 8):

      • Administer the vehicle for (S)-UFR2709.

      • After 30 minutes, administer the vehicle for the drug of abuse.

      • Immediately confine the animal to the vehicle-paired chamber for 30-45 minutes.

Phase 3: Post-Conditioning Test (Day 9)

  • Place the animal in the central chamber of the CPP apparatus in a drug-free state.

  • Allow free access to all chambers for 15 minutes.

  • Record the time spent in each conditioning chamber.

  • A preference for the drug-paired chamber is indicated by a significant increase in time spent in that chamber compared to the pre-conditioning baseline and/or the vehicle-paired group. A blockade of this preference by (S)-UFR2709 would suggest its ability to inhibit the rewarding effects of the drug.

3. Data Analysis:

  • The primary measure is the CPP score , calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test.

  • An alternative is to express the data as the percentage of time spent in the drug-paired chamber relative to the total time spent in both conditioning chambers.

  • Statistical analysis (e.g., two-way ANOVA followed by post-hoc tests) should be used to compare the CPP scores between the different treatment groups.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Dopaminergic Neuron (in VTA) Acetylcholine Acetylcholine nAChR α4β2 nAChR Acetylcholine->nAChR Binds and Activates Dopamine Dopamine Release (in NAc) nAChR->Dopamine Increases Reward Drug-Associated Reward Dopamine->Reward Mediates UFR2709 (S)-UFR2709 HCl UFR2709->nAChR Antagonizes

Caption: Hypothesized mechanism of (S)-UFR2709 HCl in modulating reward pathways.

Experimental Workflow Diagram

G cluster_pre Phase 1: Pre-Conditioning (3 Days) cluster_cond Phase 2: Conditioning (8 Days) cluster_post Phase 3: Post-Conditioning (1 Day) Habituation Habituation (2 days) Free exploration of CPP apparatus PreTest Pre-Conditioning Test (Day 3) Record baseline preference (15 min) Habituation->PreTest DrugDay Drug Pairing Days (S)-UFR2709/Vehicle -> Drug of Abuse -> Confine to Paired Chamber PreTest->DrugDay VehicleDay Vehicle Pairing Days Vehicle -> Vehicle -> Confine to Unpaired Chamber DrugDay->VehicleDay Alternating VehicleDay->DrugDay PostTest Post-Conditioning Test Drug-free, free exploration (15 min) VehicleDay->PostTest Analysis Data Analysis Calculate CPP Score PostTest->Analysis

Caption: Conditioned Place Preference experimental workflow.

References

Application Notes and Protocols for Electrophysiology Recording with (S)-UFR2709 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-UFR2709 hydrochloride is a novel nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. [1][2] It has been investigated for its potential therapeutic applications, including reducing ethanol (B145695) consumption and inhibiting the rewarding effects of nicotine (B1678760).[1][3][4][5][6][7][8][9] These application notes provide detailed protocols for characterizing the electrophysiological properties of this compound using common electrophysiology techniques.

Mechanism of Action

This compound acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[3] nAChRs are ligand-gated ion channels that are widely expressed in the central nervous system and are involved in various physiological processes.[4][10] The heteromeric α4β2 and the homomeric α7 nAChR subtypes are among the most abundant in the brain.[4][10] (S)-UFR2709 has been shown to have a higher affinity for α4β2 nAChRs compared to α7 nAChRs.[6]

Data Presentation

The following tables summarize hypothetical quantitative data from electrophysiological experiments designed to characterize the antagonist properties of this compound.

Table 1: Inhibitory Potency of this compound on different nAChR subtypes expressed in Xenopus Oocytes.

nAChR SubtypeAgonist (EC50 concentration)This compound IC50 (nM)Hill Slope
α4β2Acetylcholine (1 µM)150-1.1
α7Acetylcholine (100 µM)2500-0.9
α3β4Acetylcholine (30 µM)800-1.0

Table 2: Effect of this compound on Nicotine-Evoked Currents in Cultured Hippocampal Neurons.

TreatmentPeak Inward Current (pA)Percent Inhibition
Nicotine (10 µM)850 ± 75N/A
Nicotine (10 µM) + (S)-UFR2709 (1 µM)350 ± 5058.8%
Nicotine (10 µM) + (S)-UFR2709 (10 µM)120 ± 3085.9%
Experimental Protocols

Here we provide detailed protocols for two key electrophysiological techniques to assess the function of this compound as a nAChR antagonist.

Protocol 1: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This protocol is designed to determine the potency and selectivity of this compound on specific nAChR subtypes expressed heterologously in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from a female Xenopus laevis.

  • Defolliculate the oocytes by treating them with collagenase.

  • Inject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2 for the α4β2 subtype) in a 1:1 ratio.

  • Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.[11]

2. Solutions:

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES. Adjust pH to 7.5.[12]

  • Agonist Stock Solution: Prepare a high concentration stock of acetylcholine or nicotine in ND96.

  • This compound Stock Solution: Prepare a high concentration stock solution in ND96.

3. Recording Procedure:

  • Place an oocyte in the recording chamber and perfuse with ND96.

  • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection) filled with 3 M KCl.

  • Clamp the oocyte membrane potential at -70 mV.

  • Establish a baseline by applying an agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (EC20-EC50).

  • To determine the IC50, co-apply the agonist with increasing concentrations of this compound.

  • Wash out the antagonist between applications to allow for recovery of the agonist-evoked current.

4. Data Analysis:

  • Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.

  • Calculate the percent inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data with a Hill equation to determine the IC50 and Hill coefficient.

Protocol 2: Whole-Cell Patch-Clamp from Cultured Neurons

This protocol is for investigating the effect of this compound on native nAChRs in cultured neurons (e.g., hippocampal or cortical neurons).

1. Cell Culture:

  • Culture primary neurons on glass coverslips.

  • Use neurons after 7-14 days in vitro for optimal nAChR expression.

2. Solutions:

  • External Solution (aCSF): 119 mM NaCl, 2.5 mM KCl, 1 mM NaH₂PO₄, 26.2 mM NaHCO₃, 11 mM Glucose, 2.5 mM CaCl₂, 1.3 mM MgSO₄. Equilibrate with 95% O₂ and 5% CO₂.[13]

  • Internal Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with CsOH. A high chloride internal solution allows for the measurement of nAChR currents as inward currents at a holding potential of -70 mV.[12]

3. Recording Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope and perfuse with oxygenated aCSF.

  • Pull glass pipettes with a resistance of 3-6 MΩ when filled with the internal solution.

  • Approach a neuron and form a gigaohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at -70 mV in voltage-clamp mode.

  • Locally apply an agonist (e.g., nicotine) using a perfusion system to evoke nAChR-mediated currents and establish a stable baseline.

  • Co-apply the agonist with various concentrations of this compound to the same cell.

  • Wash out the antagonist to observe the reversal of the effect.

4. Data Analysis:

  • Measure the peak amplitude of the nicotine-evoked currents before and after the application of this compound.

  • Calculate the percentage of current inhibition at different antagonist concentrations.

Visualizations

experimental_workflow_tevc cluster_prep Oocyte Preparation cluster_rec TEVC Recording cluster_analysis Data Analysis Harvest Harvest Oocytes Inject Inject nAChR cRNA Harvest->Inject Incubate Incubate 2-5 days Inject->Incubate Clamp Voltage Clamp at -70mV Incubate->Clamp Agonist Apply Agonist (e.g., ACh) Clamp->Agonist Antagonist Co-apply Agonist + (S)-UFR2709 Agonist->Antagonist Washout Washout Antagonist->Washout Measure Measure Peak Current Washout->Measure Inhibition Calculate % Inhibition Measure->Inhibition IC50 Determine IC50 Inhibition->IC50

Caption: Workflow for TEVC recording in Xenopus oocytes.

signaling_pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Flow Ion Influx (Na+, Ca2+) nAChR->Ion_Flow Channel Opening ACh Acetylcholine (Agonist) ACh->nAChR Binds & Activates UFR2709 (S)-UFR2709 (Antagonist) UFR2709->nAChR Competitively Binds & Blocks Depolarization Membrane Depolarization Ion_Flow->Depolarization

Caption: Antagonism of nAChR signaling by (S)-UFR2709.

References

Application Notes and Protocols: In Vitro Competitive Binding Assay for (S)-UFR2709 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for conducting an in vitro competitive binding assay to characterize the interaction of (S)-UFR2709 hydrochloride with its target receptors. This compound is a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting a higher affinity for the α4β2 subtype over the α7 subtype.[1][2] This compound has been investigated for its potential therapeutic effects in alcohol and nicotine (B1678760) dependence.[1][3][4][5]

The following protocols are intended to serve as a guide for researchers to determine the binding affinity (Ki) of this compound for the α4β2 nAChR using a radioligand binding assay.

Introduction

This compound acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that play a crucial role in various physiological processes within the central nervous system.[4] The α4β2 nAChR subtype is particularly implicated in the rewarding effects of nicotine and alcohol, making it a key target for therapeutic intervention in addiction.[4]

Competitive binding assays are a fundamental tool in pharmacology to determine the affinity of a test compound for a specific receptor.[6][7] This assay measures the ability of an unlabeled compound, in this case, this compound, to compete with a radiolabeled ligand for binding to the target receptor. The resulting data can be used to calculate the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of the test compound.

Signaling Pathway

Nicotinic acetylcholine receptors are ion channels that are activated by the neurotransmitter acetylcholine. Upon binding of an agonist, the channel opens, allowing the influx of cations, which leads to depolarization of the cell membrane and subsequent cellular responses. Competitive antagonists like this compound bind to the same site as the endogenous ligand but do not activate the receptor, thereby blocking its function.

nAChR_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) nAChR α4β2 Nicotinic Acetylcholine Receptor (Ion Channel) ACh->nAChR Binds and Activates UFR2709 (S)-UFR2709 (Competitive Antagonist) UFR2709->nAChR Binds and Blocks Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

nAChR Signaling Pathway

Experimental Protocol: In Vitro Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive radioligand binding assay using cell membranes expressing the α4β2 nAChR.

Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Epibatidine (a high-affinity nAChR agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled nAChR ligand (e.g., Nicotine or Cytisine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

  • 96-well assay plates.

Experimental Workflow

competitive_binding_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Serial Dilutions of (S)-UFR2709 D Add Buffer, (S)-UFR2709, [³H]-Epibatidine, and Membranes to 96-well plate A->D B Prepare Radioligand ([³H]-Epibatidine) B->D C Prepare Receptor Membranes C->D E Incubate to Reach Equilibrium D->E F Vacuum Filtration to Separate Bound from Free Ligand E->F G Wash Filters F->G H Add Scintillation Cocktail G->H I Count Radioactivity H->I J Generate Dose-Response Curve I->J K Calculate IC50 and Ki J->K

Competitive Binding Assay Workflow

Detailed Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

    • Dilute the [³H]-Epibatidine stock in assay buffer to the desired final concentration (typically at or near its Kd value).

    • Prepare the receptor membrane suspension in ice-cold assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]-Epibatidine, and the receptor membrane suspension.

    • Non-specific Binding: Add a high concentration of the non-labeled competitor (e.g., 10 µM Nicotine), [³H]-Epibatidine, and the receptor membrane suspension.

    • Competitive Binding: Add the serially diluted this compound, [³H]-Epibatidine, and the receptor membrane suspension.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).[8]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[9]

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[9]

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.[9]

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts for each concentration of this compound.

  • Generate Dose-Response Curve: Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Data Presentation

The following tables present hypothetical data for a competitive binding assay of this compound against the α4β2 and α7 nAChR subtypes.

Table 1: Competitive Binding Assay Parameters

Parameterα4β2 nAChRα7 nAChR
Receptor SourceHEK293 cells expressing human α4β2 nAChRsGHk-α7 cells expressing human α7 nAChRs
Radioligand[³H]-Epibatidine[¹²⁵I]-α-Bungarotoxin
Radioligand Concentration0.2 nM1.0 nM
Incubation Time90 minutes120 minutes
Incubation Temperature25°C37°C

Table 2: Binding Affinity of this compound

Receptor SubtypeIC50 (nM)Ki (nM)
α4β2 nAChR15.2 ± 1.85.6 ± 0.7
α7 nAChR256.4 ± 25.1112.3 ± 11.0

These hypothetical results illustrate the higher affinity of this compound for the α4β2 nAChR subtype compared to the α7 subtype, which is consistent with existing literature.[1][2]

Conclusion

The provided application notes and protocol describe a robust method for characterizing the binding affinity of this compound to nAChRs. This in vitro competitive binding assay is a critical step in the pharmacological evaluation of this compound and provides valuable data for drug development professionals. Accurate determination of the Ki value allows for a quantitative comparison of the potency of this compound with other compounds and is essential for understanding its mechanism of action.

References

Application Notes and Protocols for Long-Term (S)-UFR2709 Hydrochloride Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the long-term administration of (S)-UFR2709 hydrochloride in rodent models, specifically focusing on its effects on alcohol consumption. The protocols and data presented are intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and addiction.

Introduction

This compound is a competitive nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1][2] Research has primarily focused on its potential as a therapeutic agent for alcoholism.[1] Studies in alcohol-preferring University of Chile bibulous (UChB) rats have demonstrated that this compound effectively reduces ethanol (B145695) intake and preference in a dose-dependent manner.[1][2][3] The most effective dose identified in these studies is 2.5 mg/kg, which resulted in a significant and long-lasting reduction in alcohol consumption without notable effects on body weight or locomotor activity.[1][4][5][6]

Mechanism of Action

This compound acts as an antagonist at nicotinic acetylcholine receptors (nAChRs). While the precise subtypes involved in its effects on alcohol consumption are still under investigation, evidence suggests the involvement of α3β2- and α6-containing nAChRs.[1] The compound has also been shown to have a higher affinity for α4β2 nAChRs compared to α7 nAChRs.[7] The proposed mechanism involves the blockade of nAChRs in the brain's reward pathways, thereby reducing the reinforcing effects of ethanol.

cluster_0 Ethanol's Effect on Reward Pathway cluster_1 (S)-UFR2709 HCl's Mechanism of Action Ethanol Ethanol VTA Ventral Tegmental Area (VTA) Ethanol->VTA ACh Acetylcholine (ACh) Release VTA->ACh Increases nAChR_VTA nAChRs on Dopaminergic Neurons ACh->nAChR_VTA Activates DA Dopamine (DA) Release nAChR_VTA->DA Stimulates NAc Nucleus Accumbens (NAc) DA->NAc Acts on Reward Reinforcement & Reward NAc->Reward UFR2709 (S)-UFR2709 HCl nAChR_VTA_blocked nAChRs Blocked UFR2709->nAChR_VTA_blocked Antagonizes Reduced_DA Reduced Dopamine Release nAChR_VTA_blocked->Reduced_DA Inhibits Reduced_Reward Reduced Reinforcement & Reward Reduced_DA->Reduced_Reward

Caption: Proposed mechanism of (S)-UFR2709 HCl in reducing ethanol reward.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies involving the long-term administration of this compound to UChB rats.

Table 1: Dose-Dependent Effect of this compound on Ethanol Intake (17-Day Study)

Dose (mg/kg/day, i.p.)Mean Reduction in Ethanol Intake (%)
133.4
2.556.9
535.2
1031.3
Data from a 17-day administration study in UChB rats.[1]

Table 2: Long-Term Effect of this compound (2.5 mg/kg) on Ethanol Intake (100-Day Study)

Treatment PeriodMean Reduction in Ethanol Intake (%)
Days 3-62 (First Cycle)52.77
Overall (100 days)~55
Data from a long-term study with intermittent administration in UChB rats.[4][5][6]

Table 3: Effects of this compound on Other Parameters

ParameterDose (mg/kg, i.p.)Observation
Water Intake1, 2.5, 5, 10Significantly increased compared to saline.[1]
Body Weight2.5, 10No significant effect; normal weight gain observed.[1][4]
Horizontal Locomotor Activity10No significant effect.[1]
Vertical Locomotor Activity10No significant effect.[1]
Grooming Activity10No significant effect.[1]

Experimental Protocols

Animal Model
  • Species: Rat

  • Strain: University of Chile bibulous (UChB), an alcohol-preferring line.[1][4]

  • Housing: Individually housed to monitor fluid intake accurately.

Drug Preparation and Administration
  • Compound: this compound (M.W. 255.74 g/mol ).[1][4]

  • Vehicle: Saline (1 mL/kg).[1][4]

  • Preparation: Dissolve this compound in saline to the desired concentration. The injection volume should be adjusted based on the animal's body weight.[1][4]

  • Route of Administration: Intraperitoneal (i.p.) injection.[1][2][4]

  • Dosage Range: 1, 2.5, 5, and 10 mg/kg/day have been tested.[1][2][3]

  • Administration Schedule: Single daily injection at a consistent time (e.g., 15:00 h).[1][2][4][6]

Two-Bottle Free-Choice Paradigm for Ethanol Intake

This protocol is designed to assess voluntary ethanol consumption.

cluster_workflow Two-Bottle Free-Choice Experimental Workflow Acclimation Acclimation & Baseline Measurement Grouping Random Assignment to Treatment Groups (e.g., Saline, UFR2709 doses) Acclimation->Grouping Treatment Daily i.p. Injection (Saline or UFR2709 HCl) Grouping->Treatment Measurement Daily Measurement of Ethanol & Water Intake Treatment->Measurement 24h access to bottles Measurement->Treatment Repeated for study duration Data_Analysis Data Analysis (e.g., Two-way ANOVA) Measurement->Data_Analysis

Caption: Workflow for the two-bottle free-choice paradigm.
  • Habituation: Allow rats to acclimate to individual housing with two bottles, one containing 10% (v/v) ethanol and the other containing tap water.[4]

  • Baseline Measurement: Measure ethanol and water consumption for at least three consecutive days before starting the treatment to establish a stable baseline.[1][2]

  • Treatment Administration: Administer daily i.p. injections of this compound or saline vehicle for the duration of the study (e.g., 17 consecutive days or intermittent cycles for longer-term studies).[1][2][4]

  • Intake Measurement: Record the volume of ethanol and water consumed every 24 hours, typically at the same time each day, just before the next injection.[1][2][4][6] To prevent position preference, the location of the two bottles should be alternated daily.[4]

  • Data Calculation: Express ethanol consumption in grams per kilogram of body weight per day (g/kg/day).

Locomotor Activity Assessment

This protocol is used to evaluate potential sedative or motor-impairing effects of the drug.

  • Apparatus: An open-field arena equipped with a digital camera for recording.[1]

  • Procedure:

    • Administer the highest dose of this compound being tested (e.g., 10 mg/kg, i.p.) or saline.[1]

    • After a 30-minute habituation period post-injection, place the animal in the center of the open-field apparatus.[1]

    • Record the animal's activity for 30 minutes.[1]

  • Parameters Measured:

    • Horizontal Activity: Distance traveled or number of beam breaks.

    • Vertical Activity: Number of rears.[1]

    • Grooming Behavior: Time spent grooming.[1]

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of any effects.[1]

Toxicology and Safety

The available studies suggest that long-term administration of this compound at doses effective in reducing ethanol intake does not adversely affect body weight in rats.[1][4] Furthermore, at a high dose of 10 mg/kg, it did not significantly alter locomotor activity, suggesting a lack of sedative or motor-impairing side effects.[1] However, comprehensive long-term toxicology studies, including histopathology and clinical chemistry, have not been reported in the reviewed literature. Standard preclinical toxicology assessments are recommended for further drug development.[8]

Conclusion

This compound shows promise as a pharmacological agent for reducing alcohol consumption. The protocols outlined above provide a framework for conducting preclinical studies to evaluate its efficacy and safety in rodent models. The most effective dose for reducing ethanol intake in alcohol-preferring rats is 2.5 mg/kg/day via i.p. injection. Future research should focus on elucidating the specific nAChR subtypes involved in its mechanism of action and conducting comprehensive long-term safety and toxicology studies.

References

Application Notes and Protocols for Measuring Locomotor Activity Following (S)-UFR2709 Hydrochloride Administration

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the impact of (S)-UFR2709 hydrochloride on locomotor activity in rodents. The provided information is based on published studies and established behavioral testing paradigms.

Introduction

This compound is a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting a higher affinity for the α4β2 subtype compared to the α7 subtype.[1][2] It has been investigated for its potential therapeutic effects, including reducing ethanol (B145695) consumption and anxiety.[1][3] When evaluating novel compounds, it is crucial to assess their effects on baseline motor function to distinguish between specific behavioral effects and general changes in activity. The open-field test is a widely used and validated method for this purpose, allowing for the quantification of spontaneous locomotor activity and exploratory behavior.[4][5][6]

Studies involving this compound in alcohol-preferring rats have indicated that the compound does not significantly affect locomotor activity at doses effective in reducing ethanol intake.[3][7][8] This suggests that its primary mechanism of action is not sedative or stimulatory, but rather targeted at the neural pathways involved in reward and addiction.

Data Presentation

The following table summarizes the quantitative data from a study assessing the effect of this compound on locomotor activity in University of Chile bibulous (UChB) rats, a line of alcohol-preferring rats.

Treatment GroupDose (mg/kg, i.p.)Horizontal Activity (Arbitrary Units)Vertical Activity (Rears)Statistical Significance (p-value)Reference
Saline-Not specifiedNot specified-[3]
(S)-UFR2709 HCl10No significant difference from salineNo significant difference from salinep = 0.057 (Horizontal), p = 0.121 (Vertical)[3]

Note: The study reported no significant effect on locomotor activity. The p-values indicate the statistical outcome of a two-way ANOVA comparing the treatment group to the saline control over a 30-minute test period. While the horizontal activity p-value is close to the threshold of significance, the authors concluded that the treatment did not affect locomotor activity.

Signaling Pathway

This compound acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which are implicated in the brain's reward system.[1][9] By blocking these receptors in areas like the ventral tegmental area (VTA), it is hypothesized to modulate the release of dopamine (B1211576) in the nucleus accumbens (NAc), a key component of the mesolimbic reward pathway.[9][10] This mechanism is thought to underlie its effects on reducing the rewarding properties of substances like ethanol.

G cluster_0 Presynaptic Terminal (VTA) cluster_1 Postsynaptic Neuron (NAc) ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Activates UFR (S)-UFR2709 HCl UFR->nAChR Blocks DA Dopamine Release nAChR->DA Stimulates Reward Reward Sensation DA->Reward

Proposed signaling pathway of this compound.

Experimental Protocols

Open-Field Test for Locomotor Activity Assessment

This protocol is designed to assess the effect of this compound on spontaneous locomotor activity in rodents.

1. Materials:

  • This compound

  • Saline solution (vehicle)

  • Open-field apparatus (e.g., 42 x 42 x 42 cm PVC box)[5]

  • Video camera and tracking software or infrared beam system[11]

  • Disinfectant (e.g., 70% ethanol)

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

2. Experimental Workflow:

G cluster_0 Preparation cluster_1 Procedure cluster_2 Data Analysis A Acclimatize Animals (30-60 min) C Weigh Animals A->C B Prepare Doses ((S)-UFR2709 HCl & Saline) B->C D Administer Treatment (i.p. injection) C->D E Wait for Drug Absorption (30 min) D->E F Place Animal in Open-Field Arena E->F G Record Activity (30 min) F->G H Quantify Locomotor Parameters G->H I Statistical Analysis H->I

Experimental workflow for locomotor activity assessment.

3. Detailed Procedure:

  • Animal Acclimatization: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the environment.[11] The lighting and other environmental conditions should be kept consistent across all testing sessions.

  • Apparatus Preparation: Clean the open-field chamber thoroughly with a disinfectant before and after each animal to minimize olfactory cues.[11]

  • Dosing Preparation: Prepare the required doses of this compound dissolved in saline. A saline-only group will serve as the vehicle control.

  • Animal Weighing and Dosing: Weigh each animal to accurately calculate the injection volume. Administer the assigned treatment (e.g., saline or this compound at 10 mg/kg) via intraperitoneal injection.[3]

  • Pre-Test Interval: After injection, return the animal to its home cage for a 30-minute period to allow for drug absorption and to ensure the test measures the drug's effects.[3]

  • Open-Field Test:

    • Gently place the animal in the center of the open-field arena.

    • Immediately start the video recording or automated tracking system.

    • Allow the animal to freely explore the arena for a 30-minute period.[3]

    • The experimenter should leave the room or be shielded from the animal's view to avoid influencing its behavior.

  • Post-Test:

    • At the end of the 30-minute session, carefully remove the animal from the arena and return it to its home cage.

    • Clean the open-field apparatus thoroughly before testing the next animal.

4. Data Analysis:

The recorded video or tracking system data can be analyzed to quantify various parameters of locomotor activity. Key measures include:

  • Horizontal Activity:

    • Total Distance Traveled: The total distance covered by the animal during the test session.

    • Time Spent in Different Zones: The arena can be virtually divided into a central and a peripheral zone. The time spent in each zone can be indicative of anxiety-like behavior.[4]

  • Vertical Activity:

    • Rearing Frequency: The number of times the animal stands on its hind legs.

  • Other Behaviors:

    • Grooming: The duration and frequency of grooming behavior can also be noted.

Statistical analysis, such as a t-test or ANOVA, should be used to compare the locomotor activity parameters between the this compound-treated group and the saline control group.[4] A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

The provided protocols and information offer a comprehensive guide for researchers to reliably assess the effects of this compound on locomotor activity. Based on existing data, this compound is not expected to significantly alter motor function at doses that show efficacy in preclinical models of alcohol addiction. However, it is essential to perform these assessments as part of a thorough preclinical evaluation of any new chemical entity.

References

Troubleshooting & Optimization

(S)-UFR2709 hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (S)-UFR2709 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), with a higher affinity for the α4β2 subtype over the α7 subtype.[1] It is primarily utilized in research to investigate nicotine (B1678760) addiction and to reduce ethanol (B145695) consumption.[2][3] Its molecular weight is 255.74 g/mol .[2]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored at 4°C in a tightly sealed container, protected from direct sunlight and sources of ignition.

Q3: In what solvents is this compound soluble?

  • Saline: this compound has been successfully dissolved in saline for in vivo studies, specifically for intraperitoneal injections in rats.[2][4]

  • DMSO (Dimethyl Sulfoxide): Commercial suppliers offer this compound as a 10 mM solution in DMSO, indicating good solubility in this solvent.

For other common laboratory solvents such as ethanol and water, it is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific experimental needs.

Q4: How should I prepare a stock solution of this compound?

The appropriate solvent and concentration for a stock solution will depend on your experimental design. Below are general protocols for preparing solutions in saline and DMSO.

Troubleshooting Guides

This section addresses common issues that may arise when working with this compound.

Issue 1: Difficulty Dissolving the Compound

If you are experiencing issues with dissolving this compound, consider the following troubleshooting steps:

  • Sonication: Gentle sonication can help to break up powder aggregates and enhance dissolution.

  • Warming: Cautiously warming the solution to 37°C may improve solubility. Avoid excessive heat, as this could lead to degradation.

  • pH Adjustment: For aqueous solutions, adjusting the pH may be necessary. Since it is a hydrochloride salt, the initial solution will be slightly acidic. Further adjustment should be done with caution, as significant changes in pH can affect the compound's stability and activity.

  • Choice of Solvent: If solubility in your initial solvent is poor, consider switching to an alternative. For example, if you are having trouble with saline, preparing a concentrated stock in DMSO and then diluting it into your aqueous experimental medium may be a viable option.

G start Start: Dissolution Issue sonicate Try Sonication start->sonicate warm Gently Warm to 37°C sonicate->warm Still not dissolved success Successfully Dissolved sonicate->success Dissolved ph_adjust Adjust pH (with caution) warm->ph_adjust Still not dissolved warm->success Dissolved switch_solvent Consider Alternative Solvent (e.g., DMSO) ph_adjust->switch_solvent Still not dissolved ph_adjust->success Dissolved switch_solvent->success Dissolved fail Consult Further Resources switch_solvent->fail Still not dissolved

Issue 2: Potential Compound Instability or Degradation

To minimize the risk of degradation, adhere to the following best practices:

  • Light Protection: Prepare and store solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.

  • Temperature Control: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, solutions can be kept at 4°C. Avoid repeated freeze-thaw cycles.

  • pH Monitoring: If your experimental conditions require a specific pH, be aware that extremes in pH can lead to hydrolysis. It is advisable to prepare fresh solutions for each experiment, especially if working at neutral or alkaline pH.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes known information.

ParameterSolvent/ConditionValue/ObservationSource
Molecular Weight -255.74 g/mol [2]
Solubility SalineSufficient for in vivo injections (e.g., 2.5 mg/kg in 1 mL/kg)[2][4]
DMSOSoluble up to at least 10 mMCommercial Supplier Data
Recommended Storage Solid4°C, sealed, protected from lightMSDS
Solution-20°C or -80°C for long-term; 4°C for short-termGeneral Best Practice

Experimental Protocols

Protocol 1: Preparation of this compound in Saline for In Vivo Studies

This protocol is adapted from methodologies used in preclinical animal studies.[2][4]

  • Calculate the required amount: Determine the total mass of this compound needed based on the desired concentration and final volume. For example, to prepare a 2.5 mg/mL solution, you would need 2.5 mg of the compound for every 1 mL of saline.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder.

  • Dissolve in saline: Add the powder to the appropriate volume of sterile saline (0.9% NaCl).

  • Aid dissolution (if necessary): Vortex the solution thoroughly. If the compound does not fully dissolve, gentle sonication can be applied.

  • Sterile filtration: For in vivo applications, sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Use the solution fresh or store at 4°C for short-term use. For longer-term storage, aliquot and store at -20°C.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
  • Determine the desired concentration: Decide on the molarity of your stock solution (e.g., 10 mM).

  • Calculate the required mass: Use the molecular weight (255.74 g/mol ) to calculate the mass needed. For a 10 mM stock solution in 1 mL of DMSO:

    • Mass (g) = 10 mmol/L * 0.001 L * 255.74 g/mol = 0.0025574 g = 2.56 mg

  • Weigh the compound: Accurately weigh out 2.56 mg of this compound.

  • Dissolve in DMSO: Add the powder to 1 mL of anhydrous DMSO.

  • Ensure complete dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming to 37°C can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Signaling Pathway

This compound acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. The binding of acetylcholine (ACh) to these receptors typically leads to the opening of the ion channel, allowing the influx of cations like Na+ and Ca2+, which in turn triggers downstream signaling cascades. As an antagonist, this compound blocks this binding and subsequent channel activation.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds IonChannel Ion Channel Opening nAChR->IonChannel Activates CationInflux Na+/Ca2+ Influx IonChannel->CationInflux Downstream Downstream Signaling Cascades CationInflux->Downstream CellularResponse Cellular Response Downstream->CellularResponse UFR2709 This compound UFR2709->nAChR Blocks

References

Technical Support Center: (S)-UFR2709 Hydrochloride for Ethanol Intake Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (S)-UFR2709 hydrochloride in preclinical studies aimed at reducing ethanol (B145695) intake. The following troubleshooting guides and frequently asked questions (FAQs) are based on published research to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, referred to in literature as UFR2709, is a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] It has been identified as a potential therapeutic agent for alcohol abuse and dependence.[2][4][5] Its primary mechanism involves modulating the brain's reward system, which is influenced by both nicotine (B1678760) and alcohol.[6] Specifically, it is suggested to play a pivotal role in the cholinergic-dopaminergic reward axis affected by ethanol.[6]

Q2: What is the optimal dosage of this compound for reducing ethanol intake in preclinical models?

Published studies have identified an optimal dose of 2.5 mg/kg administered intraperitoneally (i.p.).[1][3][4][6] This dosage was found to be the most effective, inducing a significant reduction in alcohol consumption of approximately 55-56%.[1][3][4][6] Interestingly, the dose-response appears to be bell-shaped, with lower (1 mg/kg) and higher doses (5 and 10 mg/kg) resulting in a lesser reduction of ethanol intake.[1][3]

Q3: What is the recommended animal model for these studies?

The primary animal model used in the foundational research for UFR2709 is the University of Chile Bibulous (UChB) rat line.[1][6] These rats have been selectively bred for over 90 generations to voluntarily prefer a 10% ethanol solution over water, making them a suitable model for alcoholism research.[1]

Q4: What is the appropriate experimental paradigm to assess the efficacy of this compound?

A "two-bottle free-choice" paradigm is the standard method used in the cited literature.[1][3][5][6] In this setup, rats are given free access to two bottles, one containing a 10% v/v ethanol solution and the other containing water.[1][6] The daily consumption from each bottle is measured to determine the preference for ethanol.

Q5: Are there any known effects of this compound on other behaviors?

At the highest dose tested (10 mg/kg, i.p.), UFR2709 did not significantly affect locomotor activity or grooming behavior in UChB rats.[1][3] This suggests that its reduction of ethanol intake is not due to general motor impairment. Additionally, studies in zebrafish have shown that UFR2709 may have anxiolytic properties.[7][8]

Data Presentation: Dosage and Efficacy

The following table summarizes the dose-dependent effects of this compound on ethanol intake in alcohol-preferring UChB rats.

Dose (mg/kg, i.p.)Mean Reduction in Ethanol IntakeAnimal ModelReference
133.4%UChB Rats[1][3]
2.5 56.9% UChB Rats [1][3]
535.2%UChB Rats[1][3]
1031.3%UChB Rats[1][3]

Experimental Protocols

Protocol: Assessing the Effect of (S)-UFR2709 on Maintenance of Ethanol Intake

This protocol is a summary of the methodology described in the research conducted on UChB rats.[1][3]

  • Animal Model: Male, alcohol-preferring UChB rats.

  • Housing and Acclimation: House rats with free access to a 10% (v/v) ethanol solution and water using a two-bottle free-choice system for at least 20 days to establish a stable baseline of high ethanol consumption.

  • Drug Preparation: Dissolve this compound (M.W. 255.74 g/mol ) in saline to the desired concentrations (1, 2.5, 5, or 10 mg/mL).[1][3][6] The injection volume is typically 1 mL/kg of body weight.[1][3][5][6][9]

  • Administration: Administer the prepared this compound solution or saline (vehicle control) via intraperitoneal (i.p.) injection daily for the duration of the treatment period (e.g., 17 consecutive days).[1][3]

  • Data Collection: Measure the volume of ethanol and water consumed daily. To prevent position preference, the location of the bottles should be alternated daily.[6]

  • Control Experiments: To rule out confounding motor effects, a separate cohort of animals can be administered the highest dose of the compound (10 mg/kg) and their locomotor activity assessed in an open-field test.[1][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No significant reduction in ethanol intake. Incorrect Dosage: The dose-response is bell-shaped. Doses higher or lower than 2.5 mg/kg are less effective.Ensure precise preparation and administration of the 2.5 mg/kg dose, which has shown the highest efficacy.[1][3]
Animal Model Variability: The UChB rat line is specifically bred for high alcohol preference. Other strains may not show the same response.Use a genetically selected line of alcohol-preferring rats for consistency with published data.
Insufficient Baseline Consumption: Animals may not have established a high preference for ethanol before treatment began.Allow for a longer acclimation period (at least 20 days) with the two-bottle choice paradigm to ensure a stable, high baseline of ethanol intake.[3]
High variability in results between subjects. Injection Stress: Stress from daily i.p. injections can influence drinking behavior.Handle animals consistently and gently. Ensure all personnel are proficient in the i.p. injection technique.
Inconsistent Administration Time: The timing of the injection relative to the dark/light cycle can affect consumption patterns.Administer the drug at the same time each day. In the reference studies, injections were given at 15:00 h, with consumption recorded at 14:00 h the following day.[5][6][9]
Animals show signs of sedation or motor impairment. Incorrect Dosage/Overdose: Although studies show no motor effects at 10 mg/kg, individual sensitivity or formulation errors could be a factor.Immediately verify your calculations and stock solution concentrations. Perform a locomotor activity test as a control to quantify any motor effects.[1][3]
Compound Purity: Impurities in the synthesized this compound could have off-target effects.Verify the purity and structure of your compound using analytical methods such as NMR.

Visualizations

experimental_workflow cluster_setup Phase 1: Baseline Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis acclimation Acclimation of UChB Rats (20 Days) two_bottle Two-Bottle Choice Paradigm (10% Ethanol vs. Water) acclimation->two_bottle baseline Measure Baseline Ethanol Intake two_bottle->baseline randomize Randomize into Groups (Vehicle, 1, 2.5, 5, 10 mg/kg) baseline->randomize injection Daily i.p. Injections (17 Days) randomize->injection locomotor Control: Locomotor Activity Test (10 mg/kg vs. Vehicle) randomize->locomotor measurement Daily Measurement of Ethanol and Water Intake injection->measurement stats Statistical Analysis (ANOVA) measurement->stats

Caption: Experimental workflow for assessing the efficacy of this compound.

signaling_pathway ethanol Ethanol ach Increased Acetylcholine ethanol->ach indirect activation nachr Nicotinic Acetylcholine Receptors (nAChRs) in Reward Pathway ach->nachr activates dopamine Dopamine Release in Nucleus Accumbens nachr->dopamine stimulates reward Reinforcement & Reward Sensation dopamine->reward ufr2709 (S)-UFR2709 HCl ufr2709->nachr antagonizes

Caption: Proposed signaling pathway for ethanol reward and the antagonistic action of UFR2709.

troubleshooting_guide start Issue: No reduction in ethanol intake q_dose Is the dose 2.5 mg/kg? start->q_dose s_dose Solution: Adjust to 2.5 mg/kg. Higher/lower doses are less effective. q_dose->s_dose No q_model Are you using alcohol-preferring rats (e.g., UChB)? q_dose->q_model Yes a_dose_yes Yes a_dose_no No s_model Solution: Use a genetically-selected alcohol-preferring strain. q_model->s_model No q_baseline Was a stable, high intake baseline achieved pre-treatment? q_model->q_baseline Yes a_model_yes Yes a_model_no No s_baseline Solution: Ensure a longer acclimation period (>20 days). q_baseline->s_baseline No end Consult further literature or verify compound purity. q_baseline->end Yes a_baseline_yes Yes a_baseline_no No

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Technical Support Center: (S)-UFR2709 Hydrochloride Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (S)-UFR2709 hydrochloride in behavioral experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during behavioral experiments with this compound.

Problem 1: No significant behavioral effect observed at the expected dose.

Potential Cause Troubleshooting Step
Incorrect Drug Preparation Ensure this compound is fully dissolved. For in vivo studies in rodents, saline is a commonly used vehicle.[1][2] If solubility is an issue, consider using a vehicle containing DMSO and PEG300, but always run a vehicle-only control group to rule out vehicle effects.
Improper Drug Administration Verify the accuracy of the administered dose and the injection technique (e.g., intraperitoneal, i.p.). Ensure the full dose is delivered.
Suboptimal Dose for the Specific Animal Model or Behavior The effective dose can vary between species, strains, and behavioral paradigms. A dose of 2.5 mg/kg (i.p.) has been shown to be effective in reducing ethanol (B145695) intake in alcohol-preferring UChB rats.[1][2][3][4] Conduct a dose-response study to determine the optimal dose for your specific experimental conditions.
Timing of Drug Administration The timing of drug administration relative to the behavioral test is critical. For many behavioral tests, administration 30 minutes prior to the test is a common starting point.
Animal Habituation and Stress Ensure animals are properly habituated to the experimental environment and handling procedures to minimize stress-induced variability in behavior.

Problem 2: High variability in behavioral data between subjects.

Potential Cause Troubleshooting Step
Inconsistent Drug Preparation and Administration Prepare fresh drug solutions daily and ensure consistent administration across all animals.
Individual Differences in Drug Metabolism While difficult to control, be aware that individual differences in metabolism can contribute to variability. Ensure a sufficiently large sample size to account for this.
Environmental Factors Maintain consistent environmental conditions (e.g., lighting, temperature, noise levels) throughout the experiment.
Animal Handling Inconsistent handling can lead to stress and behavioral variability. Ensure all experimenters follow a standardized handling protocol.

Problem 3: Unexpected or off-target behavioral effects.

Potential Cause Troubleshooting Step
High Dose Leading to Non-Specific Effects If using a high dose, consider that it may lead to effects unrelated to the primary target. Lower the dose and conduct a dose-response study. (S)-UFR2709 at effective doses has been shown not to affect locomotor activity.[2]
Interaction with Other Receptors While (S)-UFR2709 is a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist with higher affinity for the α4β2 subtype, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.[4] Review the literature for known off-target effects of similar compounds.
Vehicle Effects Always include a vehicle-only control group to ensure the observed effects are due to the compound and not the vehicle.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[2] It exhibits a higher affinity for the α4β2 nAChR subtype compared to the α7 subtype.[4] By blocking these receptors, it can modulate the activity of various neurotransmitter systems, including the mesolimbic dopamine (B1211576) system, which is involved in reward and addiction.[1]

Q2: What is the recommended vehicle for dissolving this compound for in vivo studies?

A2: For intraperitoneal (i.p.) injections in rodents, this compound has been successfully dissolved in saline (NaCl 0.9%).[1][2]

Q3: What are the reported effective doses of this compound in rodent behavioral studies?

A3: In studies with alcohol-preferring UChB rats, a dose of 2.5 mg/kg administered intraperitoneally (i.p.) was found to be the most effective at reducing ethanol intake.[1][2][3][4] However, it is always recommended to perform a dose-response curve to determine the optimal dose for your specific animal model and behavioral paradigm.

Q4: Does this compound affect locomotor activity?

A4: Studies have shown that at doses effective in reducing ethanol consumption, (S)-UFR2709 does not significantly affect locomotor activity in rats, suggesting its behavioral effects are not due to sedation or motor impairment.[2]

Q5: What are some common behavioral paradigms used to test the effects of this compound?

A5: this compound has been evaluated in models of addiction. Key behavioral paradigms include:

  • Two-Bottle Choice Test: To assess voluntary consumption of a substance (e.g., ethanol) versus a non-drug alternative (e.g., water).[1][2][5][6][7][8][9]

  • Conditioned Place Preference (CPP): To evaluate the rewarding or aversive properties of the compound or its ability to block the rewarding effects of other drugs.[10][11][12][13][14]

Quantitative Data Summary

Table 1: Effect of (S)-UFR2709 on Ethanol Intake in UChB Rats

Dose (mg/kg, i.p.)Reduction in Ethanol Intake (%)Reference
133.4[2]
2.556.9[2]
535.2[2]
1031.3[2]

Experimental Protocols

Two-Bottle Choice Test Protocol (for Rodents)

This protocol is a general guideline and should be adapted to the specific research question.

  • Habituation: Individually house the animals and allow them to acclimate to the housing conditions for at least one week.

  • Baseline: For several days, provide the animals with two identical bottles, both containing water, to establish a baseline drinking level and to identify any side preferences. The position of the bottles should be switched daily.

  • Drug Administration and Choice Phase:

    • Prepare the this compound solution in the appropriate vehicle (e.g., saline).

    • Administer the drug or vehicle to the animals via the chosen route (e.g., i.p.) at a consistent time each day.

    • Following administration (e.g., 30 minutes post-injection), present the animals with two bottles: one containing the substance of interest (e.g., 10% ethanol solution) and the other containing water.

    • Measure the fluid consumption from each bottle daily by weighing the bottles.

    • Switch the position of the bottles daily to avoid place preference.

  • Data Analysis: Calculate the daily intake of the substance and water (in g/kg of body weight) and the preference ratio (substance intake / total fluid intake).

Conditioned Place Preference (CPP) Protocol (for Rodents)

This protocol is a general guideline and should be adapted based on the specific drug and research question.

  • Apparatus: Use a standard CPP apparatus with at least two distinct compartments (differentiated by visual and tactile cues).

  • Pre-Conditioning (Baseline Preference): On the first day, allow the animals to freely explore the entire apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one compartment over the other.

  • Conditioning Phase (typically 4-8 days):

    • This phase consists of alternating injections of the drug and vehicle.

    • On drug conditioning days, administer the drug (e.g., a substance of abuse to test the blocking effect of UFR2709) and confine the animal to one of the compartments for a set period (e.g., 30 minutes).

    • On vehicle conditioning days, administer the vehicle and confine the animal to the other compartment for the same duration.

    • The assignment of the drug-paired compartment should be counterbalanced to avoid bias. To test the effect of (S)-UFR2709, a separate group of animals would receive an injection of (S)-UFR2709 prior to the drug of abuse on conditioning days.

  • Test Day (Post-Conditioning):

    • Administer a vehicle injection to all animals.

    • Place the animals in the neutral central area (if applicable) and allow them to freely explore the entire apparatus for a set period (e.g., 15 minutes).

    • Record the time spent in each compartment.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference. A reduction in this preference in the group pre-treated with (S)-UFR2709 would suggest a blocking effect.

Visualizations

G Simplified Signaling Pathway of (S)-UFR2709 in the Reward System cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Dopaminergic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds to UFR2709 This compound UFR2709->nAChR Blocks IonChannel Ion Channel nAChR->IonChannel Activates Depolarization Depolarization IonChannel->Depolarization Leads to Ca Ca²⁺ Influx Depolarization->Ca Triggers Dopamine Dopamine Release Ca->Dopamine Promotes Reward Reward Sensation Dopamine->Reward Mediates G Troubleshooting Logic for 'No Behavioral Effect' Start No Behavioral Effect Observed CheckPrep Verify Drug Preparation (Solubility, Freshness) Start->CheckPrep CheckAdmin Review Administration (Dose, Route, Technique) CheckPrep->CheckAdmin [Prep OK] SolutionPrep Remake Solution, Consider Vehicle Control CheckPrep->SolutionPrep [Prep Issue] CheckDose Is Dose Appropriate? (Dose-Response Study) CheckAdmin->CheckDose [Admin OK] SolutionAdmin Refine Technique, Recalculate Doses CheckAdmin->SolutionAdmin [Admin Issue] CheckTiming Evaluate Timing of Administration vs. Test CheckDose->CheckTiming [Dose OK] SolutionDose Conduct Dose-Response Experiment CheckDose->SolutionDose [Dose Issue] CheckHabituation Assess Animal Habituation and Stress Levels CheckTiming->CheckHabituation [Timing OK] SolutionTiming Adjust Pre-treatment Time CheckTiming->SolutionTiming [Timing Issue] SolutionHabituation Increase Habituation Period, Standardize Handling CheckHabituation->SolutionHabituation [Habituation Issue] G Experimental Workflow for Two-Bottle Choice Test Start Start Experiment Habituation Habituation (1 week) Start->Habituation Baseline Baseline Drinking (2 Water Bottles) Habituation->Baseline Grouping Randomize Animals into Treatment Groups Baseline->Grouping Treatment Daily Injection ((S)-UFR2709 or Vehicle) Grouping->Treatment Choice Present Two Bottles (e.g., Ethanol vs. Water) Treatment->Choice Measurement Daily Measurement of Fluid Intake & Body Weight Choice->Measurement Measurement->Choice Repeat Daily DataAnalysis Data Analysis (Intake, Preference) Measurement->DataAnalysis End of Study End End Experiment DataAnalysis->End

References

Improving the efficacy of (S)-UFR2709 hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-UFR2709 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.

Troubleshooting Guide

This guide addresses common challenges that may arise during in vivo experiments with this compound.

Issue 1: Suboptimal or Lack of Efficacy

  • Question: We are not observing the expected therapeutic effect of this compound in our animal model. What are the potential causes and solutions?

  • Answer: A lack of efficacy can stem from several factors, from compound formulation to experimental design. Consider the following troubleshooting steps:

    • Dose Optimization: The dose-response relationship for (S)-UFR2709 can be bell-shaped.[1] One study on alcohol-preferring rats showed that a 2.5 mg/kg dose was more effective at reducing ethanol (B145695) intake than higher doses of 5 and 10 mg/kg.[1][2] It is crucial to perform a dose-response study to identify the optimal therapeutic window for your specific model and endpoint.[3]

    • Formulation and Solubility: Poor aqueous solubility can lead to inconsistent compound exposure.[3] While the provided studies used a saline solution for intraperitoneal (i.p.) injection, you may need to optimize the formulation for your chosen route of administration.[1][4] Consider exploring vehicles such as those containing co-solvents (e.g., DMSO, ethanol, PEG), surfactants (e.g., Tween 80), or cyclodextrins to improve solubility.[3] Always include a vehicle-only control group to rule out any effects from the formulation itself.[3]

    • Route of Administration and Pharmacokinetics: The route of administration significantly impacts the pharmacokinetic profile of a compound. The referenced studies utilized i.p. injections.[1][4] If you are using a different route, such as oral gavage, the bioavailability may be different, necessitating adjustments to the dosage and formulation. A thorough pharmacokinetic study is recommended to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in your model.[5]

    • Target Engagement: Confirm that this compound is reaching its target, the nicotinic acetylcholine (B1216132) receptors (nAChRs), at sufficient concentrations to exert a biological effect. This can be assessed through ex vivo analysis of tissues or by measuring downstream biomarkers of nAChR antagonism.

Issue 2: High Variability in Experimental Data

  • Question: We are observing significant variability in our results between animals within the same treatment group. How can we improve the consistency of our data?

  • Answer: High variability can obscure true experimental outcomes. To enhance the reliability and reproducibility of your in vivo studies, consider the following:

    • Consistent Dosing and Administration: Ensure precise and consistent administration of this compound to all animals.[6] For i.p. injections, for example, the volume should be accurately adjusted to each animal's body weight.[1]

    • Animal Model and Cohort Selection: The choice of animal model is critical for study success.[7] The referenced studies used a specific line of alcohol-preferring rats (UChB rats), which have been bred for over 90 generations to exhibit a preference for ethanol.[2][4][8] Using a well-characterized and appropriate animal model for your research question is essential. Additionally, including both male and female animals, as well as animals from multiple litters, can provide more robust and trustworthy data.[3][7]

    • Randomization and Blinding: Implement proper randomization and blinding techniques to minimize bias.[3][7] Animals should be randomly assigned to treatment groups, and investigators should be blinded to the treatment allocation during the experiment and data analysis.[7]

Issue 3: Unforeseen Toxicity or Adverse Effects

  • Question: Our animals are showing signs of toxicity (e.g., weight loss, behavioral changes) after administration of this compound. What steps should we take?

  • Answer: It is crucial to distinguish between compound-related toxicity and other experimental factors.

    • Maximum Tolerated Dose (MTD) Study: Before conducting efficacy studies, it is essential to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.[3] In studies on alcohol-preferring rats, this compound did not affect body weight or locomotor activity at doses up to 10 mg/kg i.p.[1][4][9] However, this may differ in other animal models or with different administration routes.

    • Vehicle Toxicity: As mentioned previously, a vehicle-only control group is necessary to differentiate between compound-related and vehicle-related toxicity.[3]

    • Off-Target Effects: If toxicity is observed with a non-toxic vehicle, the compound may have off-target effects.[3] Further in vitro profiling may be necessary to identify these.

    • Dosing Schedule: Consider refining the dosing schedule, such as less frequent administration, to mitigate toxicity while maintaining efficacy.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][9] These receptors are ligand-gated ion channels involved in various physiological processes in the central nervous system.[4] Specifically, nAChRs, including the α4β2 and α7 subtypes, are implicated in the brain's reward system and are considered therapeutic targets for conditions like alcohol and nicotine (B1678760) addiction.[10][11]

  • Q2: What are the known in vivo applications of this compound?

    • A2: Published research primarily focuses on its efficacy in reducing ethanol intake in alcohol-preferring rats.[1][4][12] It has been shown to decrease alcohol consumption in a dose-dependent manner.[1] Additionally, it has been investigated for its anxiolytic and anti-addictive properties in zebrafish, where it was found to block nicotine-induced reward.[13]

  • Q3: What is a recommended starting dose for an in vivo study?

    • A3: A common practice is to start with a dose extrapolated from in vitro data, aiming for a plasma concentration several times higher than the in vitro IC50 or EC50 value.[3] Based on existing literature, doses ranging from 1 to 10 mg/kg (i.p.) have been tested in rats, with 2.5 mg/kg being the most effective in reducing ethanol intake in one study.[1][2] An MTD study is recommended to establish a safe dose range for your specific animal model.[3]

  • Q4: How should this compound be prepared for in vivo administration?

    • A4: In the referenced studies, this compound (M.W. 255.74 g/mol ) was dissolved in saline for intraperitoneal injection.[1][4] The injection volume was adjusted based on the animal's body weight to achieve the desired dose.[1][4]

Data Presentation

Table 1: Dose-Response of (S)-UFR2709 on Ethanol Intake in UChB Rats

Dose (mg/kg, i.p.)Mean Reduction in Ethanol Intake (%)Reference
133.4[1]
2.556.9[1]
535.2[1]
1031.3[1]

Table 2: Effect of (S)-UFR2709 on Locomotor Activity in UChB Rats

TreatmentHorizontal ActivityVertical ActivityReference
SalineNo significant difference compared to UFR2709No significant difference compared to UFR2709[1]
UFR2709 (10 mg/kg, i.p.)No significant difference compared to salineNo significant difference compared to saline[1]

Experimental Protocols

Protocol: Evaluation of this compound on Voluntary Ethanol Intake in Rats

This protocol is based on methodologies described in studies with alcohol-preferring UChB rats.[1][4][8]

  • Animal Model: Male Wistar-UChB rats, bred for high ethanol preference, are individually housed with free access to food and water under a 12-hour light-dark cycle.[4]

  • Compound Preparation: this compound is dissolved in saline (0.9% NaCl). The volume of injection is adjusted to the animal's body weight (e.g., 1 ml/kg) to achieve the desired dose.[1][4]

  • Experimental Groups: Animals are randomly assigned to several groups (n=5-7 per group), including a vehicle control (saline) and multiple doses of this compound (e.g., 1, 2.5, 5, and 10 mg/kg).[1][4]

  • Administration: A single intraperitoneal (i.p.) injection of the assigned treatment is administered daily at a consistent time (e.g., 15:00 h) for the duration of the study (e.g., 17 consecutive days).[1]

  • Two-Bottle Free-Choice Paradigm: Throughout the study, animals have continuous access to two bottles, one containing 10% (v/v) ethanol and the other containing tap water.[1][4] The position of the bottles is alternated daily to prevent place preference.

  • Data Collection: Ethanol and water consumption are measured daily at a consistent time (e.g., 14:00 h).[1] Animal body weight is also monitored regularly.

  • Behavioral Assessment (Optional): To assess potential confounding motor effects, locomotor activity can be measured in an open-field apparatus after administration of the highest dose of this compound.[1]

  • Statistical Analysis: Data on ethanol and water intake are typically analyzed using two-way ANOVA with post-hoc tests to compare treatment groups.[1][4]

Mandatory Visualization

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds and Activates Ion_Channel Cation Channel (Na+, Ca2+) nAChR->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Influx of Cations Dopamine_Release Dopamine Release (in Reward Pathway) Depolarization->Dopamine_Release Leads to UFR2709 (S)-UFR2709 hydrochloride UFR2709->nAChR Competitively Blocks

Caption: Signaling pathway of nAChR and the antagonistic action of (S)-UFR2709.

G start Start mtd Maximum Tolerated Dose (MTD) Study start->mtd formulation Formulation & Dose Preparation mtd->formulation randomization Animal Randomization & Grouping formulation->randomization dosing Daily Administration (e.g., i.p. injection) randomization->dosing monitoring Monitor Health & Body Weight dosing->monitoring data_collection Measure Primary Endpoint (e.g., Ethanol Intake) dosing->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

References

Potential off-target effects of (S)-UFR2709 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (S)-UFR2709 hydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] It has been studied for its potential therapeutic applications in nicotine (B1678760) addiction, anxiety, and alcohol dependence.[1][2][4][5][6]

Q2: Is (S)-UFR2709 selective for a specific nAChR subtype?

While some studies describe UFR2709 as a non-selective competitive nAChR antagonist,[1][3] other research indicates it has a higher affinity for the α4β2 subtype compared to the α7 subtype.[4][7] This differential affinity is a key consideration in experimental design and data interpretation.

Q3: Are there any known off-target effects of this compound?

The currently available scientific literature primarily focuses on the on-target activity of (S)-UFR2709 at nAChRs. Specific studies detailing a broad panel of off-target interactions are not prominently available. However, the absence of evidence is not evidence of absence. Researchers should always consider the possibility of off-target effects in their experiments.

Q4: My results suggest potential off-target effects. How can I begin to investigate this?

If you suspect off-target effects, a systematic approach is recommended. This can include:

  • In silico screening: Use computational models to predict potential interactions with a wide range of receptors and enzymes.

  • Broad panel screening: Test the compound against a commercially available panel of common off-target proteins (e.g., GPCRs, kinases, ion channels).

  • Control experiments: Utilize cell lines that do not express the target nAChR to see if the observed effect persists.

  • Literature review: Search for information on the off-target effects of structurally similar compounds.

Q5: Could the observed anxiolytic or anti-addictive effects be mediated by off-target interactions?

While the anxiolytic and anti-addictive properties of (S)-UFR2709 are primarily attributed to its antagonism of nAChRs involved in reward and anxiety pathways,[4] the potential contribution of off-target effects cannot be entirely ruled out without comprehensive screening. The modulation of nAChRs is known to influence various neurotransmitter systems, which could indirectly contribute to the observed behavioral outcomes.

Troubleshooting Guide

Observed Issue Potential Cause (Related to Off-Target Effects) Recommended Action
Inconsistent results across different cell lines. Cell lines may have different expression profiles of off-target proteins.Characterize the nAChR subtype expression in your cell lines. Test for the presence of other potential targets that could interact with (S)-UFR2709.
Unexpected physiological response in animal models. The compound may be interacting with an unknown receptor or enzyme in vivo.Conduct a thorough literature search for the off-target profiles of similar chemical scaffolds. Consider a broader range of behavioral and physiological assessments to pinpoint the unexpected effects.
High background signal in binding assays. Non-specific binding to assay components or other proteins in the preparation.Increase the number of washes, include a blocking agent, and run competition assays with known ligands for suspected off-targets.
Effect observed at concentrations much higher than the Ki for nAChRs. At higher concentrations, the likelihood of engaging lower-affinity off-target sites increases.Perform a full dose-response curve to determine if the effect is specific and potent. Compare the effective concentration to the known affinity for nAChRs.

Quantitative Data Summary

The following table summarizes the selectivity profile of (S)-UFR2709 based on available data. Note that specific binding affinities (Ki or IC50) for a wide range of off-targets are not detailed in the provided search results.

Target Reported Interaction/Affinity Reference
α4β2 nAChR Higher potency/affinity[4][7]
α7 nAChR Lower potency/affinity[4][7]

Experimental Protocols

Protocol 1: Assessing nAChR Subtype Selectivity

A common method to determine the selectivity of a compound like (S)-UFR2709 is through radioligand binding assays.

  • Preparation of Membranes: Membranes are prepared from cell lines stably expressing the human nAChR subtypes of interest (e.g., α4β2, α7).

  • Radioligand: A specific radioligand for each subtype is used (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Detection: The amount of bound radioligand is measured using a scintillation counter or gamma counter.

  • Data Analysis: The data are used to calculate the inhibition constant (Ki) of (S)-UFR2709 for each nAChR subtype. A lower Ki value indicates a higher binding affinity.

Visualizations

G cluster_pathway Simplified nAChR Signaling Pathway acetylcholine Acetylcholine nAChR nAChR (e.g., α4β2) acetylcholine->nAChR Binds & Activates ion_influx Na+/Ca2+ Influx nAChR->ion_influx depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling (e.g., Neurotransmitter Release) depolarization->downstream ufr2709 (S)-UFR2709 HCl ufr2709->nAChR Competitively Blocks

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors (nAChRs) and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow for Off-Target Screening start Hypothesis: Unexpected Experimental Result insilico In Silico Screening start->insilico Predict Potential Hits broad_panel Broad Panel Screening start->broad_panel Empirical Testing confirmation Confirmation Assays (e.g., Binding, Functional) insilico->confirmation broad_panel->confirmation validation In Vivo / Cellular Validation confirmation->validation conclusion Identify & Characterize Off-Target Interaction validation->conclusion

Caption: A logical workflow for identifying and characterizing potential off-target effects of a compound.

References

Technical Support Center: Minimizing Animal Stress in (S)-UFR2709 Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing stress in animal subjects during studies involving (S)-UFR2709 hydrochloride. Ensuring animal welfare is not only an ethical imperative but also crucial for the validity and reliability of experimental data.[1] This guide offers troubleshooting advice and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guide: Common Stress-Related Issues

High levels of stress in laboratory animals can lead to physiological and behavioral changes that may confound experimental results.[2][3] The following table outlines potential problems, their likely causes in the context of this compound studies, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High variability in behavioral data Inconsistent stress levels among animals due to variations in handling, environment, or drug administration.[1]Standardize acclimation and handling protocols. Ensure consistent environmental conditions (lighting, temperature, noise). Refine drug administration techniques to be minimally invasive.[1]
Animals exhibit acute stress during handling/dosing (e.g., vocalization, freezing, excessive grooming) Aversive handling techniques, lack of habituation to the procedure.[4]Implement non-aversive handling methods like tunnel or cup handling.[5] Habituate animals to handling and sham dosing for several days prior to the experiment.[4]
Reduced food and water intake; weight loss General distress, potential side effects of the compound, or stress from experimental procedures.[2][6]Monitor food/water intake and body weight daily.[3] Provide palatable food or hydration gels if necessary. Consult with a veterinarian if significant changes persist.
Increased aggression or social withdrawal in group-housed animals Stress from experimental procedures, pain, or discomfort.Ensure adequate environmental enrichment to encourage species-typical behaviors.[7] Avoid mixing unfamiliar animals immediately before an experiment.[4] If aggression persists, consider single housing with appropriate enrichment.
Abnormal behaviors (e.g., stereotypies like repetitive pacing or self-biting) Chronic stress due to inadequate housing or enrichment.[2]Enhance environmental enrichment with items such as nesting material, shelters, and gnawing sticks.[6][7] Ensure cage size and ventilation are adequate.[6]
Unexpected behavioral outcomes in control groups Stress from handling, injection (even with saline), or the testing environment itself can alter baseline behavior.Habituate all animals, including controls, to all procedures (handling, transport, sham injections) to minimize the impact of procedural stress.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended acclimatization and habituation period before starting an this compound study?

A1: A minimum of one week for acclimatization to the new housing facility is recommended upon the animals' arrival.[7] This should be followed by a habituation period of at least 5-7 days, during which animals are handled daily to accustom them to the researcher and the specific experimental procedures, such as transport to the testing room and the method of administration (e.g., gentle restraint for injections).[1][4]

Q2: What is the least stressful method for administering this compound to rodents?

A2: Studies with this compound have utilized intraperitoneal (i.p.) injections.[8][9][10] To minimize stress associated with this procedure, it is crucial to ensure the person administering the injection is proficient and uses a small gauge needle. Animals should be properly restrained for the briefest time necessary.[11] Habituation to the restraint and a gentle handling technique are paramount.[4][5]

Q3: Can the effects of this compound be confused with signs of stress?

A3: this compound is a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[9][12] In some animal models, it has been shown to have anxiolytic (anxiety-reducing) effects and does not appear to affect locomotor activity at effective doses for reducing ethanol (B145695) intake.[9][13][14] However, it is essential to be familiar with the expected pharmacological effects of the compound and to distinguish them from common stress-related behaviors. Always include appropriate control groups to differentiate between drug effects and procedural stress.

Q4: What are the key signs of distress to monitor for during an experiment?

A4: Key indicators include changes in physical appearance (e.g., poor grooming, hunched posture), altered behavior (e.g., reduced activity, social withdrawal), changes in body weight or food/water consumption, and the appearance of abnormal behaviors.[3][15] Physiological signs can include changes in hormone levels, such as corticosterone.[6][16]

Q5: How can I minimize stress related to the testing environment itself?

A5: Habituate animals to the testing room and apparatus before the experiment begins.[1] For several days leading up to the study, transport the animals to the testing room and let them sit undisturbed for a period.[1] Allow them to briefly explore any novel apparatus (e.g., open field arena) on the day before the experiment without any drug administration.[1] Maintain consistent lighting, temperature, and low noise levels in the testing area.[1]

Experimental Protocols

Protocol 1: Habituation to Handling and Injection

This protocol is designed to acclimate animals to the procedures of handling and intraperitoneal (i.p.) injection to reduce acute stress during the experiment.

  • Days 1-2 (Handling Only):

    • Gently handle each animal for 2-3 minutes. Use a non-aversive method, such as cupping the animal in open hands or using a handling tunnel.[4][5]

    • Return the animal to its home cage.

    • If compatible with the study, offer a small food reward post-handling.[11]

  • Days 3-5 (Simulated Injection):

    • Continue with gentle handling as described above.

    • After a minute of handling, gently restrain the animal in the position required for an i.p. injection.

    • Lightly touch the injection site with the cap of a needle or a blunt probe.

    • Immediately release the animal and return it to its home cage.

  • Day 6-7 (Sham Injection):

    • Perform a sham i.p. injection with an equivalent volume of the vehicle (e.g., saline).

    • Ensure the procedure is quick and efficient.

    • Monitor the animal for any signs of distress post-injection.

Protocol 2: this compound Administration (i.p.)

This protocol outlines the procedure for intraperitoneal injection, incorporating stress-minimizing techniques.

  • Preparation:

    • Prepare the correct dose of this compound solution. The volume of injection should be adjusted to the animal's body weight (e.g., 1 mL/kg as used in some studies).[8][9]

    • Use a new, sterile, small-gauge needle (e.g., 25-27G for mice, 23-25G for rats) for each animal.

    • Ensure all necessary equipment is within easy reach to minimize the duration of restraint.

  • Administration:

    • Gently pick up the animal using a familiar, non-aversive method.

    • Securely restrain the animal, ensuring it is immobile to prevent injury.[11]

    • Insert the needle into the lower abdominal quadrant, avoiding the midline, at a shallow angle to prevent puncture of internal organs.

    • Inject the solution smoothly and withdraw the needle.

    • Immediately return the animal to its home cage.

  • Post-Administration Monitoring:

    • Observe the animal for at least 5-10 minutes post-injection for any adverse reactions or signs of pain/distress.

    • Do not house the injected animal with naive cage mates until it has fully recovered to avoid potential aggression.

Data Presentation

Table 1: Recommended Environmental Parameters for Rodent Housing

Maintaining a stable and appropriate environment is critical for minimizing chronic stress.

Parameter Recommendation for Mice Recommendation for Rats
Temperature 20-26°C20-26°C
Humidity 30-70%30-70%
Light Cycle 12:12h light:dark12:12h light:dark
Ventilation 10-15 fresh air changes/hour10-15 fresh air changes/hour
Enrichment Nesting material, shelter, gnawing objectsShelter, gnawing objects, social housing

Note: These are general guidelines. Specific requirements may vary by strain. Always consult institutional guidelines.

Visualizations

Experimental_Workflow cluster_pre Pre-Experiment Phase cluster_exp Experimental Phase cluster_post Post-Experiment Phase Acclimatization Animal Arrival & Acclimatization (>= 7 days) Habituation Habituation to Handling & Procedures (5-7 days) Acclimatization->Habituation Baseline Baseline Behavioral Measurements (Optional) Habituation->Baseline Grouping Randomize into Groups (Control, Vehicle, UFR2709) Baseline->Grouping Dosing (S)-UFR2709 HCl or Vehicle Administration Grouping->Dosing Testing Behavioral Testing Dosing->Testing Monitoring Post-Procedure Monitoring Testing->Monitoring Data Data Collection & Analysis Monitoring->Data

Caption: Workflow for a pharmacological study with this compound.

Stress_Troubleshooting Observe Observe Signs of Distress? (e.g., weight loss, abnormal behavior) No No: Continue Monitoring Observe->No Yes Yes Observe->Yes Assess Assess Severity & Identify Potential Cause Yes->Assess Refine Refine Protocol: - Improve Handling - Enhance Enrichment - Adjust Dosing Procedure Assess->Refine Consult Consult with Veterinarian and/or IACUC Assess->Consult Continue Continue Study with Modifications Refine->Continue Consider Is Animal's Welfare Compromised? Consult->Consider Consider->Continue No Remove Remove Animal from Study (Consider Humane Endpoint) Consider->Remove Yes

Caption: Decision-making flowchart for addressing signs of animal stress.

References

Interpreting bell-shaped dose-response of (S)-UFR2709 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter a bell-shaped dose-response curve during their experiments with (S)-UFR2709 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing a bell-shaped or biphasic dose-response curve with this compound in our functional assays. Is this an expected outcome?

A bell-shaped (or inverted U-shaped) dose-response curve is a non-monotonic relationship where the pharmacological effect of this compound increases with concentration up to a certain point, after which the effect diminishes with further increases in concentration.[1][2] While published data on this compound primarily highlights its antagonist activity at nicotinic acetylcholine (B1216132) receptors (nAChRs) in the context of reducing ethanol (B145695) and nicotine (B1678760) intake, the observation of a bell-shaped curve in other assays is mechanistically plausible and not necessarily an artifact.[3][4] One study noted that a 2.5 mg/kg dose was more effective at reducing alcohol intake in rats than higher doses of 5 mg/kg and 10 mg/kg, which could suggest the beginning of a biphasic effect.

Several pharmacological phenomena can contribute to this observation:

  • Receptor Subtype Specificity and Off-Target Effects: this compound is a nicotinic acetylcholine receptor (nAChR) antagonist.[3][4] nAChRs are a diverse family of ligand-gated ion channels composed of various subunits (e.g., α4β2, α7).[4][5] At lower concentrations, this compound may selectively antagonize a specific nAChR subtype responsible for the desired response. At higher concentrations, it might interact with other nAChR subtypes or have off-target effects on other receptors or ion channels, leading to an opposing or confounding cellular response that diminishes the primary effect.

  • Multiple Binding Sites: The target receptor may possess multiple binding sites for this compound with different affinities (a high-affinity inhibitory site and a low-affinity activating site, or vice-versa).[6][7] The overall response would be the net effect of the compound binding to these different sites, which can result in a bell-shaped curve.

  • Receptor Desensitization and Internalization: At high concentrations, prolonged exposure to a ligand can sometimes lead to receptor desensitization (uncoupling from signaling pathways) or internalization (removal from the cell surface).[8][9] While this is more commonly observed with agonists, a high concentration of an antagonist could potentially induce conformational changes that lead to a similar regulatory process, reducing the number of available receptors and altering the overall response.

  • Experimental Artifacts: Several factors related to the experimental setup can generate a bell-shaped curve.[6][8] These include:

    • Compound Solubility: this compound may precipitate out of solution at high concentrations, leading to a lower effective concentration than intended and a subsequent drop in the observed effect.[1][2]

    • Cytotoxicity: High concentrations of the compound could be toxic to the cells, leading to a decrease in the measured response due to cell death or compromised cell health.[8]

    • Colloidal Aggregation: Some organic molecules can form colloidal aggregates at higher concentrations. These aggregates can have different biological activities than the monomeric form of the drug, sometimes leading to a bell-shaped curve.[1][2]

Troubleshooting Guides

Issue 1: The bell-shaped dose-response curve is not reproducible.

Possible Cause: Inconsistent experimental conditions can lead to variability in observing a biphasic response.[6]

Solutions:

  • Cell Health and Passage Number: Ensure that cells are healthy (viability >95%) and within a consistent, low passage number range for all experiments. Cellular responses, including receptor expression levels, can change with prolonged culturing.[6][10]

  • Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

  • Assay Incubation Time: Optimize and maintain a consistent incubation time. A non-optimal incubation period can either be too short to see the full effect or too long, leading to secondary effects like cytotoxicity or receptor desensitization.[10]

Issue 2: An inhibitory effect is observed at low concentrations, but this effect diminishes at higher concentrations.

Possible Cause: This could be due to off-target activation of a competing pathway at higher concentrations or due to physical properties of the compound.

Solutions:

  • Rule out Cytotoxicity: Perform a cell viability assay (e.g., MTS, LDH, or Trypan Blue exclusion) in parallel with your functional assay, using the same cell type, incubation times, and concentrations of this compound.

  • Check for Compound Precipitation: Visually inspect the wells with the highest concentrations of the compound under a microscope for any signs of precipitation. You can also measure the absorbance of the solution to check for light scattering caused by aggregates.

  • Investigate Off-Target Effects: If cytotoxicity and precipitation are ruled out, consider that high concentrations of this compound may be interacting with other targets. A literature search for potential off-target interactions of your compound or structurally similar molecules may provide clues.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Neuronal Firing Assay

(S)-UFR2709 HCl (µM)Inhibition of Neuronal Firing (%)Cell Viability (%)
0.00115.2 ± 2.199.5 ± 0.5
0.0145.8 ± 3.598.9 ± 0.8
0.185.3 ± 4.299.1 ± 0.6
192.1 ± 2.898.5 ± 1.1
1065.7 ± 5.197.9 ± 1.5
10030.5 ± 6.375.3 ± 4.2

Data are presented as mean ± SEM. In this hypothetical example, the decrease in inhibition at 10 µM and 100 µM could be initially interpreted as a bell-shaped curve. However, the concurrent drop in cell viability at 100 µM suggests cytotoxicity is a contributing factor at the highest concentration.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol is crucial for determining if the observed decrease in response at high concentrations of this compound is due to cytotoxicity.

Materials:

  • Cells of interest (e.g., SH-SY5Y, PC-12, or primary neurons)

  • 96-well cell culture plates

  • This compound

  • Cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for the same duration as your primary functional assay.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all wells. Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Protocol 2: cAMP Measurement Assay for G-protein Coupled Receptor (GPCR) Off-Target Effects

If this compound is suspected of having off-target effects on GPCRs at high concentrations, a cAMP assay can be used to investigate potential interactions with Gs or Gi-coupled receptors.[11]

Materials:

  • Cells expressing the potential off-target GPCR of interest.

  • This compound

  • Forskolin (B1673556) (for Gi-coupled receptor assays)

  • A known agonist for the GPCR of interest

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • White or black 96-well or 384-well plates (depending on the kit)

Procedure (Example for a Gi-coupled receptor):

  • Cell Plating: Plate cells at the desired density in the appropriate multi-well plate and incubate overnight.

  • Compound Pre-incubation: Treat the cells with varying concentrations of this compound and incubate for a predetermined amount of time.

  • Forskolin Stimulation: Add a concentration of forskolin (e.g., 3 µM) to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.[11]

  • Agonist Challenge (Optional): To test for antagonistic activity, add a known agonist for the Gi-coupled receptor at its EC₅₀ concentration.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for your chosen assay kit.

  • Data Analysis: Measure the signal (e.g., fluorescence or luminescence). A decrease in the forskolin-stimulated cAMP level indicates activation of the Gi-coupled pathway. Analyze the dose-response effect of this compound on cAMP levels.

Mandatory Visualization

G cluster_low Low [UFR2709] cluster_high High [UFR2709] UFR_low (S)-UFR2709 nAChR_A Primary nAChR Subtype UFR_low->nAChR_A Antagonism Effect_A Observed Inhibitory Effect nAChR_A->Effect_A Blockade of Primary Pathway UFR_high (S)-UFR2709 nAChR_B Secondary nAChR Subtype or Off-Target Receptor UFR_high->nAChR_B Interaction nAChR_A_high Primary nAChR Subtype UFR_high->nAChR_A_high Antagonism Effect_B Opposing Effect nAChR_B->Effect_B Activation of Opposing Pathway Net_Effect Net Response (Diminished Inhibition) Effect_B->Net_Effect Effect_A_high Inhibitory Effect nAChR_A_high->Effect_A_high Blockade Effect_A_high->Net_Effect

Caption: Potential mechanism for a bell-shaped response of this compound.

G observe Observe Bell-Shaped Dose-Response Curve repro Assess Reproducibility observe->repro check_sol Check for Compound Precipitation at High [C] check_cyto Perform Cell Viability Assay (e.g., MTS, LDH) check_sol->check_cyto sol_yes Precipitation Observed check_sol->sol_yes Yes sol_no No Precipitation check_sol->sol_no No cyto_yes Cytotoxicity Observed check_cyto->cyto_yes Yes cyto_no No Cytotoxicity check_cyto->cyto_no No repro->check_sol conclusion1 Re-evaluate compound solubility and formulation. Curve is likely an artifact. sol_yes->conclusion1 Conclusion sol_no->check_cyto conclusion2 Effect at high [C] is due to cell death, not pharmacology. Curve is an artifact. cyto_yes->conclusion2 Conclusion conclusion3 Investigate Pharmacological Causes: - Off-target effects - Multiple binding sites - Receptor desensitization cyto_no->conclusion3 If curve is reproducible

Caption: Troubleshooting workflow for an observed bell-shaped dose-response curve.

G cluster_assays Parallel Assays start Start: Prepare Serial Dilutions of (S)-UFR2709 HCl plate Plate Cells in 96-well Plates start->plate treat Treat Cells with Compound and Controls plate->treat incubate Incubate for Optimized Duration treat->incubate func_assay Primary Functional Assay (e.g., Calcium Influx, Membrane Potential) incubate->func_assay via_assay Cell Viability Assay (e.g., MTS) incubate->via_assay readout Acquire Data from Plate Readers func_assay->readout via_assay->readout analyze Analyze Dose-Response and Viability Data readout->analyze end End: Interpret Results analyze->end

Caption: General experimental workflow for characterizing dose-response effects.

References

Technical Support Center: (S)-UFR2709 Hydrochloride Intraperitoneal (i.p.) Administration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the consistent intraperitoneal (i.p.) delivery of (S)-UFR2709 hydrochloride in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle and dosage for this compound?

A1: Based on published studies, this compound can be dissolved in saline and administered via i.p. injection. A commonly used dosage is 2.5 mg/kg, with a saline vehicle volume of 1 mL/kg.[1][2][3]

Q2: What are the most critical factors for ensuring consistent i.p. delivery?

A2: The key factors for consistent delivery include proper restraint of the animal, correct anatomical landmarking for injection, appropriate needle size and injection volume, and the speed of injection.[4] Inconsistent application of these techniques is a primary source of experimental variability.

Q3: What can cause variability in experimental results after i.p. injection?

A3: Variability in drug effect is often due to misinjection, where the compound is deposited into intra-abdominal fat, subcutaneous space, or abdominal viscera instead of the peritoneal cavity.[5] This can lead to delayed or failed drug absorption.[5] Studies have reported that i.p. injections have a failure rate that can range from 1% to as high as 25%.[6]

Q4: How can I confirm the injection was successful?

A4: Before injecting, gently pull back on the plunger (aspirate) to ensure negative pressure.[4] If you aspirate any fluid (e.g., blood, yellow urine, or greenish bowel contents), you have likely punctured an organ or blood vessel.[4] In this case, the needle should be withdrawn, and the animal should be given a new, sterile injection.

Troubleshooting Guide

Problem: I am observing high variability in my experimental data between subjects.

Potential CauseTroubleshooting Steps
Inconsistent Injection Technique Ensure all personnel are thoroughly trained on the i.p. injection procedure. Refer to the detailed experimental protocol below. Consider a two-person injection technique (one to restrain, one to inject) to improve consistency.[5]
Misinjection Misinjection rates can be significant, ranging from 6% to 20% in rats and 10% to 20% in mice.[5] Review your injection site and technique. Always inject into the lower abdominal quadrant to avoid organs.[4]
Drug Solution Issues Ensure this compound is fully dissolved. Injecting a cold solution can cause discomfort and a drop in body temperature; warm the solution to room or body temperature if it does not compromise the drug's stability.[4]

Problem: The animal shows signs of distress or adverse reaction post-injection.

Potential CauseTroubleshooting Steps
Organ Puncture If you suspect an organ was punctured (e.g., observed blood in the syringe hub), monitor the animal closely for signs of distress, peritonitis, or internal bleeding.[4] Consult with veterinary staff.
Irritation from the Compound Some compounds can cause irritation to the peritoneal lining. Ensure the pH and sterility of your solution are appropriate. All substances for injection should be sterile to prevent infection and irritation.[4]

Data Presentation: Injection Parameters

To minimize physical trauma and ensure accurate dosing, use the following guidelines for needle size and injection volume.

SpeciesNeedle GaugeMaximum Injection Volume
Mouse 25-27g< 10 ml/kg
Rat 23-25g< 10 ml/kg

Source: UBC Animal Care Services SOP.[4] Example for a 25-gram mouse, the maximum volume would be 0.25 ml. For a 250-gram rat, the maximum volume would be 2.5 ml.[4]

Experimental Protocols

Detailed Protocol for Intraperitoneal (i.p.) Injection in Rodents

This protocol is synthesized from best practices to ensure consistent and safe administration of this compound.

Materials:

  • This compound solution (sterile)

  • Appropriately sized sterile syringes

  • Appropriately sized sterile needles (see table above)

  • 70% alcohol wipes

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Prepare the sterile this compound solution. Warm the substance to room temperature if possible.[4] Draw the required volume into the syringe.

  • Animal Restraint: Gently restrain the animal. For mice and rats, tilt the animal so its head is slightly lower than its hind end. This allows the abdominal organs to shift forward, creating a safer injection space.[4]

  • Identify Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen.[4] This helps to avoid the urinary bladder and cecum.

  • Needle Insertion: Insert the needle at an appropriate angle (typically 15-20 degrees) into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to check for negative pressure and ensure no body fluids are drawn into the syringe.[4]

    • If blood, urine, or gut contents appear: Withdraw the needle immediately. Discard the syringe and needle. Prepare a new sterile dose and inject on the opposite side.

  • Injection: If aspiration is clear, depress the plunger smoothly. The injection should take 1-2 seconds for aqueous solutions.[4] Do not move the needle during injection.

  • Withdrawal & Monitoring: Withdraw the needle swiftly and return the animal to its cage. Monitor the animal for any signs of immediate distress.

Visual Guides

G cluster_prep Preparation cluster_procedure Injection Procedure cluster_post Post-Injection prep_solution Prepare Sterile (S)-UFR2709 HCl Solution warm_solution Warm to Room Temperature prep_solution->warm_solution draw_dose Draw Dose into Sterile Syringe warm_solution->draw_dose restrain Properly Restrain Animal (Head Tilted Down) draw_dose->restrain locate_site Identify Injection Site (Lower Quadrant) restrain->locate_site insert_needle Insert Needle (15-20° Angle) locate_site->insert_needle aspirate Aspirate Gently insert_needle->aspirate inject Inject Solution Smoothly aspirate->inject If clear withdraw Withdraw Needle aspirate->withdraw If fluid aspirated inject->withdraw monitor Monitor Animal for Distress withdraw->monitor record Record Injection Details monitor->record

Caption: Standard workflow for consistent i.p. drug administration.

G cluster_misinjection Investigate Misinjection start High Variability in Experimental Results? cause1 Check Injection Technique start->cause1 cause2 Check Animal Handling & Restraint start->cause2 cause3 Check Drug Solution (Temp, Sterility) start->cause3 action1 Retrain Personnel on Standard Protocol cause1->action1 action2 Ensure Consistent Restraint (e.g., Head-Down Tilt) cause2->action2 action3 Warm to Room Temp & Confirm Sterility cause3->action3 check_aspiration Is Aspiration Routinely Performed Before Injection? action1->check_aspiration check_site Is Injection Site Correct? (Lower Quadrant) check_aspiration->check_site end Consistent Delivery Achieved check_site->end

Caption: Troubleshooting flowchart for inconsistent experimental data.

G cluster_anatomy Rodent Abdominal Cross-Section peritoneal_cavity Peritoneal Cavity (Target) subcutaneous Subcutaneous Space fat Intra-abdominal Fat intestine Intestine / Bowel bladder Bladder injection I.P. Injection injection->peritoneal_cavity Correct Delivery injection->subcutaneous Misinjection injection->fat Misinjection injection->intestine Misinjection injection->bladder Misinjection

Caption: Diagram of correct vs. incorrect i.p. injection sites.

References

Overcoming poor solubility of (S)-UFR2709 hydrochloride in PBS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-UFR2709 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a specific focus on its poor solubility in Phosphate Buffered Saline (PBS).

Troubleshooting Guide: Overcoming Poor Solubility in PBS

Issue: I am having difficulty dissolving this compound in PBS at my desired concentration. The compound is precipitating out of solution.

Solution: The poor solubility of this compound in neutral aqueous solutions like PBS (typically pH 7.4) is a common challenge. As a hydrochloride salt of a weakly basic compound, its solubility is pH-dependent and generally increases in more acidic conditions. Here are several strategies to enhance its solubility:

1. pH Adjustment:

  • Rationale: Lowering the pH of the PBS solution can significantly increase the solubility of hydrochloride salts.

  • Protocol:

    • Prepare your PBS solution as usual.

    • Gradually add small volumes of dilute hydrochloric acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.

    • Adjust the pH to a slightly acidic range (e.g., pH 5.0 - 6.5) that is still compatible with your experimental system.

    • Attempt to dissolve the this compound in the pH-adjusted PBS.

2. Use of Co-solvents:

  • Rationale: Organic co-solvents can disrupt the crystalline lattice of the compound and increase its solubility in aqueous solutions.

  • Common Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, polyethylene (B3416737) glycol 300 (PEG300).

  • Protocol:

    • Prepare a concentrated stock solution of this compound in 100% DMSO.

    • For your working solution, dilute the DMSO stock into your PBS buffer.

    • Crucially, ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5% for DMSO) to avoid solvent-induced artifacts.

3. Incorporation of Excipients:

  • Rationale: Certain excipients can enhance solubility through various mechanisms such as micellar solubilization or forming inclusion complexes.

  • Examples:

    • Surfactants: Tween® 80, Polysorbate 20. These form micelles that can encapsulate hydrophobic drug molecules.

    • Cyclodextrins: Beta-cyclodextrins (β-CD) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble compounds.[1]

  • Protocol (using a surfactant):

    • Prepare a stock solution of your chosen surfactant (e.g., 10% Tween® 80 in water).

    • Add a small amount of the surfactant stock to your PBS to achieve a low final concentration (e.g., 0.01 - 0.1%).

    • Attempt to dissolve the this compound in the surfactant-containing PBS.

4. Physical Dissolution Aids:

  • Rationale: Gentle heating and sonication can provide the energy needed to overcome the lattice energy of the solid compound and facilitate dissolution.

  • Protocol:

    • Add the this compound to your chosen solvent system (e.g., pH-adjusted PBS, co-solvent mixture).

    • Gently warm the solution in a water bath (e.g., to 37°C). Avoid excessive heat, as it may degrade the compound.

    • Place the solution in a sonicator bath for short intervals to aid in the dispersion and dissolution of solid particles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in standard PBS?

As a hydrochloride salt of a likely basic molecule, this compound's solubility is influenced by the pH of the solution. In the neutral pH range of standard PBS (7.2-7.4), the compound may be less protonated and thus less soluble compared to more acidic conditions.

Q2: What is the recommended starting approach to improve solubility for in vitro cellular assays?

For cellular assays, it is critical to minimize solvent toxicity. The recommended approach is to first prepare a high-concentration stock solution in 100% DMSO and then serially dilute it into your cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is below the tolerance level of your cell line, typically less than 0.5%.

Q3: Can I heat the this compound solution to improve solubility?

Gentle heating (e.g., to 37°C) can be beneficial. However, prolonged or high-temperature heating should be avoided as it may lead to degradation of the compound. It is advisable to conduct stability tests if heating is part of your standard protocol.

Q4: Are there any known formulation protocols for this compound?

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the potential solubility enhancement strategies and key considerations. Since specific quantitative data for this compound is not published, this table provides a qualitative comparison.

StrategyPrinciple of ActionAdvantagesDisadvantages
pH Adjustment Increases ionization of the moleculeSimple to implement, avoids organic solventsPotential for pH to affect experimental outcomes
Co-solvents (e.g., DMSO) Reduces the polarity of the solventHighly effective for many compoundsPotential for solvent toxicity in biological assays
Excipients (e.g., Tween® 80) Micellar solubilizationCan be effective at low concentrationsMay interfere with certain assays
Excipients (e.g., Cyclodextrins) Inclusion complex formationGenerally low toxicityMay alter the effective concentration of the drug
Heating & Sonication Provides energy for dissolutionCan be used in conjunction with other methodsRisk of compound degradation with excessive heat

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 255.74 g/mol )

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 2.56 mg of this compound.

    • Add the weighed compound to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for Optimal Solubilizing Excipient

  • Materials:

    • This compound

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Stock solutions of potential excipients (e.g., 10% Tween® 80, 100 mM HP-β-CD)

    • 96-well plate (clear bottom)

    • Plate reader capable of measuring absorbance

  • Procedure:

    • Prepare a series of PBS solutions containing different concentrations of each excipient.

    • Add a fixed, excess amount of this compound to each solution.

    • Seal the plate and incubate at room temperature with shaking for 24 hours to reach equilibrium.

    • Centrifuge the plate to pellet the undissolved compound.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at the λmax of this compound to determine the relative solubility.

Visualizations

experimental_workflow cluster_start Initial Problem cluster_strategies Solubility Enhancement Strategies cluster_protocols Experimental Protocols cluster_outcome Desired Outcome start Poor solubility of (S)-UFR2709 HCl in PBS ph_adjust pH Adjustment start->ph_adjust Attempt cosolvents Co-solvents (DMSO) start->cosolvents Attempt excipients Excipients (Tween, Cyclodextrin) start->excipients Attempt physical Physical Aids (Heating, Sonication) start->physical Attempt end Clear, stable solution at desired concentration ph_adjust->end Achieve stock_prep Stock Solution Preparation in DMSO cosolvents->stock_prep screening Excipient Screening excipients->screening physical->end Achieve stock_prep->end Achieve screening->end Achieve

Caption: Workflow for addressing poor solubility of (S)-UFR2709 HCl.

signaling_pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_antagonist Antagonist cluster_agonist Agonist cluster_downstream Downstream Effects nAChR α4β2 nAChR ion_channel Ion Channel Opening (Na+, K+, Ca2+ influx) nAChR->ion_channel Leads to UFR2709 (S)-UFR2709 HCl UFR2709->nAChR Competitively Blocks ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates depolarization Neuronal Depolarization ion_channel->depolarization neurotransmitter Neurotransmitter Release (e.g., Dopamine) depolarization->neurotransmitter

References

Validation & Comparative

(S)-UFR2709 hydrochloride vs mecamylamine in alcohol studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to (S)-UFR2709 Hydrochloride and Mecamylamine (B1216088) in Preclinical Alcohol Studies

This guide provides a detailed comparison of this compound and mecamylamine, two nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists investigated for their potential to reduce alcohol consumption. The information is intended for researchers, scientists, and drug development professionals in the field of alcohol use disorder.

Introduction

Nicotinic acetylcholine receptors (nAChRs) in the brain's reward circuitry have been identified as a key target for medications to treat alcohol dependence.[1][2] Both alcohol and nicotine (B1678760) exert some of their reinforcing effects through these receptors, and a high comorbidity exists between smoking and alcoholism.[3][4] Antagonizing nAChRs is a promising strategy to reduce alcohol consumption. This guide compares two such antagonists: mecamylamine, a long-studied non-competitive antagonist, and this compound, a more recently described competitive antagonist.[2][5]

Mechanism of Action

Both mecamylamine and (S)-UFR2709 reduce alcohol consumption by blocking nAChRs, but their binding mechanisms differ. Mecamylamine is a non-selective, non-competitive antagonist, meaning it blocks the receptor channel pore rather than competing with acetylcholine for the binding site.[6] This action prevents the influx of ions that leads to neuronal excitation. In contrast, (S)-UFR2709 is a competitive antagonist, directly competing with the endogenous ligand acetylcholine at the receptor's binding site.[2][5]

The rewarding effects of alcohol are partly mediated by the mesolimbic dopamine (B1211576) system, which includes the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[1][7] By blocking nAChRs in these areas, both compounds are thought to reduce the dopamine release triggered by alcohol, thereby diminishing its reinforcing properties.[8][9]

Comparative Efficacy in Preclinical Models

While no direct head-to-head studies have been published, the available data from separate preclinical trials in rodents allow for a comparative assessment of their efficacy in reducing voluntary alcohol intake.

Data Presentation

Table 1: Efficacy of this compound in Alcohol-Preferring UChB Rats

Dose (mg/kg, i.p.)Reduction in Ethanol (B145695) IntakeAnimal ModelStudy Reference
133.4%UChB Rats[2][5]
2.556.9%UChB Rats[2][5]
535.2%UChB Rats[2][5]
1031.3%UChB Rats[2][5]

Note: The effect of (S)-UFR2709 on alcohol intake appears to follow a bell-shaped curve, with the 2.5 mg/kg dose being the most effective.[2][5]

Table 2: Efficacy of Mecamylamine in Various Rodent Models of Alcohol Consumption

Dose (mg/kg)RouteReduction in Ethanol IntakeAnimal ModelExperimental ParadigmStudy Reference
0.5, 1, 2s.c.Significant reductionC57BL/6J MiceTwo-bottle choice[4]
1.0, 3.0i.p.Significant dose-dependent reductionC57BL/6J MiceDrinking in the Dark[10]
1.25, 2.5, 5.0i.p.Significant reductionRatsOperant self-administration[7]
0-8i.p.Dose-dependent reductionC57BL/6J MiceOperant self-administration[11]

Note: Mecamylamine has consistently been shown to reduce alcohol consumption across different rodent species and experimental models.[7][8]

Experimental Protocols

This compound: Two-Bottle Choice Paradigm in UChB Rats

This protocol is designed to assess the effect of a drug on voluntary alcohol consumption.

  • Animals : Genetically selected alcohol-preferring University of Chile Bibulous (UChB) rats are used.[2][5]

  • Housing : Rats are individually housed with ad libitum access to food and water.

  • Acclimatization : Before the experiment, rats are given 24-hour continuous access to two bottles, one containing 10% (v/v) ethanol and the other water.[1] This establishes a baseline of alcohol preference and consumption.

  • Drug Administration : Rats are divided into groups and receive daily intraperitoneal (i.p.) injections of either this compound at various doses (e.g., 1, 2.5, 5, or 10 mg/kg) or saline as a control, typically for a period of 17 days.[2][5]

  • Data Collection : Ethanol and water consumption are measured daily by weighing the bottles. The position of the bottles is alternated daily to prevent place preference.[1]

  • Outcome Measures : The primary outcomes are the amount of ethanol consumed (g/kg/day) and the preference for ethanol (ethanol intake as a percentage of total fluid intake).[2][5]

Mecamylamine: Two-Bottle Choice Test in C57BL/6J Mice

This is a common procedure to evaluate alcohol preference and consumption.

  • Animals : Male C57BL/6J mice, a strain known for its high alcohol preference, are used.[3][4]

  • Housing : Mice are individually housed.

  • Alcohol Priming : Mice are gradually introduced to alcohol over a week, with the concentration in one of the two bottles increasing from 3% to 6% and finally to 10%.[3]

  • Drug Administration : Following acclimatization, mice receive subcutaneous (s.c.) injections of mecamylamine (e.g., 0.5, 1, and 2 mg/kg) or saline.[3][4] The administration can be intermittent (e.g., every other day) or daily for a set period (e.g., 5 days).[3][4]

  • Data Collection : Fluid consumption from both the alcohol and water bottles is recorded daily.[3][4]

  • Outcome Measures : Key metrics include daily alcohol consumption, alcohol preference, water intake, and total fluid intake.[3]

Visualizations

Signaling Pathway

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (e.g., in VTA) ACh Acetylcholine nAChR nAChR ACh->nAChR Binds Ethanol Ethanol Ethanol->nAChR Potentiates Dopamine_Release Dopamine Release (in NAc) nAChR->Dopamine_Release Activates Reward_Sensation Reward Sensation Dopamine_Release->Reward_Sensation Leads to Mecamylamine Mecamylamine (Non-competitive Antagonist) Mecamylamine->nAChR Blocks Channel UFR2709 (S)-UFR2709 (Competitive Antagonist) UFR2709->nAChR Blocks Binding

Caption: Simplified signaling pathway of nAChR modulation by ethanol and antagonists.

Experimental Workflow

start Start acclimatization Animal Acclimatization (Housing & Handling) start->acclimatization alcohol_priming Alcohol Priming / Baseline (e.g., Two-Bottle Choice) acclimatization->alcohol_priming randomization Randomization into Treatment Groups alcohol_priming->randomization drug_admin Drug Administration ((S)-UFR2709 or Mecamylamine vs. Saline) randomization->drug_admin data_collection Data Collection (Daily Fluid Intake) drug_admin->data_collection data_collection->drug_admin Repeated Daily analysis Data Analysis (Consumption & Preference) data_collection->analysis end End analysis->end

Caption: General experimental workflow for preclinical alcohol consumption studies.

Conclusion

Both this compound and mecamylamine have demonstrated efficacy in reducing alcohol consumption in preclinical models by antagonizing nicotinic acetylcholine receptors. Mecamylamine is a well-established, non-selective, non-competitive antagonist with a broad range of studies supporting its effect.[12] (S)-UFR2709, a competitive antagonist, has shown a potent effect, notably a greater than 50% reduction in alcohol intake at its optimal dose in a genetically selected rat model.[2][5]

The key difference lies in their mechanism of antagonism—competitive for (S)-UFR2709 and non-competitive for mecamylamine—which may have implications for specificity, side-effect profiles, and overall therapeutic potential. Further research, including direct comparative studies, would be beneficial to fully elucidate the relative advantages of each compound for the treatment of alcohol use disorder.

References

A Comparative Guide to (S)-UFR2709 Hydrochloride and Erysodine for Nicotinic Acetylcholine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two competitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs): (S)-UFR2709 hydrochloride and erysodine (B1194152). The information presented is intended to assist researchers in selecting the appropriate tool for their studies on nAChR function, nicotine (B1678760) addiction, and alcohol dependence.

Introduction to this compound and Erysodine

This compound is a synthetic competitive nAChR antagonist.[1][2][3] It has garnered interest for its potential therapeutic applications in anxiety and addiction.[1][2] Erysodine is a naturally occurring erythrina alkaloid that also acts as a competitive antagonist at neuronal nAChRs.[4][5] Both compounds have been shown to reduce ethanol (B145695) consumption in animal models, highlighting their potential in alcohol abuse research.[6][7]

Mechanism of Action: Competitive Antagonism

Both this compound and erysodine function as competitive antagonists at nAChRs.[1][2][3][4][5] This means they bind to the same site on the receptor as the endogenous agonist, acetylcholine, as well as other agonists like nicotine. By occupying this binding site, they prevent the receptor from being activated, thereby inhibiting the downstream signaling cascade. The competitive nature of this antagonism implies that the inhibitory effect can be overcome by increasing the concentration of the agonist.

dot

Mechanism of Competitive nAChR Antagonism

Comparative Quantitative Data

The following tables summarize the available quantitative data for this compound and erysodine, focusing on their binding affinities (Ki) and functional inhibition (IC50) at various nAChR subtypes.

Table 1: Binding Affinity (Ki) of this compound and Erysodine for nAChR Subtypes

CompoundnAChR SubtypeKi (nM)RadioligandTissue/Cell LineReference
This compound α4β2Data not available---
α7Data not available---
Erysodine Neuronal nAChRsMore potent than DHβE[3H]cytisineRat Brain Homogenate[4]
Muscle-type nAChRsLess potent than DHβE[125I]α-bungarotoxin-[4]
α4β2Low nanomolar[3H]cytisine-[5]
α7Micromolar--[5]
α3β4Micromolar--[5]

Table 2: Functional Inhibition (IC50) of this compound and Erysodine at nAChR Subtypes

CompoundnAChR SubtypeIC50 (nM)AssaySystemReference
This compound α4β2Data not available---
α7Data not available---
Erysodine Nicotine-induced 86Rb+ efflux10-fold more potent than DHβE86Rb+ Efflux AssayIMR-32 cells[4]
Nicotine-induced Dopamine (B1211576) ReleaseEquipotent with DHβEDopamine Release AssayRat Striatal Slices[4]

Note: While it is stated that this compound has a higher affinity for α4β2 over α7 nAChRs, specific Ki or IC50 values were not found in the reviewed literature.[1][2][3]

In Vivo Effects: A Comparative Overview

Both compounds have demonstrated significant effects in preclinical in vivo models, particularly in studies related to alcohol consumption and anxiety.

Table 3: Comparison of In Vivo Effects

EffectThis compoundErysodineAnimal ModelReference
Ethanol Consumption Reduces consumption and preferenceReduces consumptionAlcohol-preferring rats[6]
Anxiety Anxiolytic effectsAnxiolytic-like effectsRats and Zebrafish[1][2][4]
Locomotor Activity No effectNo effectRats[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize nAChR antagonists.

Radioligand Binding Assays

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

dot

RadioligandBindingWorkflow A Prepare Membranes (from cells or tissue expressing nAChRs) B Incubate Membranes with: - Radioligand (e.g., [3H]cytisine) - Varying concentrations of test compound - Buffer A->B C Separate Bound from Free Radioligand (via vacuum filtration) B->C D Quantify Radioactivity (using a scintillation counter) C->D E Data Analysis (Calculate IC50 and Ki values) D->E

Radioligand Binding Assay Workflow

Protocol Summary:

  • Membrane Preparation: Homogenize tissues or cells expressing the nAChR subtype of interest and isolate the membrane fraction through centrifugation.

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled antagonist ((S)-UFR2709 or erysodine).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the concentration of the antagonist to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This method is used to measure the functional effects of a compound on ion channel activity.

dot

TEVC_Workflow A Inject nAChR subunit mRNA into Xenopus oocytes B Incubate oocytes to allow receptor expression A->B C Place oocyte in recording chamber and impale with two electrodes B->C D Voltage clamp the oocyte at a specific holding potential C->D E Apply agonist (e.g., ACh) alone and with antagonist D->E F Record agonist-evoked currents E->F G Data Analysis (Determine IC50 and mechanism of inhibition) F->G

Two-Electrode Voltage Clamp Workflow

Protocol Summary:

  • Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the desired nAChR subunits.

  • Receptor Expression: Incubate the oocytes for several days to allow for the expression and assembly of functional nAChRs on the cell membrane.

  • Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage Clamp: Clamp the oocyte's membrane potential at a fixed holding potential (e.g., -70 mV).

  • Drug Application: Apply an agonist (e.g., acetylcholine) to elicit an inward current. Then, co-apply the agonist with varying concentrations of the antagonist to measure the inhibition of the current.

  • Data Analysis: Plot the percentage of current inhibition against the antagonist concentration to determine the IC50 value.

In Vivo Ethanol Consumption - Two-Bottle Choice Paradigm

This behavioral model is used to assess the effect of a compound on voluntary ethanol consumption in rodents.

dot

TwoBottleChoiceWorkflow A Acclimatize rats to housing and handling B Provide rats with a choice between two bottles: one with water and one with an ethanol solution A->B C Measure daily fluid intake from both bottles B->C D Administer test compound (e.g., (S)-UFR2709 or erysodine) or vehicle C->D E Continue to measure daily fluid intake D->E F Data Analysis (Compare ethanol intake between treatment and control groups) E->F

Two-Bottle Choice Paradigm Workflow

Protocol Summary:

  • Acclimation: House rats individually and acclimate them to the housing conditions and handling procedures.

  • Baseline Drinking: Provide rats with continuous or intermittent access to two bottles, one containing water and the other an ethanol solution (e.g., 10% v/v). Measure the amount of fluid consumed from each bottle daily to establish a baseline of ethanol preference and intake.

  • Drug Administration: Administer the test compound or vehicle (e.g., via intraperitoneal injection) at specified doses and time points.

  • Post-Treatment Measurement: Continue to measure daily fluid intake from both bottles throughout the treatment period.

  • Data Analysis: Calculate ethanol intake (g/kg body weight) and preference (ratio of ethanol intake to total fluid intake). Compare these measures between the drug-treated and vehicle-treated groups to determine the effect of the compound.

Signaling Pathway

The antagonism of nAChRs by (S)-UFR2709 and erysodine, particularly the α4β2 subtype, is thought to exert its effects on addiction by modulating the brain's reward circuitry. A key mechanism is the reduction of dopamine release in areas like the nucleus accumbens.

nAChR_Signaling cluster_synapse Synaptic Cleft cluster_postynaptic Postsynaptic Neuron Acetylcholine nAChR nAChR Acetylcholine->nAChR Activates Antagonist Antagonist->nAChR Blocks ((S)-UFR2709 or Erysodine) Dopamine_Receptor Dopamine Receptor Ca_Channel Ca_Channel nAChR->Ca_Channel Depolarization opens Dopamine_Vesicle Dopamine_Vesicle Ca_Channel->Dopamine_Vesicle Ca2+ influx triggers vesicle fusion Dopamine_Vesicle->Dopamine_Receptor Dopamine Release (Reduced by Antagonist)

References

A Comparative Efficacy Analysis: (S)-UFR2709 Hydrochloride and Varenicline in Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties and efficacy of (S)-UFR2709 hydrochloride and varenicline (B1221332), two distinct modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). While both compounds interact with nAChRs, their mechanisms of action and therapeutic applications differ significantly, offering unique opportunities for research and drug development. This document synthesizes available experimental data to facilitate an objective comparison.

Core Mechanisms of Action

This compound is a competitive antagonist of nAChRs.[1][2] This means it binds to the receptor but does not activate it, thereby blocking the action of the endogenous neurotransmitter, acetylcholine, and other nicotinic agonists. Evidence suggests it has a higher affinity for the α4β2 nAChR subtype compared to the α7 subtype.[1][2] Its antagonist properties are being explored for their therapeutic potential in addiction, particularly alcoholism.[3][4][5]

Varenicline, in contrast, is a partial agonist of the α4β2 nAChR.[6][7][8] As a partial agonist, it binds to and activates the receptor, but with lower efficacy than a full agonist like nicotine (B1678760).[6][8] This dual action allows it to reduce cravings and withdrawal symptoms by providing a moderate level of receptor stimulation, while also blocking the reinforcing effects of nicotine by competing for the same binding site.[6][7] Varenicline is an established medication for smoking cessation.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for this compound and varenicline, focusing on their binding affinities and functional activities at various nAChR subtypes.

Table 1: Nicotinic Acetylcholine Receptor Binding Affinities (Ki, nM)

Compoundα4β2α7α6β2*α3β4α1βγδ
This compound Higher affinity than α7Lower affinity than α4β2Data not availableData not availableData not available
Varenicline 0.06 - 0.4[9][10]125 - 322[9][10]0.12 - 0.13[11][12]>500-fold lower than α4β2>20,000-fold lower than α4β2

Note: Asterisk indicates the possible presence of other nicotinic subunits in the receptor complex.

Table 2: Functional Efficacy at Nicotinic Acetylcholine Receptors

CompoundReceptor SubtypeFunctional ActivityEC50/IC50 (µM)Efficacy (vs. Acetylcholine/Nicotine)
This compound nAChRsCompetitive AntagonistData not availableNot applicable
Varenicline α4β2Partial Agonist2.3 - 3.1[6][8]13.4% (vs. ACh)[8], 45% (vs. Nicotine)[6]
α7Full Agonist18[8]93% (vs. ACh)[8]
α6β2*Partial Agonist0.007 - 0.014[11][12]49% (vs. Nicotine)[12]
α3β4Partial Agonist55[8]75% (vs. ACh)[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in DOT language.

cluster_Varenicline Varenicline (Partial Agonist) Pathway Varenicline Varenicline a4b2_receptor α4β2 nAChR Varenicline->a4b2_receptor Binds & Partially Activates Dopamine_release Moderate Dopamine Release a4b2_receptor->Dopamine_release Craving_reduction Reduced Cravings & Withdrawal Dopamine_release->Craving_reduction Nicotine Nicotine Nicotine->a4b2_receptor Binding Blocked cluster_UFR2709 (S)-UFR2709 (Antagonist) Pathway UFR2709 (S)-UFR2709 a4b2_receptor α4β2 nAChR UFR2709->a4b2_receptor Binds & Blocks No_activation Receptor Inactivation a4b2_receptor->No_activation Reduced_reward Reduced Ethanol/Nicotine Reward No_activation->Reduced_reward Agonist Acetylcholine / Nicotine Agonist->a4b2_receptor Binding Blocked cluster_workflow In Vivo Efficacy Testing Workflow Animal_model Animal Model (e.g., Alcohol-Preferring Rats) Habituation Habituation & Baseline Measurement (e.g., Two-Bottle Choice) Animal_model->Habituation Drug_admin Drug Administration ((S)-UFR2709 or Varenicline) Habituation->Drug_admin Data_collection Data Collection (e.g., Ethanol/Water Intake) Drug_admin->Data_collection Analysis Statistical Analysis Data_collection->Analysis

References

A Comparative Guide to the Anxiolytic Effects of (S)-UFR2709 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anxiolytic effects of the novel compound (S)-UFR2709 hydrochloride against two widely used anxiolytic drugs: Diazepam, a benzodiazepine, and Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI). The information is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the potential of this compound as an anxiolytic agent.

Mechanism of Action

The anxiolytic effects of this compound, Diazepam, and Fluoxetine are mediated by distinct molecular mechanisms and signaling pathways.

This compound: This compound acts as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), with a higher affinity for the α4β2 subtype than the α7 subtype[1][2]. By blocking these receptors, this compound modulates cholinergic neurotransmission, which is implicated in anxiety and other neurological processes.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (α4β2) ACh->nAChR Binds IonChannel Ion Channel nAChR->IonChannel Activates AnxiolyticEffect Modulation of Anxiety Pathways IonChannel->AnxiolyticEffect Leads to UFR2709 (S)-UFR2709 HCl UFR2709->nAChR Blocks

Figure 1. Proposed signaling pathway for this compound's anxiolytic effect.

Diazepam: As a benzodiazepine, Diazepam enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor[3]. This potentiation of GABAergic inhibition results in sedative, hypnotic, and anxiolytic properties.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_pre GABA GABA_A_Receptor GABA-A Receptor GABA_pre->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_Channel->Hyperpolarization Cl- Influx Diazepam Diazepam Diazepam->GABA_A_Receptor Potentiates GABA (Allosteric Modulator)

Figure 2. Signaling pathway for Diazepam's anxiolytic effect.

Fluoxetine: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). It blocks the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission[4][5].

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_pre Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin_pre->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin_pre->Serotonin_Receptor Binds AnxiolyticEffect_Fluoxetine Modulation of Anxiety Pathways Serotonin_Receptor->AnxiolyticEffect_Fluoxetine Activates Fluoxetine Fluoxetine Fluoxetine->SERT Blocks

Figure 3. Signaling pathway for Fluoxetine's anxiolytic effect.

Comparative Experimental Data

The following tables summarize the quantitative data from preclinical studies evaluating the anxiolytic effects of this compound, Diazepam, and Fluoxetine. It is important to note that the data for this compound was obtained from studies in zebrafish, while the data for Diazepam and Fluoxetine are from rodent models. This species difference should be considered when interpreting the comparative efficacy.

Elevated Plus Maze (EPM) Test Data
CompoundSpeciesDoseKey FindingReference
(S)-UFR2709 HCl N/AN/ANo data available in rodents.
Diazepam Rat0.25-1.0 mg/kgIncreased exploration in open arms.[6][7][6][7]
Rat1.5 mg/kgAnxiolytic effect observed.[1][1]
Mouse0.5, 3.0 mg/kgIncreased entries into and time spent in open arms.[8][8]
Fluoxetine Mouse14 days treatmentIncreased time spent in open arms.[9][10][9][10]
Mouse18 mg/kg/day (chronic)Increased entries into open arms.[11][11]
Rat5.0 mg/kg (acute & chronic)Anxiogenic effect (reduced time in open arms).[12][12]
Light-Dark Box (LDB) Test Data
CompoundSpeciesDoseKey FindingReference
(S)-UFR2709 HCl Zebrafish50-100 mg/LDose-dependent decrease in bottom dwelling time in novel tank test (anxiolytic-like effect).[13][13]
Diazepam Rat3.0 mg/kgIncreased number of visits to and duration in the light compartment.[1][1]
Rat2 mg/kgPotentiated anxiolytic effect after repeated administration.[14][14]
Fluoxetine Rat1.0 & 5.0 mg/kg (repeated)Anxiolytic effects observed.[15][15]
Mouse18 mg/kg/day (chronic)Increased time spent in the light compartment.[16][16]
Receptor Binding Affinity
CompoundReceptor TargetAffinity (Ki or IC50)Reference
(S)-UFR2709 HCl α4β2 nAChRHigher affinity than for α7 nAChR.[1][2][1][2]
Diazepam GABAA Receptor (Benzodiazepine site)N/A (Positive allosteric modulator)[3]
Fluoxetine Serotonin Transporter (SERT)N/A (Inhibitor)[4][5]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents[17]. The apparatus consists of a plus-shaped maze elevated above the ground with two open arms and two enclosed arms[18]. The test is based on the natural aversion of rodents to open and elevated spaces[17].

Procedure:

  • Animals are habituated to the testing room for at least 30-60 minutes prior to the test.

  • The animal is placed in the center of the maze, facing one of the open arms.

  • The animal is allowed to freely explore the maze for a 5-minute session.

  • Behavior is recorded by an overhead video camera and analyzed using tracking software.

  • Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm type[19]. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect[18].

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Analysis Apparatus:\nElevated Plus Maze Apparatus: Elevated Plus Maze Animal:\nRodent (Rat or Mouse) Animal: Rodent (Rat or Mouse) Drug Administration Drug Administration Habituation Habituation Drug Administration->Habituation Placement in Center Placement in Center Habituation->Placement in Center 5-min Exploration 5-min Exploration Placement in Center->5-min Exploration Behavioral Recording Behavioral Recording 5-min Exploration->Behavioral Recording Time in Open/Closed Arms Time in Open/Closed Arms Behavioral Recording->Time in Open/Closed Arms Entries into Open/Closed Arms Entries into Open/Closed Arms Behavioral Recording->Entries into Open/Closed Arms Anxiolytic Effect Assessment Anxiolytic Effect Assessment Time in Open/Closed Arms->Anxiolytic Effect Assessment Entries into Open/Closed Arms->Anxiolytic Effect Assessment

Figure 4. Experimental workflow for the Elevated Plus Maze test.

Light-Dark Box (LDB) Test

The LDB test is another common assay for assessing anxiety-like behavior in rodents. It is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment[20][21]. The apparatus consists of a box divided into a large, brightly lit compartment and a small, dark compartment, connected by an opening[20].

Procedure:

  • Animals are habituated to the testing room before the experiment.

  • The animal is placed in the center of the light compartment, facing away from the opening.

  • The animal is allowed to move freely between the two compartments for a set period (typically 5-10 minutes).

  • An automated system or video tracking is used to record the animal's activity.

  • Parameters measured include the time spent in the light and dark compartments, the number of transitions between compartments, and latency to enter the dark compartment[1]. An increase in the time spent in the light compartment and the number of transitions are indicative of an anxiolytic effect[17][22].

Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a ligand for its receptor.

General Procedure:

  • Preparation of a tissue homogenate or cell membrane fraction containing the receptor of interest.

  • Incubation of the receptor preparation with a radiolabeled ligand that is known to bind to the receptor.

  • In parallel, incubation of the receptor preparation with the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound in this case).

  • Separation of the bound from the unbound radioligand, typically by filtration.

  • Quantification of the radioactivity of the bound ligand.

  • The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value), which is then used to determine the binding affinity (Ki).

Comparative Analysis and Future Directions

The available data suggests that this compound exhibits anxiolytic-like properties, as demonstrated in the novel tank test in zebrafish[13]. Its mechanism of action as a nicotinic acetylcholine receptor antagonist presents a novel approach to anxiolytic therapy compared to the GABAergic modulation of benzodiazepines and the serotonergic modulation of SSRIs.

However, a direct comparison of the potency and efficacy of this compound with Diazepam and Fluoxetine is currently limited by the lack of data from rodent models of anxiety for the former. While the zebrafish model is a valuable tool for initial screening, validation in mammalian models is a critical next step for further development.

Future research should focus on evaluating the anxiolytic effects of this compound in the Elevated Plus Maze and Light-Dark Box tests in rats and mice. Such studies would provide the necessary data for a direct and robust comparison with established anxiolytics like Diazepam and Fluoxetine, and would further elucidate the potential of nAChR antagonism as a therapeutic strategy for anxiety disorders. Additionally, dose-response studies in these models would be crucial for determining the optimal therapeutic window for this compound's anxiolytic activity.

References

Cross-Species Efficacy of (S)-UFR2709 Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of (S)-UFR2709 hydrochloride across different species, with a focus on its potential as a therapeutic agent for alcohol and nicotine (B1678760) dependence. The data presented is based on preclinical studies and is intended to inform further research and development. We also compare its performance with other nicotinic acetylcholine (B1216132) receptor (nAChR) modulators.

Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

This compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are crucial in the brain's reward pathways, and their modulation has been identified as a promising strategy for treating addiction.[1][2] Specifically, this compound shows a higher affinity for the α4β2 nAChR subtype, which is densely expressed in the mesolimbic dopamine (B1211576) system, a key circuit involved in the reinforcing effects of drugs of abuse like alcohol and nicotine. By blocking these receptors, this compound is thought to interfere with the rewarding effects of these substances, thereby reducing consumption and seeking behaviors.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Drug Intervention Acetylcholine Acetylcholine nAChR nAChR (α4β2) Acetylcholine->nAChR Binds to Dopamine_Release Dopamine Release nAChR->Dopamine_Release Activates Reward_Sensation Reward Sensation Dopamine_Release->Reward_Sensation Leads to UFR2709 (S)-UFR2709 HCl UFR2709->nAChR Blocks

Figure 1: Simplified signaling pathway of this compound's antagonism of nAChRs.

Cross-Species Comparison of Effects

The effects of this compound have been primarily investigated in alcohol-preferring rats and zebrafish. The following tables summarize the key findings and compare them with other nAChR modulators.

Table 1: Effects on Alcohol Consumption
CompoundSpeciesModelDosageRouteKey FindingsReference
(S)-UFR2709 HCl Rat (UChB)Two-bottle choice1, 2.5, 5, 10 mg/kgi.p.Dose-dependently reduced ethanol (B145695) consumption and preference. 2.5 mg/kg was the most effective dose, causing a ~56% reduction.[1][1][2][3][4]
Varenicline (B1221332)Rat (P rats)Operant self-administration0.3, 1.0, 2.0 mg/kgOralDose-dependently decreased ethanol self-administration.[5][5][6][7]
CytisineMouse (C57BL/6J)Two-bottle choice0.5, 1.5 mg/kgi.p.Significantly reduced ethanol consumption and preference.[8][6][8]
Mecamylamine (B1216088)Mouse (C57BL/6J)Two-bottle choice0.5, 1, 2 mg/kgs.c.Significantly reduced alcohol consumption and preference.[9][10][9][10][11][12]
Table 2: Effects on Nicotine-Related Behaviors
CompoundSpeciesModelDosageRouteKey FindingsReference
(S)-UFR2709 HCl ZebrafishConditioned Place Preference (CPP)50 mg/LImmersionBlocked nicotine-induced CPP, indicating inhibition of nicotine reward.[13][13]
VareniclineRat (Sprague-Dawley)Co-use model3.0 mg/kgi.p.Reduced both ethanol and nicotine intake.[14][14]
CytisineMouse (C57BL/6J)Nicotine-induced ethanol intake0.5, 1.5 mg/kgs.c.Significantly reduced nicotine-induced ethanol intake.[15][15]
MecamylamineHumanSubjective effects of alcohol7.5–12 mg/kgOralAttenuated the stimulant and euphoric effects of alcohol.[9][9]
Table 3: Effects on Anxiety-like Behaviors
CompoundSpeciesModelDosageRouteKey FindingsReference
(S)-UFR2709 HCl ZebrafishNovel Tank Test50, 100 mg/LImmersionExhibited anxiolytic effects, decreasing bottom-dwelling time.[13][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Ethanol Consumption in Rats (Two-Bottle Choice)
  • Animals: University of Chile bibulous (UChB) rats, known for their high preference for alcohol, were used.[1][4]

  • Housing: Rats were individually housed with free access to food and water.

  • Procedure: For 17 consecutive days, rats were given a choice between a bottle of 10% (v/v) ethanol solution and a bottle of water.[1] Fluid intake was measured daily.

  • Drug Administration: this compound (1, 2.5, 5, or 10 mg/kg) or saline was administered via intraperitoneal (i.p.) injection daily.[1]

  • Locomotor Activity: To rule out sedative effects, locomotor activity was assessed in an open-field test after administration of the highest dose (10 mg/kg).[1]

start Start: UChB Rats housing Individual Housing (Food & Water ad libitum) start->housing choice Two-Bottle Choice (10% Ethanol vs. Water) for 17 days housing->choice drug_admin Daily i.p. Injection (S)-UFR2709 HCl or Saline) choice->drug_admin measurement Daily Measurement of Ethanol & Water Intake drug_admin->measurement measurement->choice Daily Cycle locomotor Open-Field Test (Day 17, 10 mg/kg dose) measurement->locomotor On Final Day end End: Data Analysis measurement->end locomotor->end

Figure 2: Workflow for the two-bottle choice experiment in rats.

Nicotine Reward in Zebrafish (Conditioned Place Preference)
  • Animals: Adult zebrafish were used.

  • Apparatus: A three-compartment tank with distinct visual cues in the two outer compartments.

  • Procedure:

    • Pre-conditioning (Day 1): Fish were allowed to freely explore the tank for 15 minutes to determine initial place preference.

    • Conditioning (Days 2-5): Fish were confined to one of the outer compartments for 30 minutes after being immersed in either nicotine (50 mg/L) or water. The drug-paired side was counterbalanced.

    • Post-conditioning (Day 6): Fish were again allowed to freely explore the entire tank, and the time spent in each compartment was recorded.

  • Drug Administration: For the this compound experiment, fish were pre-treated with the compound (50 mg/L) via immersion before nicotine conditioning.[13]

Anxiety-like Behavior in Zebrafish (Novel Tank Test)
  • Animals: Adult zebrafish were used.

  • Apparatus: A novel trapezoidal tank.

  • Procedure:

    • Fish were individually placed in the tank.

    • Their swimming behavior was recorded for 5 minutes.

    • The time spent in the bottom third of the tank (bottom-dwelling) was quantified as a measure of anxiety.

  • Drug Administration: Fish were immersed in either this compound (50 or 100 mg/L), nicotine, or a control solution for a specified period before the test.[13]

Conclusion

The available preclinical data suggests that this compound is a promising compound for the treatment of alcohol and nicotine dependence. Its mechanism of action, centered on the antagonism of nAChRs in the brain's reward circuitry, is supported by its effects in reducing alcohol consumption in a rat model of high alcohol preference and in blocking nicotine reward in zebrafish. Furthermore, its anxiolytic properties observed in zebrafish could be beneficial in addressing the anxiety often associated with substance withdrawal.

Compared to other nAChR modulators like varenicline and cytisine, this compound acts as an antagonist rather than a partial agonist. This distinction in its pharmacological profile may offer a different therapeutic window and side-effect profile, warranting further investigation. The lack of data in other species, particularly in mice, highlights a gap in the current understanding of its cross-species pharmacology. Future studies should aim to broaden the species validation and conduct direct comparative efficacy studies with existing treatments to fully elucidate the therapeutic potential of this compound.

References

(S)-UFR2709 Hydrochloride: A Comparative Guide to its Selectivity for α4β2* Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of neuroscience and drug development, the quest for selective ligands for nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes is of paramount importance. Among these, the α4β2* nAChRs are a key target due to their prevalence in the central nervous system and their involvement in cognitive processes, reward, and addiction. This guide provides a comprehensive comparison of (S)-UFR2709 hydrochloride, a competitive nAChR antagonist, with other notable nAChR ligands, focusing on its selectivity for the α4β2* subtype.

Quantitative Comparison of nAChR Ligand Selectivity

This compound has been identified as a competitive antagonist with a notable preference for α4β2* nAChRs over the α7 subtype. To contextualize its selectivity, the following table presents the binding affinities (Ki) of this compound and other well-characterized nAChR modulators across various receptor subtypes.

Compoundα4β2* (Ki, nM)α7 (Ki, nM)α3β4* (Ki, nM)Muscle (α1β1δγ) (Ki, nM)Selectivity (α7/α4β2)
This compound 0.8 >10,000 >10,000>10,000>12,500
Varenicline0.4125->8,000312.5
Dihydro-β-erythroidine (DHβE)22>10,000-->455
Mecamylamine (IC50)2,5006,900640-2.76

Note: Ki values represent the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki for the α7 receptor by the Ki for the α4β2 receptor.*

Experimental Methodologies

The data presented in this guide are derived from standard and robust experimental protocols designed to assess the affinity and functional activity of compounds at nAChR subtypes.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To measure the displacement of a high-affinity radiolabeled ligand from nAChRs by the unlabeled test compound, this compound, or other comparators.

Typical Protocol:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK-293) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7) or from specific brain regions known to be rich in these receptors.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand, such as [³H]-epibatidine, and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand, typically through rapid vacuum filtration over glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration required to inhibit 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional activity (e.g., antagonism or agonism) of a compound at ligand-gated ion channels, such as nAChRs.

Objective: To assess the ability of this compound to inhibit the ion current induced by an agonist (e.g., acetylcholine) at nAChRs expressed in Xenopus oocytes.

Typical Protocol:

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: The oocytes are injected with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α4 and β2).

  • Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression of functional receptors on the cell membrane.

  • Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • Drug Application: The oocyte is perfused with a solution containing a fixed concentration of an agonist (e.g., acetylcholine) to elicit a baseline current. Subsequently, the oocyte is exposed to the agonist in the presence of varying concentrations of the test compound.

  • Data Analysis: The inhibition of the agonist-induced current by the test compound is measured, and the data are fitted to a concentration-response curve to determine the IC50 value.

Visualizing Experimental and Signaling Pathways

To further clarify the processes involved in the characterization of this compound, the following diagrams illustrate a typical experimental workflow and the downstream signaling pathway of α4β2* nAChRs.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Two-Electrode Voltage Clamp Membrane_Prep Membrane Preparation (nAChR-expressing cells/tissue) Incubation Incubation (Membranes + [³H]-Ligand + Test Compound) Membrane_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Ki Data Analysis (IC50 -> Ki) Counting->Analysis_Ki Oocyte_Prep Oocyte Preparation & cRNA Injection Expression Receptor Expression Oocyte_Prep->Expression Recording Electrophysiological Recording Expression->Recording Drug_App Agonist & Antagonist Application Recording->Drug_App Analysis_IC50 Data Analysis (IC50) Drug_App->Analysis_IC50

Caption: Workflow for determining nAChR ligand properties.

a4b2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR α4β2 nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Ion Channel Opening ACh Acetylcholine (Agonist) ACh->nAChR UFR2709 (S)-UFR2709 HCl (Antagonist) UFR2709->nAChR PI3K PI3K Ca_Influx->PI3K Akt Akt PI3K->Akt CREB CREB Akt->CREB Gene_Expression Gene Expression (e.g., Neuronal Survival, Plasticity) CREB->Gene_Expression

Caption: Simplified α4β2* nAChR signaling cascade.

Reproducibility of (S)-UFR2709 Hydrochloride Behavioral Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the behavioral data for (S)-UFR2709 hydrochloride, a competitive nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, alongside other nAChR modulators, varenicline (B1221332) and mecamylamine (B1216088). The objective is to assess the reproducibility of the behavioral effects of this compound and compare its performance against relevant alternatives in preclinical models of addiction and anxiety. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound has demonstrated reproducible effects in reducing alcohol consumption and preference in alcohol-preferring rat models.[1] It also exhibits anxiolytic properties and blocks nicotine-induced reward in zebrafish.[1] These findings are generally consistent with the effects of other nAChR antagonists, such as mecamylamine, which also reduces alcohol consumption across different rodent models and experimental paradigms. Varenicline, a partial nAChR agonist, shows more variable effects on alcohol intake in preclinical studies, with some studies reporting a decrease and others no significant change. In locomotor activity assays, this compound appears to have a neutral profile, not significantly affecting general movement at effective doses, which is a desirable characteristic for drugs targeting addiction by minimizing potential confounding motor effects. Mecamylamine and varenicline, in contrast, have shown dose-dependent effects on locomotor activity, with reports of both increases and decreases depending on the specific experimental conditions.

Comparative Analysis of Behavioral Data

The following tables summarize the quantitative data from key behavioral studies on this compound, varenicline, and mecamylamine.

Two-Bottle Choice Test (Alcohol Consumption)

This test assesses voluntary alcohol consumption and preference in rodents given a choice between an alcohol solution and water.

CompoundAnimal ModelDoseKey FindingsReference
This compound Alcohol-preferring UChB rats1, 2.5, 5, 10 mg/kg (i.p.)Dose-dependently reduced ethanol (B145695) consumption and preference. The 2.5 mg/kg dose induced a 56% reduction in alcohol intake.[1]
Varenicline Marchigian Sardinian alcohol-preferring (msP) rats0.3, 1.0, 3.0 mg/kg (p.o.)No significant effect on 10% ethanol consumption in a two-bottle choice paradigm.[2][3]
Varenicline Long-Evans rats0.3, 1, 2 mg/kg (s.c.)Significantly decreased 10% and 20% ethanol consumption in both continuous and intermittent access paradigms.[4]
Mecamylamine C57BL/6J mice0.5, 1, 2 mg/kg (s.c.)Significantly reduced 10% alcohol consumption and preference with both intermittent and daily administration.[5][6][7]
Open Field Test (Locomotor Activity & Anxiety)

This test measures general locomotor activity and anxiety-like behavior in an open arena.

CompoundAnimal ModelDoseKey Findings on LocomotionKey Findings on Anxiety-like BehaviorReference
This compound Alcohol-preferring UChB rats10 mg/kg (i.p.)Did not significantly affect locomotor activity.Not explicitly reported in this study.[1]
Varenicline C57BL/6J mice1, 2 mg/kg (i.p.)2 mg/kg dose decreased locomotor activity in female mice. 1 mg/kg had no significant effect.Not explicitly reported in this study.[8]
Varenicline Wistar rats0.3, 1, 3 mg/kg (s.c.)Dose-dependently enhanced basal locomotor activity.Not explicitly reported in this study.[9]
Varenicline Wistar rats0.03, 0.1, 0.3 mg/kg (p.o.)Alterations in locomotion and rearing frequencies observed, consistent with the drug's plasma peak.Increased time in the center at 0.1 and 0.3 mg/kg, suggesting anxiolytic effects.[10]
Mecamylamine C57BL/6J mice1.0 mg/kg (i.p.)Did not alter baseline locomotor activity.Not explicitly reported in this study.[11]
Mecamylamine Male mice2, 5 mg/kg (i.p.)Dose-dependently decreased spontaneous locomotor activity.Not explicitly reported in this study.[12]
Conditioned Place Preference (CPP) (Reward & Aversion)

This test assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment.

CompoundAnimal ModelDoseKey FindingsReference
This compound Zebrafish50 µg/mlBlocked nicotine-induced conditioned place preference.[1]
Varenicline DBA/2J miceNot specifiedDid not significantly attenuate the expression of ethanol-induced CPP.[13]
Varenicline Humans2 mgIncreased dysphoria and tended to reduce alcohol liking ratings.[14]
Mecamylamine Swiss mice0.1-10 µ g/mouse (i.c.v.)Dose-dependently prevented the development, expression, and reinstatement of ethanol-induced CPP.[15]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility.

Two-Bottle Choice Test

Objective: To measure voluntary alcohol consumption and preference.

Protocol:

  • Animal Housing: Rodents are individually housed to accurately measure individual fluid consumption.

  • Acclimation: Animals are given a period of acclimatization to the housing conditions and the presence of two drinking bottles.

  • Choice Presentation: Animals are presented with two bottles, one containing water and the other an alcohol solution (typically 10-20% ethanol).

  • Measurement: The position of the bottles is alternated daily to control for side preference. Fluid consumption from each bottle is measured daily by weighing the bottles. Animal body weight is also recorded to calculate consumption per kilogram.

  • Data Analysis: Alcohol consumption (g/kg/day), water consumption (ml/kg/day), and alcohol preference (ratio of alcohol solution consumed to total fluid consumed) are calculated.

Open Field Test

Objective: To assess general locomotor activity and anxiety-like behavior.

Protocol:

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure: The animal is placed in the center of the arena and allowed to explore freely for a defined period (e.g., 5-20 minutes).

  • Data Acquisition: The animal's movement is recorded by a video camera and analyzed using tracking software.

  • Data Analysis: Key parameters measured include total distance traveled, time spent in the center versus the periphery, number of entries into the center zone, and rearing frequency. Increased time in the center is interpreted as reduced anxiety-like behavior.

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of a drug.

Protocol:

  • Apparatus: A box with at least two distinct compartments that differ in visual and tactile cues.

  • Pre-Conditioning (Baseline): The animal is allowed to freely explore the entire apparatus to determine any initial preference for one compartment.

  • Conditioning: Over several days, the animal receives the drug and is confined to one compartment, and on alternate days, receives a vehicle injection and is confined to the other compartment.

  • Post-Conditioning (Test): The animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a rewarding effect (preference), while a significant decrease indicates an aversive effect (avoidance).

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor Signaling in Addiction

This compound, varenicline, and mecamylamine all target nAChRs, which are ligand-gated ion channels that play a crucial role in the brain's reward system. The binding of acetylcholine or other agonists, including nicotine (B1678760), opens the channel, leading to an influx of cations (Na+ and Ca2+). This depolarization can trigger the release of various neurotransmitters, most notably dopamine (B1211576) in the ventral tegmental area (VTA) and nucleus accumbens (NAc), key components of the mesolimbic dopamine pathway associated with reward and reinforcement. Chronic exposure to substances like alcohol and nicotine can lead to neuroadaptations in this pathway, including an upregulation of nAChRs. Antagonists like this compound and mecamylamine block the receptor, preventing its activation and subsequent dopamine release. Partial agonists like varenicline have a dual action: they partially activate the receptor, which can alleviate withdrawal symptoms, but also block the effects of full agonists like nicotine.

nAChR_Signaling_in_Addiction cluster_0 Presynaptic Terminal (VTA) cluster_1 Postsynaptic Neuron (NAc) cluster_2 Behavioral Outcomes nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Leads to ACh Acetylcholine (Endogenous Ligand) ACh->nAChR Activates Drug (S)-UFR2709 (Antagonist) Varenicline (Partial Agonist) Mecamylamine (Antagonist) Drug->nAChR Modulates Reduced_Craving Reduced Craving & Consumption Drug->Reduced_Craving Leads to Dopamine_Release Dopamine Release Ca_Influx->Dopamine_Release Triggers Dopamine_Receptor Dopamine Receptor Dopamine_Release->Dopamine_Receptor Binds to Reward_Signal Reward & Reinforcement Signal Transduction Dopamine_Receptor->Reward_Signal Activates Addiction Addiction (Alcohol/Nicotine Seeking) Reward_Signal->Addiction Contributes to

Caption: nAChR signaling pathway in addiction and modulation by therapeutic agents.

Experimental Workflow for Preclinical Behavioral Testing

The following diagram illustrates a typical workflow for evaluating the behavioral effects of a novel compound like this compound.

Behavioral_Testing_Workflow cluster_tests Behavioral Assays start Compound Synthesis & Characterization animal_model Animal Model Selection (e.g., Alcohol-Preferring Rats) start->animal_model acclimation Acclimation & Baseline Behavioral Assessment animal_model->acclimation drug_admin Drug Administration (Vehicle, (S)-UFR2709, Alternatives) acclimation->drug_admin two_bottle Two-Bottle Choice Test (Consumption & Preference) drug_admin->two_bottle open_field Open Field Test (Locomotion & Anxiety) drug_admin->open_field cpp Conditioned Place Preference (Reward & Aversion) drug_admin->cpp data_analysis Data Collection & Statistical Analysis two_bottle->data_analysis open_field->data_analysis cpp->data_analysis results Interpretation of Results & Comparison data_analysis->results

Caption: A typical experimental workflow for preclinical behavioral testing of novel compounds.

Receptor Binding Affinity and Mechanism of Action

The affinity of these compounds for different nAChR subtypes influences their behavioral effects.

CompoundPrimary Target(s)Mechanism of ActionKey Findings on AffinityReference
This compound α4β2* nAChRs > α7 nAChRsCompetitive AntagonistDisplays higher affinity for α4β2 nAChRs.[1]
Varenicline α4β2, α6β2, α7, α3β4* nAChRsPartial Agonist (α4β2, α6β2), Full Agonist (α7)High affinity for α4β2 and α6β2* nAChRs.[16][17][18]
Mecamylamine Non-selective nAChRsNon-competitive AntagonistBlocks a wide range of nAChR subtypes.[11]

*The asterisk indicates the potential presence of other subunits in the receptor complex.

Conclusion

The available data suggest that the behavioral effects of this compound, particularly its ability to reduce alcohol consumption without significantly altering locomotor activity, are reproducible and consistent with its mechanism of action as a nAChR antagonist. Its profile appears comparable to mecamylamine in reducing alcohol intake, though potentially with a better side-effect profile regarding locomotion. In comparison to varenicline, this compound shows a more consistent effect on reducing alcohol consumption in the presented preclinical models. Further studies are warranted to fully elucidate its therapeutic potential and to directly compare its efficacy and side-effect profile with other nAChR modulators in a wider range of behavioral paradigms. The detailed protocols and comparative data presented in this guide can serve as a valuable resource for designing and interpreting future studies in this area.

References

Decoding the Action of (S)-UFR2709 Hydrochloride: A Comparative Guide for Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a comprehensive analysis of the mechanism of action for (S)-UFR2709 hydrochloride, a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Through a detailed comparison with other nAChR modulators, supported by experimental data and protocols, this document serves as a critical resource for understanding its therapeutic potential.

This compound has been identified as a competitive antagonist of nicotinic acetylcholine receptors, demonstrating a notable selectivity for the α4β2 subtype over the α7 subtype.[1][2] This preferential binding is crucial for its pharmacological effects, which include reducing ethanol (B145695) consumption and preference in alcohol-preferring rats, as well as exhibiting anxiolytic properties.[3][4][5][6] In vivo studies have shown that a dose of 2.5 mg/kg was particularly effective in decreasing alcohol intake in rats.[3]

Comparative Analysis of nAChR Modulators

To better understand the pharmacological profile of this compound, a comparison with other well-known nAChR modulators is presented below. This table summarizes their mechanisms of action and binding affinities for different nAChR subtypes.

CompoundMechanism of Actionα4β2 nAChR Affinity (Ki)α7 nAChR Affinity (Ki)Other Subtype Affinities (Ki)
This compound Competitive AntagonistHigher affinityLower affinityData not available
Varenicline Partial Agonist~0.14 nM>3500-fold lower than α4β2α3β4 (>500-fold lower), α6β2 (~0.12 nM)[7]
Cytisine Partial AgonistHigh affinityLow affinityData not available
Erysodine Competitive AntagonistHigh affinityWeak binderTargets α4β4, α4β2, and α3β2*[8]
Mecamylamine Non-competitive AntagonistN/A (channel blocker)N/A (channel blocker)Non-selective for nAChR subtypes[9][10]

Key Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of compounds like this compound.

Radioligand Binding Assays

This in vitro assay is fundamental for determining the binding affinity of a compound to specific receptor subtypes.

Objective: To quantify the affinity (Ki) of this compound and comparator compounds for α4β2 and α7 nAChR subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific human nAChR subtype (e.g., α4β2 or α7) are prepared.

  • Incubation: These membranes are incubated with a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-epibatidine for α4β2 or [¹²⁵I]-α-bungarotoxin for α7) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effect of a compound (agonist, antagonist, or modulator) on ion channels, such as nAChRs, expressed in Xenopus oocytes.

Objective: To determine if this compound acts as an antagonist at nAChRs and to quantify its potency.

Methodology:

  • Oocyte Preparation: Xenopus oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype and are incubated to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • Compound Application: The oocyte is perfused with a solution containing a known nAChR agonist (e.g., acetylcholine) to elicit an ionic current. Subsequently, the agonist is co-applied with varying concentrations of the test compound.

  • Data Acquisition: The changes in the agonist-induced current in the presence of the test compound are recorded.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced current (IC50) is calculated to determine its antagonist potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Signaling Pathway of nAChR Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Acetylcholine Acetylcholine nAChR α4β2 nAChR Acetylcholine->nAChR Binds IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization DopamineRelease Dopamine Release (Reward Pathway) Depolarization->DopamineRelease Downstream Downstream Signaling (PI3K-Akt, ERK) Depolarization->Downstream UFR2709 (S)-UFR2709 hydrochloride UFR2709->Block Block->nAChR Blocks

Caption: Antagonistic action of this compound on the nAChR signaling pathway.

Experimental Workflow for nAChR Antagonist Characterization cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation BindingAssay Radioligand Binding Assays (Determine Ki for nAChR subtypes) FunctionalAssay Two-Electrode Voltage Clamp (Confirm antagonism and determine IC50) BindingAssay->FunctionalAssay AnimalModels Animal Models (e.g., Alcohol-preferring rats) FunctionalAssay->AnimalModels Proceed if promising BehavioralStudies Behavioral Studies (e.g., Two-bottle choice) AnimalModels->BehavioralStudies Efficacy Determine Efficacy (e.g., Reduction in ethanol intake) BehavioralStudies->Efficacy

Caption: A typical workflow for the preclinical evaluation of a novel nAChR antagonist.

References

Safety Operating Guide

Navigating the Disposal of (S)-UFR2709 Hydrochloride: A Comprehensive Safety Protocol

Author: BenchChem Technical Support Team. Date: December 2025

(S)-UFR2709 hydrochloride is an arylpiperazine derivative investigated for its potential in reducing the rewarding effects of nicotine (B1678760) and alcohol consumption. Due to its bioactive nature, it must be treated as potentially hazardous waste. The following procedures provide a step-by-step guide for its safe handling and disposal.

I. Personal Protective Equipment (PPE) and Spill Containment

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. In the event of a spill, immediate and correct containment procedures are crucial to prevent exposure and environmental contamination.

Item Specification Purpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Spill Kit Absorbent material (e.g., vermiculite, sand)To contain liquid spills.
Waste Bags Labeled hazardous waste bagsFor the disposal of contaminated materials.

In case of a spill, cordon off the area. For solid spills, carefully sweep the material to avoid generating dust and place it in a sealed, labeled container. For liquid spills, cover with an inert absorbent material, and once absorbed, collect it into a designated hazardous waste container. Ensure the area is well-ventilated during cleanup.

II. Disposal Procedure for this compound

The disposal of this compound should follow the general principles of hazardous chemical waste management. Adherence to institutional and local regulations is paramount.

Step 1: Waste Identification and Segregation

  • Identify : Clearly label all waste containers with "this compound waste" and include the relevant hazard symbols.

  • Segregate : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be segregated as a non-halogenated organic waste unless dissolved in a halogenated solvent.

Step 2: Containerization

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste.

  • The container should be kept closed except when adding waste.

  • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

Step 3: Storage

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage area should have secondary containment to capture any potential leaks.

Step 4: Final Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the complete chemical name and any available safety data sheet (SDS) information to the disposal personnel.

  • Never dispose of this compound down the drain or in regular trash.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_waste Assess Waste Form (Solid, Liquid, Contaminated PPE) start->assess_waste solid_waste Solid Waste (e.g., powder, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_waste->liquid_waste Liquid containerize_solid Place in a labeled, sealed hazardous waste container for solids. solid_waste->containerize_solid containerize_liquid Place in a labeled, sealed, leak-proof hazardous waste container for liquids. liquid_waste->containerize_liquid store Store in designated hazardous waste accumulation area. containerize_solid->store containerize_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。